2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Description
Properties
IUPAC Name |
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFZTLYRMLXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2,4-difluoro-N-(pyridin-2-ylmethyl)aniline" CAS number and properties
An In-Depth Technical Guide to 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a position of prominence. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is a heterocyclic compound that merges three critical structural motifs: a difluorinated aniline ring, a flexible secondary amine linker, and a pyridine headgroup. This unique combination makes it a valuable building block and a subject of interest for researchers in drug discovery and chemical synthesis. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and safety considerations, grounded in established scientific principles.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible research. 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is registered under the CAS Number 1019614-22-2.[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1019614-22-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀F₂N₂ | [1][2] |
| Molecular Weight | 220.22 g/mol | [1][2] |
| MDL Number | MFCD11145862 | [1] |
| SMILES | FC1=CC(F)=C(NCC2=NC=CC=C2)C=C1 | [1] |
Synthesis and Reactivity
While specific literature detailing the synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is sparse, its structure suggests a straightforward and logical synthetic pathway accessible through common organic chemistry reactions. The most probable methods involve the coupling of two primary precursors: 2,4-difluoroaniline and a 2-pyridinylmethyl electrophile.
Proposed Synthetic Protocol: Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds via the initial formation of an imine from an amine and an aldehyde, followed by in-situ reduction to the corresponding secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,4-difluoroaniline (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add 2-pyridinecarboxaldehyde (1.0-1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction can be gently heated if necessary, and progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The addition of a mild acid catalyst, like acetic acid, can facilitate this step.
-
Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise (1.5-2.0 eq). STAB is often preferred as it is milder and more selective.
-
Work-up and Purification: After the reduction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.
The causality behind this choice of protocol lies in its high efficiency, mild reaction conditions, and the commercial availability of the starting materials. 2,4-difluoroaniline itself is a known intermediate used in the synthesis of pharmaceuticals.[4][5][6]
Sources
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- 2. biosynth.com [biosynth.com]
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- 4. chemimpex.com [chemimpex.com]
- 5. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
Physicochemical properties of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
An In-Depth Technical Guide to the Physicochemical Characterization of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Authored by: A Senior Application Scientist
Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "structure dictates function" is merely the prologue. The narrative of a molecule's journey from a promising hit to a viable clinical candidate is profoundly shaped by its physicochemical properties. These fundamental characteristics—solubility, lipophilicity, and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and potential for off-target effects.[1][2] Ignoring these properties often leads to costly late-stage attrition in the development pipeline.[1]
This guide provides a comprehensive framework for the systematic physicochemical characterization of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline (CAS: 1019614-22-2) , a molecule incorporating a difluorinated aniline scaffold and a picolyl moiety—structural motifs of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is not to simply present a list of protocols, but to provide a self-validating, logical workflow that explains the causality behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" for each step of the characterization process.
Section 1: Compound Identity and Structural Confirmation
Before any meaningful physicochemical analysis can commence, the identity and purity of the analyte must be unequivocally established.
Table 1: Core Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline | Appchem[3] |
| CAS Number | 1019614-22-2 | Biosynth[4] |
| Molecular Formula | C₁₂H₁₀F₂N₂ | BLDpharm[5] |
| Molecular Weight | 220.22 g/mol | Biosynth[4] |
| SMILES | C1=CC=NC(=C1)CNC2=C(C=C(C=C2)F)F | Biosynth[4] |
While supplier data provides a starting point, independent verification is paramount. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) to confirm the elemental composition and nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise molecular structure.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. For a compound with the formula C₁₂H₁₀F₂N₂, the expected monoisotopic mass is approximately 220.0866 Da. An experimental value within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the compound's elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the connectivity of atoms. For 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, a scientist should expect to observe distinct signals corresponding to the protons on the pyridine ring, the aniline ring, and the bridging methylene (-CH₂-) group. The fluorine atoms will induce characteristic splitting patterns in the signals of adjacent protons and carbons, providing further structural confirmation.
Section 2: The Physicochemical Characterization Workflow
A logical, sequential approach to characterization ensures that data from one experiment can inform the next. The following workflow is recommended for a novel compound like 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.
Caption: Logical workflow for physicochemical characterization.
Section 3: Melting Point Determination
Core Principle: The melting point of a pure crystalline solid is a sharp, characteristic physical constant. A broad melting range or a depressed melting point is a strong indicator of impurities.[6] Therefore, this experiment serves as a crucial, early checkpoint for compound purity.
Experimental Protocol: Capillary Method
This protocol details the use of a modern digital melting point apparatus, which offers precise temperature control and observation.[7]
-
Sample Preparation:
-
Ensure the sample of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is completely dry and finely powdered. If the sample is granular, gently crush it on a watch glass.
-
Press the open end of a glass capillary tube into the powdered sample until a small amount of material enters the tube.
-
-
Packing the Sample:
-
Invert the capillary and tap it gently on a hard surface to cause the solid to fall to the closed end.
-
To achieve dense packing, drop the capillary tube (closed end down) several times through a long, narrow tube (e.g., a cut PVC pipe or glass tube) onto the benchtop.[8] The packed sample height should be 2-3 mm.
-
-
Initial Fast-Ramp Determination:
-
Insert the packed capillary into the heating block of the melting point apparatus.
-
If the melting point is unknown, set a rapid heating rate (e.g., 10-20 °C/minute) to determine an approximate melting range.[9]
-
-
Precise Slow-Ramp Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.
-
Use a fresh sample in a new capillary tube.
-
Set a slow heating rate (1-2 °C/minute) starting from this lower temperature.[8]
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid is observed (T₁).
-
Record the temperature at which the entire sample has completely liquefied (T₂).
-
Report the result as a melting range (T₁ - T₂).
-
Section 4: Aqueous Solubility Determination
Core Principle: Aqueous solubility is a critical determinant of a drug's absorption and systemic exposure.[10] Poor solubility can be a major hurdle in formulation and development.[11] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.
Experimental Protocol: Shake-Flask Method
-
System Preparation:
-
Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline). The temperature of all solutions and equipment should be strictly controlled, typically at 25 °C or 37 °C, using a water bath or incubator.[12]
-
-
Sample Addition:
-
Add an excess amount of solid 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline to a known volume of the buffer in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved reservoir of the compound.
-
-
Equilibration:
-
Agitate the vial (e.g., on an orbital shaker or rotator) for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the suspension to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution). It is critical to avoid aspirating any solid particles. This is best achieved by centrifugation of the vial and then sampling from the clear supernatant.
-
-
Quantification:
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.
-
Quantify the concentration of the dissolved compound using a validated technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or µM.
-
Caption: Workflow for Shake-Flask Solubility Measurement.
Section 5: Acidity Constant (pKa) Determination
Core Principle: The pKa value dictates the extent to which a molecule is ionized at a given pH.[13] This is critical because the charge state affects a compound's solubility, permeability across biological membranes, and binding to its target.[10] For 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, the most basic center is expected to be the nitrogen atom of the pyridine ring. Potentiometric titration is a high-precision method for pKa determination.[14]
Experimental Protocol: Potentiometric Titration
-
System Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to create a solution of known concentration (e.g., 1 mM).
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[15]
-
-
Titration Procedure:
-
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Since the pyridine nitrogen is basic, the solution will be titrated with a standardized strong acid (e.g., 0.1 M HCl).
-
Add small, precise increments of the titrant and record the pH reading after the value stabilizes at each addition.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The pKa is determined at the half-equivalence point. At this volume of titrant, the concentrations of the protonated (conjugate acid) and neutral species are equal, and therefore pH = pKa.[16]
-
Section 6: Lipophilicity (LogP) Determination
Core Principle: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor in its ability to cross cell membranes and in its binding interactions.[2] It is quantified as the partition coefficient (P) between an organic solvent (typically n-octanol) and water. LogP is the base-10 logarithm of this coefficient.[17]
Experimental Protocol: Shake-Flask Method
-
Solvent Preparation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures that the volumes of the two phases do not change during the experiment.
-
-
Partitioning:
-
Prepare a stock solution of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline in the pre-saturated n-octanol.
-
In a sealed vial, combine a known volume of this n-octanol solution with a known volume of the pre-saturated aqueous buffer.
-
Agitate the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot ([organic] and [aqueous]) using a suitable analytical method like HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the partition coefficient, P, using the formula: P = [organic] / [aqueous].
-
Calculate LogP as: LogP = log₁₀(P).[17] A positive LogP value indicates the compound is more soluble in the lipid phase (lipophilic), while a negative value indicates it is more soluble in the aqueous phase (hydrophilic).[18]
-
Section 7: Summary and Interpretation
The data gathered through these protocols provides a foundational physicochemical profile of the molecule.
Table 2: Experimental Physicochemical Data for 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
| Parameter | Experimental Value | Method |
| Melting Point (°C) | [To be determined] | Capillary Method |
| Aqueous Solubility (mg/mL at pH 7.4) | [To be determined] | Shake-Flask |
| pKa | [To be determined] | Potentiometric Titration |
| LogP | [To be determined] | Shake-Flask (n-octanol/water) |
Interpretation Insights: The interplay between these properties is crucial. For instance, a high LogP value might suggest good membrane permeability but could also lead to low aqueous solubility, presenting a classic challenge in drug development that requires a delicate balancing act.[10] The measured pKa will clarify the compound's predominant charge state in the gut and bloodstream, which directly impacts both solubility and permeability. This integrated dataset forms the basis for building predictive ADME models and guiding subsequent lead optimization efforts.
References
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- PubMed. (n.d.).
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- Creative Bioarray. (n.d.).
- LookChem. (2023). What are the physicochemical properties of drug?.
- University of Calgary. (n.d.).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Westlab Canada. (2023). Measuring the Melting Point.
- SSERC. (n.d.).
- Chemistry LibreTexts. (2022). 6.
- Pasadena City College. (n.d.). Experiment 1 - Melting Points.
- Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery.
- Alloprof. (n.d.). Measuring Solubility.
- Encyclopedia.pub. (2022).
- NIH. (n.d.).
- Lund University Publications. (n.d.).
- Oreate AI Blog. (2025).
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- Appchem. (n.d.). 2,4-difluoro-N-[(pyridin-2-yl)methyl]aniline.
- Biosynth. (n.d.). 2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline.
- BLDpharm. (n.d.). 2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline.
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Technical Guide: Spectroscopic Characterization of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the compound 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline (Molecular Formula: C₁₂H₁₀F₂N₂, Molecular Weight: 220.22 g/mol ).[1] The document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation and purity assessment. By integrating theoretical principles with practical experimental considerations and detailed spectral interpretation, this guide serves as a comprehensive reference for the characterization of this and structurally related fluorinated N-aryl pyridinylmethylamines.
Introduction: The Analytical Imperative
In the landscape of modern drug discovery and materials science, molecules like 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline represent a common structural motif. The combination of a fluorinated aniline, a flexible linker, and a pyridine ring creates a scaffold with tunable electronic properties, hydrogen bonding capabilities, and metabolic stability. However, the synthesis of such multi-functionalized compounds necessitates unambiguous structural confirmation. A failure to rigorously characterize the final product can lead to misinterpreted biological data and wasted resources.
This guide moves beyond a simple presentation of data. It is structured from the perspective of an application scientist to explain the causality behind the analytical choices and interpretations. We will dissect the mass spectrometric fragmentation, vibrational modes, and nuclear magnetic environment of the molecule to build a self-validating, multi-faceted analytical profile. This approach ensures not just the confirmation of identity but a deeper understanding of the molecule's chemical nature.
Mass Spectrometry (MS): Mapping the Fragmentation Pathway
Mass spectrometry provides the most direct evidence of a compound's molecular weight and offers profound structural insights through controlled fragmentation. For 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, Electron Ionization (EI) is the method of choice due to its ability to induce reproducible and structurally informative fragmentation patterns.
Experimental Protocol: Electron Ionization MS
A robust and self-validating MS protocol is fundamental for generating reliable data.
-
Sample Preparation: A dilute solution of the analyte (approx. 0.1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane. This ensures efficient volatilization in the ion source.
-
Instrument: Data is acquired using an electron ionization mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization: The sample is introduced into the ion source and bombarded with a standard electron beam of 70 eV.[2] This energy level is chosen because it reliably exceeds the ionization potential of most organic molecules and produces a rich, reproducible fragmentation pattern.
-
Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
Data Presentation & Interpretation
The mass spectrum of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is predicted to exhibit several key features that confirm its structure. The presence of two nitrogen atoms dictates an even nominal molecular weight, a principle known as the Nitrogen Rule , which is consistent with the observed molecular ion.[3][4]
Table 1: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Identity | Fragmentation Step | Relative Intensity |
| 220 | [M]⁺˙ (Molecular Ion) | - | Medium |
| 129 | [C₆H₄F₂N]⁺˙ | α-cleavage | Strong |
| 92 | [C₆H₆N]⁺ | α-cleavage | Strong (Base Peak) |
| 78 | [C₅H₄N]⁺ | Loss of CH₂ from m/z 92 | Medium |
Interpretation of Fragmentation:
The primary and most favored fragmentation pathway for this molecule is alpha-cleavage , a homolytic cleavage of the C-N bond adjacent to the aniline nitrogen atom.[3][4][5] This is the weakest non-aromatic bond in the ionized molecule and its cleavage leads to two highly stabilized fragments:
-
m/z 92: The pyridin-2-ylmethyl cation. This fragment is particularly stable due to its ability to rearrange into a tropylium-like ion, often resulting in it being the base peak in the spectrum.
-
m/z 129: The 2,4-difluoroaniline radical cation. The mass of this fragment is a direct confirmation of the difluorinated aniline moiety. The NIST reference spectrum for 2,4-difluoroaniline confirms this as its molecular ion.[6][7]
This clean and predictable fragmentation provides two independent pieces of evidence that validate both halves of the molecular structure.
Visualization: Fragmentation Pathway
The logical flow of bond cleavage under electron impact can be visualized as follows:
Caption: Predicted EI-MS fragmentation of the parent molecule.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies. The analysis is typically performed using a Fourier-transform infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is recorded over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] An air background spectrum is collected and automatically subtracted.
-
Validation: The protocol is self-validating as the presence of sharp, well-defined peaks for known functional groups confirms both the instrument's performance and the sample's integrity.
Data Presentation & Interpretation
The IR spectrum provides a diagnostic fingerprint of the molecule, with each peak corresponding to a specific bond vibration.
Table 2: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3400 | Medium | N-H Stretch (Secondary Amine)[2][8] |
| 3100–3000 | Medium | Aromatic C-H Stretch[2] |
| 2920–2850 | Medium | Aliphatic C-H Stretch (-CH₂-)[2] |
| ~1600, ~1500 | Strong | Aromatic C=C Ring Stretch[2][9] |
| ~1320 | Medium | Aryl C-N Stretch[2][10] |
| 1250–1100 | Strong, Complex | C-F Stretch (Aryl-Fluoride)[11] |
| 900–700 | Strong | Aromatic C-H Out-of-Plane Bending |
Interpretation of Key Vibrations:
-
N-H Stretch (~3400 cm⁻¹): The presence of a peak in this region is clear evidence for the secondary amine linkage, distinguishing it from a potential tertiary amine impurity.
-
C-F Stretch (1250–1100 cm⁻¹): This region is particularly diagnostic. Aryl-fluorine bonds produce very strong and sharp absorption bands. The presence of two such bonds on the aniline ring is expected to result in a strong, complex set of peaks, providing definitive evidence of the difluoro-substitution.[11]
-
Aromatic Regions: The combination of C=C stretching and C-H bending peaks confirms the presence and substitution patterns of the two distinct aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus. For fluorinated compounds, the analysis is enhanced by the presence of spin-active ¹⁹F nuclei, which couple to nearby carbons and protons, providing an additional layer of structural confirmation.[12][13]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or DMSO-d₆, and transferred to a 5 mm NMR tube.[2] The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving exchangeable protons like N-H.
-
Spectrometer: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.
-
Referencing: Spectra are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]
-
Experiment Suite: In addition to standard 1D ¹H and ¹³C spectra, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are often run to unambiguously assign all signals.
Visualization: Spectroscopic Analysis Workflow
The logical process for a complete spectroscopic characterization is outlined below.
Caption: Integrated workflow for spectroscopic structural elucidation.
¹H NMR Data: Interpretation
The proton NMR spectrum is predicted to show four distinct regions corresponding to the different chemical environments in the molecule.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings |
| ~8.55 | d | 1H | Pyridine H-6' | Deshielded by adjacent ring nitrogen. |
| ~7.65 | td | 1H | Pyridine H-4' | Triplet of doublets due to coupling with H-3' and H-5'. |
| ~7.35 | d | 1H | Pyridine H-3' | Coupled to H-4'. |
| ~7.18 | dd | 1H | Pyridine H-5' | Coupled to H-4' and H-6'. |
| 6.80–7.00 | m | 1H | Aniline H-6 | Complex multiplet due to H-H and H-F coupling. |
| 6.60–6.75 | m | 2H | Aniline H-3, H-5 | Complex multiplets due to H-H and H-F coupling. |
| ~4.80 | br s | 1H | N-H | Broad, exchangeable proton. Position is solvent-dependent. |
| ~4.50 | s | 2H | -CH₂- | Singlet, deshielded by two aromatic systems and nitrogen. |
Expert Insights: The complexity of the signals for the difluorophenyl ring protons is a key signature. The splitting patterns arise from both ortho/meta H-H couplings and multi-bond H-F couplings, which can be challenging to resolve without advanced simulation or 2D NMR.[14] The methylene bridge protons are expected to be a sharp singlet, indicating no significant coupling to the N-H proton, which is common for secondary amines in CDCl₃.
¹³C NMR Data: Interpretation
The ¹³C NMR spectrum is arguably the most powerful tool for confirming the carbon skeleton, especially due to the diagnostic C-F couplings.
Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Assignment | Rationale & Key Couplings |
| ~158.0 | d | Aniline C-2 | Directly attached to F; large ¹J_CF coupling (~240 Hz). |
| ~157.5 | d | Aniline C-4 | Directly attached to F; large ¹J_CF coupling (~245 Hz). |
| ~158.5 | s | Pyridine C-2' | Attached to the CH₂ group. |
| ~149.2 | s | Pyridine C-6' | Carbon adjacent to nitrogen. |
| ~136.7 | s | Pyridine C-4' | |
| ~122.2 | s | Pyridine C-5' | |
| ~121.6 | s | Pyridine C-3' | |
| ~115.0 | d | Aniline C-5 | ²J_CF coupling (~22 Hz). |
| ~112.0 | d | Aniline C-1 | ²J_CF and ⁴J_CF coupling. |
| ~104.0 | dd | Aniline C-3 | ²J_CF and ⁴J_CF coupling (~25 Hz, ~4 Hz). |
| ~49.5 | s | -CH₂- | Aliphatic carbon in a characteristic region.[15] |
Expert Insights: The definitive feature of the ¹³C NMR spectrum is the presence of large, one-bond C-F coupling constants (¹J_CF) for C-2 and C-4 of the aniline ring.[16] These signals will appear as distinct doublets with splittings of approximately 240-250 Hz. Observing these large couplings provides irrefutable evidence for the positions of the fluorine substituents on the aniline ring. The smaller two-, three-, and four-bond couplings on the other ring carbons further solidify the assignment.
Conclusion
The collective evidence from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a cohesive and unambiguous structural confirmation of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.
-
MS confirms the molecular weight (m/z 220) and shows a logical fragmentation pattern consistent with the two key structural motifs.
-
IR validates the presence of all critical functional groups, most notably the N-H secondary amine and the C-F bonds.
-
NMR delivers a complete connectivity map of the molecule, with the chemical shifts, integrations, and especially the H-F and C-F coupling patterns providing definitive proof of the specific isomer synthesized.
This multi-technique, cross-validating approach represents the gold standard in chemical analysis, ensuring the high degree of confidence required for subsequent research and development activities.
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An In-Depth Technical Guide to 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline: Synthesis, Commercial Availability, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure combines a 2,4-difluoroaniline moiety with a pyridin-2-ylmethyl group, two pharmacophores known to impart favorable biological activities and physicochemical properties to parent molecules. The strategic placement of fluorine atoms on the aniline ring can enhance metabolic stability, binding affinity, and membrane permeability, while the pyridine ring serves as a crucial hydrogen bond acceptor and can participate in vital π-stacking interactions with biological targets. This guide provides a comprehensive overview of the commercial availability, a detailed synthetic protocol, and an exploration of the potential therapeutic applications of this compound, grounded in the established pharmacology of its core structural motifs.
Commercial Availability
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is readily available from several commercial suppliers as a research chemical. It is typically supplied as a solid with high purity, suitable for a range of research and development applications.
| Supplier | Product Number | CAS Number | Purity | Form |
| Biosynth | UQB61422 | 1019614-22-2 | >95% | Solid |
| BLDpharm | BD01060250 | 1019614-22-2 | >97% | Solid |
| Dana Bioscience | BD01060250-50mg | 1019614-22-2 | Not Specified | Solid |
Table 1: Commercial Suppliers of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.[1][2][3]
Synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
The most direct and efficient synthetic route to 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is through the reductive amination of 2,4-difluoroaniline with 2-pyridinecarboxaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation, as it readily reduces the iminium ion intermediate while being less reactive towards the starting aldehyde.[4]
Reaction Scheme
Figure 1: General scheme for the reductive amination synthesis.
Detailed Experimental Protocol
Materials:
-
2,4-Difluoroaniline
-
2-Pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluoroaniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (DCM).
-
Aldehyde Addition: To the stirred solution, add 2-pyridinecarboxaldehyde (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic. Continue stirring the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial as the reducing agent, NaBH(OAc)₃, can react with water, reducing its efficacy. The imine formation step also produces water, which can be partially mitigated by the presence of the reducing agent.
-
Stoichiometry: A slight excess of the aldehyde and a larger excess of the reducing agent are used to ensure complete conversion of the limiting aniline starting material.
-
Mild Reducing Agent: NaBH(OAc)₃ is chosen for its mildness and selectivity. Harsher reducing agents like sodium borohydride (NaBH₄) could potentially reduce the starting aldehyde to an alcohol, leading to unwanted byproducts.
-
Aqueous Work-up: The basic quench with sodium bicarbonate neutralizes any remaining acidic species and facilitates the separation of the organic product from water-soluble salts.
Potential Applications and Research Directions
While specific biological data for 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is not extensively published, the structural motifs it contains are prevalent in a wide range of biologically active molecules. This suggests a strong potential for this compound as a scaffold or intermediate in drug discovery programs.
Anticancer Activity
The N-(pyridin-2-ylmethyl)aniline scaffold is a key feature in several classes of anticancer agents, particularly kinase inhibitors. The pyridine moiety often acts as a hinge-binding element, forming crucial hydrogen bonds within the ATP-binding pocket of various kinases. The difluoro-substituted aniline ring can be directed towards the solvent-exposed region, providing opportunities for further functionalization to enhance potency and selectivity. Derivatives of N-benzylpyrimidin-2-amine have shown promise as histone deacetylase (HDAC) inhibitors, another important target in oncology.[5] Furthermore, various pyridine derivatives have demonstrated significant anticancer activities against a range of human tumor cell lines.[6][7]
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An In-Depth Technical Guide to the Safe Handling of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Introduction and Scope
This guide provides a comprehensive framework for the safe handling, storage, and use of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline (CAS No. 1019614-22-2), a compound of interest for researchers in medicinal chemistry and drug development.[1] As a substituted pyridine and difluoroaniline derivative, this molecule presents a unique combination of chemical properties and potential hazards that necessitate rigorous safety protocols.[2]
Given that comprehensive, published safety data for this specific molecule is limited, this whitepaper employs a foundational approach. We will analyze the hazards associated with the core chemical structures—specifically the highly toxic 2,4-difluoroaniline precursor—to establish a robust and conservative safety protocol.[3][4] This document is intended for professionals with a strong background in chemistry and laboratory safety, aiming to bridge the gap between raw material data and practical, field-proven application.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in a thorough risk assessment. While exhaustive experimental data for the title compound is not publicly available, we can summarize its identity and infer its properties from its well-characterized precursor, 2,4-difluoroaniline.
Table 1.1: Chemical Identifiers for 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
| Identifier | Value |
|---|---|
| Chemical Name | 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline |
| CAS Number | 1019614-22-2[1] |
| Molecular Formula | C₁₂H₁₀F₂N₂[1] |
| Molecular Weight | 220.22 g/mol [1] |
| SMILES | C1=CC=NC(=C1)CNC2=C(C=C(C=C2)F)F[1] |
Table 1.2: Physicochemical Properties of the Key Precursor, 2,4-Difluoroaniline
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear, yellow to brown liquid | [3][5] |
| Melting Point | -7.5 °C | [3][5][6] |
| Boiling Point | 170 °C at 753-1004 hPa | [3][5][6] |
| Density | 1.268 g/mL at 25 °C | [3][5][6] |
| Flash Point | 62 °C (145 °F) | [3][4] |
| Water Solubility | Slightly soluble to difficult to mix | [4][5][6] |
| Stability | Stable under recommended conditions, but may be sensitive to light and prolonged air exposure. |[4][5][7] |
-
Expert Insight: The addition of the pyridin-2-ylmethyl group to the 2,4-difluoroaniline core will significantly increase the molecular weight and boiling point. The final product is expected to be a high-boiling liquid or a low-melting solid. Its solubility in water is likely to remain low.
Section 2: Hazard Identification and Toxicological Profile
The primary toxicological concerns for 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline are driven by the aniline functional group. Aniline and its derivatives are well-documented systemic toxins that are readily absorbed through the skin and via inhalation. The principal mechanism of toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[8][9] This leads to cyanosis (bluish skin) and, in severe cases, can cause dizziness, headache, cardiac arrhythmia, coma, and death.[9]
Table 2.1: Summary of Identified and Inferred Hazards
| Hazard Class | GHS Code(s) | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. | [3][4][10] |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. | [3][4][10] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [3][4][10] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][10] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][10] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][10] |
| Flammability | H226 / H227 | Flammable or Combustible Liquid (based on precursor flash point). |[7][11] |
-
Causality: The high acute toxicity ratings (H311, H331) for the 2,4-difluoroaniline precursor are the most critical safety drivers.[3][4] Skin absorption is a primary route of exposure and can lead to systemic toxicity, with effects potentially delayed for hours.[12][13] The pyridinyl moiety is not expected to mitigate these intrinsic hazards.
Caption: Standard workflow for the safe handling of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.
Section 4: Storage and Incompatibility
Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. [7][10]The container must be kept tightly closed. [10]Storage in a locked cabinet is recommended to control access. [7]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates. [5][7]Anilines are chemical bases and can react exothermically with acids. [4]
Section 5: Emergency Procedures and First Aid
In case of any exposure, immediate action is critical. Show the Safety Data Sheet (SDS) to responding medical personnel. [3][7] Table 5.1: First Aid Measures
| Exposure Route | Action |
|---|---|
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do NOT use mouth-to-mouth). Seek immediate medical attention. [3][7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [3][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [8]|
Spill Management
-
Evacuate all non-essential personnel from the area and ensure adequate ventilation. [3]2. Remove all sources of ignition. [7]3. Don the full PPE as described in Table 3.1, including respiratory protection.
-
Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite). [10]5. Carefully collect the absorbed material and contaminated soil into a suitable, labeled container for hazardous waste disposal. [3][10]6. Wash the spill area thoroughly and decontaminate all equipment used in the cleanup. [10]
Section 6: Synthesis and Analytical Workflow Considerations
From a process chemistry perspective, a common and logical route to synthesize 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is via reductive amination. This involves the reaction of 2,4-difluoroaniline with pyridine-2-carboxaldehyde in the presence of a reducing agent.
Caption: Proposed synthetic workflow for 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.
Exemplar Protocol: Reductive Amination
This protocol is illustrative and must be adapted and optimized based on laboratory-specific risk assessments.
-
Setup (in Fume Hood): To a dry, round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.0 eq).
-
Safety: Both reactants are hazardous. Wear full PPE.
-
-
Solvation: Dissolve the aniline in an appropriate anhydrous solvent (e.g., dichloroethane).
-
Addition: Add pyridine-2-carboxaldehyde (1.05 eq) to the solution. Stir for 30 minutes at room temperature to allow for imine formation.
-
Reduction: Add a suitable reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise over 20 minutes.
-
Safety: This step can be exothermic. Control the addition rate to manage the reaction temperature.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Safety: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and LC-MS analysis.
Section 7: Disposal Considerations
All waste materials, including excess reagent, reaction mixtures, contaminated absorbents, and disposable PPE, must be treated as hazardous waste. [7]* Collect waste in clearly labeled, sealed containers. [3]* Dispose of the waste through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations. [7][10]Do not dispose of it down the drain. [3]
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The Strategic Integration of 2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline in Fragment-Based Drug Discovery: A Technical Guide
Foreword: The Rationale for a Privileged Fragment
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with desirable pharmacological properties is a paramount challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, offering an efficient exploration of chemical space to identify low molecular weight ligands that can be elaborated into potent and selective drug candidates. This guide focuses on a particularly compelling fragment: 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline .
The design of this fragment is a deliberate convergence of structural motifs known to impart favorable characteristics in medicinal chemistry. The 2,4-difluoroaniline moiety offers a vector for chemical elaboration while the fluorine atoms can enhance binding affinity, metabolic stability, and modulate physicochemical properties. The pyridin-2-ylmethyl group provides a key hydrogen bond acceptor and a potential point for further interaction with a target protein. This combination of features makes 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline a "privileged fragment" with a high potential for yielding valuable starting points in a drug discovery campaign.
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline in a typical FBDD workflow. It is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar fragments in their own discovery programs.
Synthesis and Physicochemical Characterization
A robust and scalable synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is crucial for its use in a fragment library. A common and effective method is reductive amination, which involves the reaction of 2,4-difluoroaniline with pyridine-2-carboxaldehyde.
Proposed Synthetic Route: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds.[1] The reaction proceeds via the initial formation of an imine intermediate from the condensation of an amine and an aldehyde, followed by in-situ reduction to the corresponding amine.
Diagram 1: Synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline via Reductive Amination
Caption: Reductive amination workflow for the synthesis of the target fragment.
Detailed Experimental Protocol
-
Materials: 2,4-difluoroaniline, pyridine-2-carboxaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 2,4-difluoroaniline (1.0 eq) in anhydrous DCM, add pyridine-2-carboxaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of a mild reducing agent like NaBH(OAc)₃ is critical to selectively reduce the imine in the presence of the aldehyde.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.
-
Physicochemical Properties
A thorough understanding of the physicochemical properties of a fragment is essential for interpreting screening data and guiding hit-to-lead optimization.
| Property | Predicted/Experimental Value | Significance in FBDD |
| Molecular Weight | 220.22 g/mol | Adheres to the "Rule of Three" (MW < 300 Da), a guiding principle for fragment design.[2] |
| cLogP | ~2.5 | Indicates moderate lipophilicity, which is often a good starting point for achieving a balance between solubility and permeability. |
| Hydrogen Bond Donors | 1 | The secondary amine provides a key hydrogen bond donor for interaction with the target. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the fluorine atoms can act as hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | 38.5 Ų | Suggests good potential for cell permeability. |
Fragment-Based Screening Campaign
The identification of fragments that bind to a biological target is the first step in an FBDD campaign. Several biophysical techniques can be employed for this purpose, each with its own advantages and limitations.
Diagram 2: A Typical FBDD Workflow
Caption: The iterative cycle of a fragment-based drug discovery campaign.
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for detecting and characterizing biomolecular interactions in real-time.[3] It is an excellent method for primary screening of a fragment library.
-
Instrumentation: A Biacore™ instrument (or equivalent).
-
Materials: CM5 sensor chip, amine coupling kit (EDC, NHS, ethanolamine), target protein, 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline stock solution in DMSO, running buffer (e.g., HBS-EP+).
-
Procedure:
-
Immobilization: Covalently immobilize the target protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
Fragment Screening: Inject a solution of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline (typically at a concentration of 100-200 µM) over the sensor surface.[4] The low molecular weight of fragments necessitates higher concentrations to detect binding.
-
Data Analysis: Monitor the change in the SPR signal (measured in response units, RU) upon fragment binding. A significant increase in RU compared to the reference flow cell indicates a potential hit.
-
Hit Confirmation: Re-test initial hits at various concentrations to confirm binding and to obtain an estimate of the binding affinity (KD).
-
Hit Validation and Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided drug design.[5]
-
Materials: Purified target protein, 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, crystallization screens, cryoprotectant.
-
Procedure:
-
Co-crystallization: Set up crystallization trials by mixing the target protein with a molar excess of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline and screening against a variety of crystallization conditions.
-
Crystal Soaking (Alternative): If co-crystallization is unsuccessful, crystals of the apo-protein can be grown first and then soaked in a solution containing the fragment.[6]
-
Data Collection: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the binding mode of the fragment in the protein's active or allosteric site.
-
Orthogonal Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for detecting weak fragment binding and can provide information about the binding site on the protein.[7]
The presence of fluorine atoms in 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline makes ¹⁹F NMR an attractive method for screening.[8]
-
Instrumentation: High-field NMR spectrometer equipped with a fluorine probe.
-
Materials: ¹⁵N-labeled target protein (for protein-observed methods), 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, NMR buffer.
-
Procedure (Ligand-Observed ¹⁹F NMR):
-
Acquire a ¹⁹F NMR spectrum of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline in the absence of the target protein.
-
Acquire a second ¹⁹F NMR spectrum of the fragment in the presence of the target protein.
-
A change in the chemical shift or line broadening of the fluorine signals upon addition of the protein indicates binding.
-
From Fragment to Lead: A Hypothetical Case Study
Imagine a screening campaign against a hypothetical kinase, "Kinase X".
-
Screening: 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is identified as a hit in an SPR screen with a KD of ~500 µM.
-
Structural Biology: A co-crystal structure reveals that the fragment binds in the ATP-binding site. The pyridine nitrogen forms a hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors. The 2,4-difluorophenyl group is oriented towards a hydrophobic pocket.
-
Structure-Guided Elaboration: Medicinal chemists can now use this structural information to design more potent analogues. For example, the aniline nitrogen can be functionalized to extend into a nearby solvent-exposed region, or substituents can be added to the pyridine ring to pick up additional interactions.
Diagram 3: Hypothetical Binding Mode and Elaboration Strategy
Caption: A conceptual diagram of fragment binding and growth strategy.
Conclusion: A Versatile Scaffold for Drug Discovery
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline represents a well-designed fragment that combines key structural features to maximize its potential as a starting point for drug discovery. Its straightforward synthesis and amenability to a range of biophysical screening techniques make it an attractive tool for any FBDD campaign. By understanding its synthesis, physicochemical properties, and the methodologies for its application in screening, researchers can effectively leverage this and similar fragments to tackle challenging biological targets and accelerate the discovery of new medicines.
References
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Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021). Hitchhiker's guide to reductive amination. Organic & Biomolecular Chemistry, 19(31), 6738-6754. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Wollenhaupt, J., et al. (2022). XChem crystallographic fragment screening. Protocols.io. [Link]
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Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(7), 337-341. [Link]
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Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Medicinal Chemistry, 57(1), 6-31. [Link]
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Lepourcelet, M., et al. (2017). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 4, 80. [Link]
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Li, H., et al. (2013). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Green Chemistry, 15(1), 147-153. [Link]
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Blundell, T. L., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Medicinal Chemistry, 19(29), 5006-5014. [Link]
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Vulpetti, A., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 55(17), 7836-7846. [Link]
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Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208. [Link]
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Shcherbakov, M. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4758. [Link]
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Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. [Link]
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Boumoud, T., & Belkheir, A. (2015). Synthesis of N benzylidene aniline by green chemistry. Journal of Materials and Environmental Science, 6(1), 241-245. [Link]
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Sygnature Discovery. (n.d.). Fragment Based Drug Discovery. [Link]
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Ciulli, A. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. eLS. [Link]
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Angulo, J., et al. (2016). Applications of NMR in Fragment-Based Drug Design. In Fragment-Based Drug Discovery (pp. 55-84). Royal Society of Chemistry. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Pyridinylmethyl Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridinylmethyl aniline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds. Its inherent structural features—a hydrogen bond-accepting pyridine ring and a versatile aniline moiety amenable to a wide array of substitutions—make it an attractive starting point for the design of targeted therapeutics. This in-depth technical guide, designed for professionals in drug discovery and development, delves into the known and potential biological targets of this versatile chemical class. We will explore the established role of these derivatives as potent kinase inhibitors and venture into the prospective landscape of their interactions with other major drug target families, providing a comprehensive overview grounded in scientific literature and field-proven insights.
The Kinase Superfamily: A Primary Domain for Pyridinylmethyl Aniline Derivatives
Protein kinases, orchestrators of a vast number of cellular signaling pathways, have emerged as the most extensively validated class of biological targets for pyridinylmethyl aniline and structurally related anilinopyrimidine derivatives. These compounds typically function as ATP-competitive inhibitors, where the pyridine or pyrimidine core forms crucial hydrogen bonds with the kinase hinge region, while the substituted aniline moiety occupies the hydrophobic pocket, conferring potency and selectivity.
Receptor Tyrosine Kinases (RTKs): Intercepting Signals at the Cell Surface
RTKs are integral membrane proteins that, upon ligand binding, initiate intracellular signaling cascades regulating cell proliferation, differentiation, survival, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Vascular Endothelial Growth Factor Receptor (VEGFR): Several N-(pyridin-4-ylmethyl)aniline derivatives have been designed and investigated as inhibitors of VEGFR-2, also known as Kinase Insert Domain Receptor (KDR).[1] Inhibition of VEGFR-2 blocks the pro-angiogenic signals initiated by VEGF, a critical process for tumor growth and metastasis.
Epidermal Growth Factor Receptor (EGFR): The anilinoquinazoline and anilinopyrido[3,4-d]pyrimidine scaffolds, which are structurally analogous to pyridinylmethyl aniline derivatives, are well-established as potent inhibitors of EGFR.[2] These compounds have been particularly successful in treating non-small cell lung cancer harboring activating mutations in the EGFR kinase domain.
c-Met and Mer: Dual inhibition of c-Met (hepatocyte growth factor receptor) and Mer, another receptor tyrosine kinase, has been achieved with 2-substituted aniline pyrimidine derivatives.[1][3] One such derivative, compound 17c, demonstrated potent dual kinase inhibition with IC50 values of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met.[3] This dual-targeting strategy is promising for overcoming resistance mechanisms that can arise from the activation of parallel signaling pathways.
The following diagram illustrates the general mechanism of action of a pyridinylmethyl aniline derivative targeting a receptor tyrosine kinase.
Caption: Inhibition of RTK signaling by a pyridinylmethyl aniline derivative.
Non-Receptor Tyrosine Kinases: Targeting Intracellular Signaling Hubs
Non-receptor tyrosine kinases are cytoplasmic or nuclear enzymes that play pivotal roles in signal transduction from a variety of cell surface receptors. Their aberrant activity is also implicated in cancer and inflammatory diseases. The anilinopyrimidine scaffold has shown efficacy against several non-receptor tyrosine kinases, suggesting that pyridinylmethyl aniline derivatives could also be potent inhibitors of this class of enzymes.
Cyclin-Dependent Kinases (CDKs): Modulating the Cell Cycle
CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. Their inhibition is a well-validated strategy for cancer therapy. Recent studies have explored 2-anilinopyrimidine derivatives as inhibitors of transcriptional CDKs, such as CDK7, 8, and 9.[4] This suggests that the pyridinylmethyl aniline scaffold could be adapted to target these critical cell cycle regulators.
Quantitative Data Summary: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative pyridinylmethyl aniline and related derivatives against various kinases.
| Compound Class | Derivative Example | Target Kinase(s) | IC50 (nM) | Reference |
| 2-Substituted Aniline Pyrimidine | 17c | Mer | 6.4 ± 1.8 | [3] |
| c-Met | 26.1 ± 7.7 | [3] | ||
| 2-Substituted Aniline Pyrimidine | 18c | Mer | 18.5 ± 2.3 | [5] |
| c-Met | 33.6 ± 4.3 | [5] | ||
| Anilinopyrimidine | 3a | c-Met | 8.8 | [5] |
| VEGFR-2 | 16 | [5] |
Emerging and Potential Biological Targets: Expanding the Horizon
While kinases are the most prominent targets, the versatility of the pyridinylmethyl aniline scaffold suggests potential for interaction with other major drug target families. The exploration of these areas is less mature but holds promise for the development of novel therapeutics.
G-Protein Coupled Receptors (GPCRs): Allosteric Modulation Potential
GPCRs constitute the largest family of membrane receptors and are the targets of a significant portion of all approved drugs.[6] While direct competitive antagonism or agonism at the orthosteric site is a common mechanism, allosteric modulation offers a more nuanced approach to regulating GPCR activity.[3][6][7][8] Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more physiological-like modulation of receptor function.
The pyridinylmethyl aniline scaffold, with its capacity for diverse substitution patterns, is a candidate for the design of allosteric modulators. The pyridine ring could engage in polar interactions within an allosteric pocket, while the substituted aniline moiety could be tailored to achieve specific hydrophobic and steric complementarity. To date, there is limited direct evidence in the literature for pyridinylmethyl aniline derivatives as potent GPCR modulators, representing a fertile ground for future research.
The following diagram illustrates the concept of allosteric modulation of a GPCR.
Caption: Allosteric modulation of a GPCR by a potential pyridinylmethyl aniline derivative.
Ion Channels: A Frontier for Pyridinylmethyl Aniline Derivatives
Ion channels are pore-forming membrane proteins that regulate the flow of ions across the plasma membrane, a process fundamental to cellular excitability and signaling. They represent a diverse and important class of drug targets. The modulation of ion channel activity can be achieved through various mechanisms, including direct pore block or allosteric modulation of channel gating.
The structural features of pyridinylmethyl aniline derivatives, including their potential to carry a positive charge at physiological pH and their tunable lipophilicity, make them plausible candidates for ion channel modulators. The pyridine nitrogen could interact with negatively charged residues within the channel pore or allosteric sites, while the aniline portion could be modified to optimize interactions with hydrophobic pockets. As with GPCRs, the exploration of pyridinylmethyl aniline derivatives as ion channel modulators is an area ripe for investigation.
Experimental Protocols for Target Identification and Validation
The identification and validation of the biological targets of a novel chemical series are paramount in drug discovery. A multi-pronged approach, combining in silico, in vitro, and cellular assays, is essential to build a robust understanding of a compound's mechanism of action.
Target Identification: Unveiling the Molecular Interactome
When the target of a bioactive compound is unknown, a process known as target deconvolution is employed.[9][10][11][12]
Affinity Chromatography:
-
Probe Synthesis: Synthesize a derivative of the pyridinylmethyl aniline hit compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads).
-
Protein Extraction: Prepare a cell or tissue lysate containing the potential protein targets.
-
Incubation: Incubate the lysate with the immobilized compound to allow for binding of target proteins.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Computational Approaches: In silico methods can predict potential targets based on the chemical structure of the compound.[2][6][13] This can involve ligand-based methods (comparing the compound to known ligands of specific targets) or structure-based methods (docking the compound into the binding sites of a panel of potential targets).
Target Validation: Confirming the Functional Interaction
Once a putative target is identified, it must be validated to confirm that the compound's biological activity is mediated through its interaction with that target.
Biochemical Assays: These assays directly measure the effect of the compound on the activity of the purified target protein.
-
Kinase Assays:
-
Assay Setup: In a microplate well, combine the purified kinase, a suitable substrate (e.g., a peptide with a tyrosine, serine, or threonine residue), and ATP.
-
Compound Addition: Add the pyridinylmethyl aniline derivative at a range of concentrations.
-
Reaction: Incubate to allow the kinase to phosphorylate the substrate.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibodies specific for the phosphorylated substrate or by measuring the depletion of ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
-
Cell-Based Assays: These assays assess the effect of the compound on the target's function in a cellular context.
-
Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA):
-
Cell Treatment: Treat intact cells with the pyridinylmethyl aniline derivative.
-
Heating: Heat the cell lysate to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Analysis: Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods. Binding of the compound to the target protein will stabilize it against thermal denaturation, resulting in more protein remaining in the supernatant at higher temperatures compared to untreated cells.
-
-
Downstream Signaling Assays: Measure the effect of the compound on a known downstream signaling event of the target. For example, for a kinase inhibitor, one could measure the phosphorylation status of a known substrate of that kinase within the cell using Western blotting or ELISA.
The following workflow diagram illustrates the process of target identification and validation.
Caption: A workflow for the identification and validation of biological targets.
Conclusion and Future Directions
The pyridinylmethyl aniline scaffold has proven to be a rich source of potent kinase inhibitors, with derivatives demonstrating efficacy against a range of receptor and non-receptor tyrosine kinases, as well as cyclin-dependent kinases. The established structure-activity relationships for this class of compounds provide a solid foundation for the rational design of new and improved kinase inhibitors.
The exploration of pyridinylmethyl aniline derivatives as modulators of other major drug target classes, such as GPCRs and ion channels, is a promising and underexplored area of research. The chemical tractability of this scaffold allows for the creation of large and diverse chemical libraries, which, when coupled with modern phenotypic screening and target deconvolution methods, could lead to the discovery of novel therapeutics with innovative mechanisms of action. As our understanding of the complex interplay of cellular signaling networks continues to grow, the development of versatile and adaptable chemical scaffolds like the pyridinylmethyl aniline will remain a cornerstone of successful drug discovery.
References
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De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. PubMed. [Link]
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Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]
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Molecular Target Validation in preclinical drug discovery. Drug Discovery World. [Link]
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5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
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Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed. [Link]
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Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]
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Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. [Link]
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Novel Allosteric Modulators of G Protein-coupled Receptors. PMC. [Link]
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Computational Studies of Novel Aniline Pyrimidine WDR5-MLL1 Inhibitors: QSAR, Molecular Docking, and Molecular Dynamics Simulation. ResearchGate. [Link]
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Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline Kinase Binding
Abstract
Protein kinases are a cornerstone of modern drug discovery, representing a vast and critical class of therapeutic targets. The development of novel kinase inhibitors requires a deep understanding of their molecular interactions, a process significantly accelerated by computational modeling. This guide provides a comprehensive, in-depth workflow for the in silico analysis of a promising inhibitor scaffold, 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, binding to a representative kinase target. We will navigate the entire computational pipeline, from initial target selection and system preparation to the prediction of binding modes via molecular docking, the assessment of complex stability through molecular dynamics simulations, and the quantitative estimation of binding affinity using MM/PBSA calculations. Each protocol is presented with a focus on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can not only replicate the methodology but also understand the causality behind each critical step.
Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class
The pyridine and aniline moieties are prevalent in medicinal chemistry, forming the core of numerous approved drugs. The specific compound, 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, combines these features with fluorine substitutions, which can enhance binding affinity and improve metabolic stability. While the specific kinase targets for this exact compound are not broadly published, its structure is representative of scaffolds known to interact with the ATP-binding site of protein kinases.[1][2]
Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Therefore, identifying and characterizing how novel small molecules interact with kinases is a critical task in drug discovery. In silico methods, such as molecular docking and molecular dynamics, provide an atomic-level view of these interactions, offering insights that are often difficult to obtain through experimental methods alone.[3][4]
This guide will use Proto-Oncogene Tyrosine-Protein Kinase (SRC) as a representative model system to demonstrate the complete workflow. SRC is a well-characterized non-receptor tyrosine kinase with numerous high-resolution crystal structures available, making it an ideal candidate for a computational case study. The principles and protocols detailed herein are broadly applicable to other kinases and inhibitor scaffolds.
The Computational Workflow: A Multi-Stage Approach
A robust computational analysis is not a single experiment but a multi-stage pipeline where each step builds upon the last to refine the model and increase the reliability of the prediction. Our workflow is designed to move from a rapid, static prediction of the binding pose to a more rigorous, dynamic assessment of the complex's stability and binding free energy.
Figure 1: The integrated in silico workflow for kinase inhibitor characterization.
Part 1: System Preparation - The Foundation of Accuracy
The quality of your starting structures dictates the quality of all subsequent results. This stage involves carefully preparing both the kinase and the ligand to ensure they are chemically and structurally correct.
Kinase Target Preparation
The goal is to prepare a receptor model that is as close to a physiological state as possible, removing any artifacts from the crystallization process.
Causality Behind the Choices:
-
Removing Water & Ligands: Crystallographic water molecules are often not well-resolved and can interfere with initial docking algorithms. Co-crystallized ligands and other heteroatoms must be removed to make the binding site available for our new compound.[5][6]
-
Adding Hydrogens: PDB files from X-ray crystallography typically do not include hydrogen atoms. Adding them is essential for correct hydrogen bonding networks and charge calculations.[7]
-
Handling Missing Residues/Atoms: Incomplete side chains or missing loops in a crystal structure can create artificial pockets or prevent key interactions. These must be modeled and repaired.[8]
Experimental Protocol: Preparing SRC Kinase (PDB ID: 2SRC)
-
Obtain Structure: Download the PDB file for 2SRC from the RCSB Protein Data Bank.
-
Initial Cleaning (UCSF Chimera):
-
Open 2src.pdb in Chimera.
-
The structure may contain multiple chains. For this protocol, we will focus on Chain A. Delete other chains (Select -> Chain -> B, then Actions -> Atoms/Bonds -> delete).
-
Remove crystallographic water molecules: Select -> Residue -> HOH, then Actions -> Atoms/Bonds -> delete.
-
Remove any co-crystallized ligands or ions.[7]
-
-
Add Hydrogens & Repair:
-
Use the Dock Prep tool in Chimera (Tools -> Structure Editing -> Dock Prep).[9]
-
This tool will automatically add hydrogens, repair missing side chains using a rotamer library, and assign partial charges (e.g., AMBER ff14SB).
-
Expert Insight: While automated tools are efficient, it is crucial to visually inspect the active site, particularly the protonation states of key residues like Histidine, Aspartic Acid, and Glutamic Acid, as their charge state can dramatically influence ligand binding.
-
-
Export Prepared Receptor: Save the cleaned, hydrogen-added protein structure as receptor.pdb.
Ligand Preparation
The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation with correct atom types and partial charges.
Causality Behind the Choices:
-
2D to 3D Conversion: Docking and simulation programs require 3D coordinates.
-
Energy Minimization: The initial 3D structure from conversion is likely in a high-energy state. Minimization finds a more stable, lower-energy conformation.[10]
-
Charge Assignment: The electrostatic interactions between the ligand and protein are a major component of binding affinity. Accurate partial charges are critical.
Experimental Protocol: Preparing 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or MarvinSketch, or obtain the SMILES string from a database like PubChem (C1=CC(=C(C=C1F)F)NCC2=CC=CC=N2).
-
Generate 3D Conformation (Avogadro):
-
Import the SMILES string or open the 2D structure file.
-
Add hydrogens (Build -> Add Hydrogens).
-
Perform an initial geometry optimization using a universal force field like MMFF94 (Extensions -> Optimize Geometry).[11]
-
Save the 3D structure as ligand.mol2. This format preserves bond order information.
-
-
Assign Partial Charges (Using AmberTools - antechamber):
-
For compatibility with many molecular dynamics force fields, it is best practice to generate high-quality charges. The AM1-BCC charge method is a well-regarded standard.
-
Execute the following command in your terminal: antechamber -i ligand.mol2 -fi mol2 -o ligand_charged.mol2 -fo mol2 -c bcc -s 2
-
-
Final Conversion: Convert the charged mol2 file to the PDB format required for the next steps: obabel ligand_charged.mol2 -O ligand.pdb.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and assigns a score that estimates binding affinity. It is a computationally efficient method, ideal for screening large numbers of compounds or generating an initial binding hypothesis.[1]
Figure 2: The molecular docking workflow using AutoDock Vina.
Experimental Protocol: Docking with AutoDock Vina
-
Prepare PDBQT Files: AutoDock Vina uses a specific file format, PDBQT, which includes partial charges and atom type information.
-
Use AutoDock Tools (ADT) or a command-line script to convert the prepared receptor.pdb and ligand.pdb files into receptor.pdbqt and ligand.pdbqt.[6]
-
-
Define the Binding Site (Grid Box):
-
Expert Insight: The most reliable way to define the binding pocket is to use the location of a known co-crystallized ligand. In the absence of this, active site prediction tools (like CASTp) or visual inspection of conserved hinge-binding regions in kinases can be used.[6]
-
In ADT, load the receptor.pdbqt and use the "Grid Box" feature to create a box that encompasses the entire ATP-binding site. Note the coordinates of the center and the dimensions (in Ångströms).
-
Create a configuration file, conf.txt, with these parameters:
-
-
Run Vina:
-
Execute Vina from the command line: vina --config conf.txt --log vina_log.txt
-
-
Analyze Results:
-
The output file all_poses.pdbqt will contain the top-ranked binding poses (typically 9).
-
The vina_log.txt file contains the predicted binding affinities (in kcal/mol) for each pose.
-
Load the receptor.pdbqt and all_poses.pdbqt into a visualizer (PyMOL or Chimera) to inspect the interactions of the best-scoring pose. Look for key interactions common to kinase inhibitors, such as hydrogen bonds to the hinge region backbone.
-
Data Presentation: Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Hinge Interactions |
| 1 | -8.5 | 0.00 | MET341 (backbone NH) |
| 2 | -8.2 | 1.34 | MET341 (backbone CO) |
| 3 | -7.9 | 2.11 | None |
| ... | ... | ... | ... |
Part 3: Molecular Dynamics - Capturing the Dynamic Reality
Docking provides a static snapshot. However, proteins are dynamic entities that constantly move and flex. Molecular Dynamics (MD) simulations model these movements over time, providing a much more realistic assessment of the ligand-protein complex's stability.[12][13]
Causality Behind the Choices:
-
Explicit Solvent: MD simulations explicitly model individual water molecules, providing a more accurate representation of solvation effects than the implicit models used in docking.
-
Flexibility: Both the ligand and the protein are allowed to move, which can reveal induced-fit effects or identify unstable binding modes that were highly ranked by docking.
Figure 3: The workflow for setting up and running a Molecular Dynamics simulation using GROMACS.
Experimental Protocol: MD Simulation with GROMACS
This protocol provides a high-level overview. Detailed GROMACS tutorials are available and highly recommended for new users.[15][16][17]
-
System Setup:
-
Combine the PDB files of the receptor and the top-ranked ligand pose into a single complex.pdb file.
-
-
Topology Generation:
-
Use the GROMACS pdb2gmx tool to generate the protein topology using a force field like CHARMM36-mar2019.[15]
-
Generate ligand topology and parameter files. This is a critical step. A common method is to use a server like CGenFF, which generates parameters compatible with the CHARMM force field.[11][18]
-
Merge the protein and ligand topologies into a master topol.top file.
-
-
Solvation and Ionization:
-
gmx editconf: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).
-
gmx solvate: Fill the box with explicit water molecules (e.g., TIP3P model).
-
gmx genion: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
gmx grompp & gmx mdrun: Run a steep descent energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform two short, position-restrained equilibration phases to allow the solvent to relax around the protein and ligand.
-
NVT Ensemble (Constant Volume): Equilibrate the system to the target temperature (e.g., 300 K).
-
NPT Ensemble (Constant Pressure): Equilibrate the system to the target pressure (e.g., 1 bar). This ensures the correct density.
-
-
Production MD:
-
gmx grompp & gmx mdrun: Run the final, unrestrained simulation for a duration sufficient to observe convergence of key properties (e.g., 100-200 nanoseconds).
-
Part 4: Post-Simulation Analysis - From Data to Insight
The MD simulation produces a trajectory file—a "movie" of the atoms' movements. This trajectory must be analyzed to extract meaningful biophysical insights.
Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms over time compared to the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium. A continuously rising RMSD may suggest the ligand is unstable in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over the course of the simulation. High RMSF values in loop regions are expected. High fluctuation in active site residues upon ligand binding can indicate induced fit or instability.
-
Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein over time. A persistent hydrogen bond (high occupancy) is a strong indicator of a critical interaction.
Data Presentation: MD Simulation Metrics
| Metric | System | Average Value | Interpretation |
| RMSD | Protein Backbone | 0.25 nm | Stable protein fold during simulation. |
| RMSD | Ligand | 0.15 nm | Ligand remains stably bound in the pocket. |
| RMSF | Hinge Region (339-345) | 0.10 nm | Hinge region is stable, anchored by ligand. |
| H-Bond Occupancy | Ligand -> MET341 | 95.2% | A very stable and critical interaction. |
Binding Free Energy Calculation (MM/PBSA)
While MD confirms stability, the Molecular Mechanics / Poisson-Boltzmann Surface Area (MM/PBSA) method provides a more quantitative estimate of binding free energy (ΔG_bind) by analyzing snapshots from the MD trajectory.[19][20][21] It is more accurate than docking scores but less computationally demanding than rigorous alchemical free energy methods.[22]
Theoretical Basis: The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand.
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is calculated as a sum of molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_pol), and the nonpolar solvation energy (ΔG_np).[19][21]
Protocol (Using g_mmpbsa or Amber's MMPBSA.py):
-
Extract Snapshots: Select frames from the stable portion of the MD trajectory (e.g., the last 50 ns).
-
Analyze Energy Components: The final output provides the total ΔG_bind and a decomposition of the energy into its constituent parts.
Data Presentation: MM/PBSA Binding Free Energy
| Energy Component | Average Contribution (kJ/mol) | Favorable/Unfavorable |
| Van der Waals | -150.5 | Favorable |
| Electrostatic | -95.8 | Favorable |
| Polar Solvation | +135.2 | Unfavorable |
| Nonpolar Solvation | -18.7 | Favorable |
| ΔG binding | -129.8 | Favorable |
Expert Insight: The energy decomposition is extremely powerful. In this example, while direct electrostatic interactions are favorable, the cost of desolvating the charged parts of the ligand and pocket (polar solvation energy) is high and unfavorable. The binding is strongly driven by van der Waals (shape complementarity) forces. This level of detail can guide further chemical modifications to the ligand. A significant caveat is that this standard approach often neglects conformational entropy, which can be a substantial component of the total binding energy.[19][24]
Conclusion and Future Directions
This guide has detailed a cohesive and scientifically grounded workflow for the computational modeling of a potential kinase inhibitor. By progressing from a rapid docking-based hypothesis to a rigorous analysis of dynamic stability and binding free energy, researchers can build a comprehensive, atomic-level understanding of their system. This multi-faceted approach provides invaluable insights that can confidently guide experimental efforts, prioritize compounds for synthesis, and accelerate the hit-to-lead optimization process in drug discovery. The validation of these in silico predictions with in vitro kinase activity assays is the essential final step to close the loop between computation and reality.
References
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A Step-by-Step Tutorial for Performing MM/GBSA and MM/PBSA Calculations with Amber. (YouTube) [Link]
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Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
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Arévalo, S., & Amorim, R. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Methods in Molecular Biology. [Link]
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Dey, A., et al. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]
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GROMACS Tutorials by Justin A. Lemkul, Ph.D. [Link]
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BioExcel. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]
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Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]
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Drljača, J., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. (YouTube) [Link]
-
Amber Tutorials. MMPBSA.py. [Link]
-
Sun, H., et al. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics. [Link]
-
Shukla, R., & Tripathi, T. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Methods in Molecular Biology. [Link]
-
Molecular Modeling Lab. MM-PBSA free energy estimation tutorial (AMBER). [Link]
-
Walsh Medical Media. (2014). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. [Link]
-
Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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Hayes, J. M., & Archontis, G. (2012). MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. InTech. [Link]
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Wassermann, A. M., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry. [Link]
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ScotChem. Preparing the protein and ligand for docking. [Link]
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Kaggle. Protein And Ligand Preparation For Docking By Vina. [Link]
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Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
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Filimonov, D. A., et al. (2018). How to Achieve Better Results Using PASS-Based Virtual Screening: Case Study for Kinase Inhibitors. Molecules. [Link]
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In Silico Investigation of Ligand Binding Mechanisms in PDGFR-A. (2025). Research Journal of Pharmacy and Life Sciences. [Link]
-
Salmaso, V., & Moro, S. (2018). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
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Oxford Protein Informatics Group. (2022). MM(PB/GB)SA – a quick start guide. [Link]
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Molecular Modeling Lab. MM/PBSA with amber: theory and application. [Link]
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Firoz, A. (2022). Protein Preparation for Molecular Docking. (YouTube) [Link]
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Zekri, F., et al. (2017). In Silico Design of Protein Kinase 2 Inhibitors Using Molecular Docking and Pharmacophore Modelling. International Journal of Drug Development & Research. [Link]
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Wassermann, A. M., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. [Link]
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Drljača, J., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]
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Sahoo, M., et al. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link]
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Gani, I. H., & Al-Obaidi, Z. (2021). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. [Link]
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Is, Y. S., et al. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. ResearchGate. [Link]
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Sivanandam, M., & Veerappandian, R. (2012). In silico 3D structure modeling and inhibitor binding studies of human male germ cell-associated kinase. Semantic Scholar. [Link]
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Lateef, A., et al. (2024). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. MDPI. [Link]
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Konc, J., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]
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Carter, J. H., et al. (2019). Enhancing Virtual Screening Performance of Protein Kinases with Molecular Dynamics Simulations. PLoS ONE. [Link]
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Singh, P. (2022). How to prepare this type of compounds for molecular docking? ResearchGate. [Link]
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Konc, J., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
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Chang, M. W., et al. (2011). Pre-docking filter for protein and ligand 3D structures. BMC Bioinformatics. [Link]
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Omixium. (2025). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! (YouTube) [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of Difluorinated Aniline Compounds
Introduction: The Strategic Value of Fluorine in the Aniline Scaffold
Aniline and its derivatives represent a cornerstone scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. However, the aniline moiety is often susceptible to metabolic oxidation, which can lead to rapid clearance or the formation of toxic metabolites.[1] The strategic introduction of fluorine atoms, a practice now integral to modern drug design, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of these compounds.[2][3] Approximately 20% of all commercial drugs contain fluorine, a testament to its utility.[4]
This guide delves into the specific case of difluorinated aniline compounds , exploring the nuanced structure-activity relationships (SAR) that arise from the introduction of two fluorine atoms. The substitution of hydrogen with fluorine, an atom of similar size but vastly different electronegativity, induces profound changes in a molecule's electronic character, lipophilicity, metabolic stability, and binding interactions.[5][6][7] Understanding these effects is paramount for researchers and scientists in drug development, as it enables the rational design of safer, more potent, and more effective therapeutic agents. We will dissect the causality behind these changes, from fundamental principles to practical applications, supported by experimental protocols and computational insights.
Pillar 1: The Physicochemical Impact of Difluorination
The introduction of two fluorine atoms onto an aniline framework is not a simple additive process. The position and context of the fluorines dictate their influence on the molecule's overall profile.
Electronic Modulation and Basicity (pKa)
Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect is a primary driver of its influence. When placed on the aromatic ring, two fluorine atoms significantly decrease the electron density of the aniline nitrogen. This reduction in electron availability makes the lone pair less available for protonation, thereby lowering the basicity (pKa) of the amino group.[5][8] This modulation is critical, as the ionization state of a drug at physiological pH (around 7.4) governs its solubility, membrane permeability, and ability to interact with ionic residues in a target protein.
Lipophilicity: A Context-Dependent Parameter
The effect of fluorination on lipophilicity (often measured as logP or logD) is complex. While replacing C-H bonds with more hydrophobic C-F bonds generally increases lipophilicity, the strong dipole moment of the C-F bond can also enhance polarity, particularly when adjacent to polarizable atoms like sulfur.[4][9] The overall effect depends on the substitution pattern. For instance, vicinal difluorination can create a significant local dipole, whereas a 1,4-difluoro pattern may lead to a more straightforward increase in hydrophobicity. This careful tuning of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][9]
Metabolic Stability: The C-F "Metabolic Block"
One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[5][8][10] Aromatic hydroxylation is a common metabolic pathway for aniline-containing drugs. Placing fluorine atoms at these metabolically vulnerable "soft spots" effectively blocks this pathway, prolonging the drug's half-life and increasing its bioavailability.[8] Ezetimibe, a cholesterol-lowering drug, features p-fluoro substituents precisely for this purpose.[8]
Table 1: Comparative Physicochemical Properties of Aniline and Difluorinated Analogs
| Compound | pKa (Conjugate Acid) | logP (Calculated) | Key Property Change |
| Aniline | 4.6 | 0.9 | Baseline |
| 2,4-Difluoroaniline | ~2.5 | ~1.6 | Significantly reduced basicity, increased lipophilicity |
| 3,5-Difluoroaniline | ~3.0 | ~1.6 | Reduced basicity, increased lipophilicity |
| 4-(Difluoromethyl)aniline | ~3.8 | ~1.5 | Moderately reduced basicity, increased lipophilicity |
Note: Values are approximate and serve for comparative illustration.
Pillar 2: Synthetic Strategies and Methodological Integrity
The synthesis of difluorinated anilines has evolved from harsh, classical methods to more sophisticated and milder protocols, enabling the rapid generation of compound libraries for SAR studies.
Modern Synthetic Approaches: Photoinduced Difluoroalkylation
Recent advances have focused on transition-metal-free, visible-light-mediated methods that offer operational simplicity and mild reaction conditions.[11][12] One such elegant strategy involves the formation of an electron donor-acceptor (EDA) complex between an aniline (the donor) and a difluoroalkylating agent like ethyl difluoroiodoacetate (the acceptor).[11][12] Irradiation with visible light activates this complex, leading to a single electron transfer (SET) event that generates the required radical species for the C-C bond formation, ultimately yielding the difluoroalkylated aniline.[11]
This method is particularly powerful as it is amenable to a wide range of anilines, including those with electron-rich and moderately electron-withdrawing groups.[12]
Experimental Protocol: Visible-Light Mediated Difluoroalkylation of N,N-dimethylaniline
Self-Validating System: This protocol's integrity is maintained by control reactions (e.g., running in the dark to confirm photo-dependency) and rigorous spectroscopic characterization of the final product to confirm structure and purity.
-
Reaction Setup: To a 10 mL oven-dried vial equipped with a magnetic stir bar, add the substituted N,N-dimethylaniline (0.3 mmol, 1.0 equiv), Eosin Y (1 mol %), and anhydrous Dimethylformamide (DMF, 1.0 mL).
-
Reagent Addition: Add ethyl difluoroiodoacetate (0.4 mmol, 1.3 equiv) to the vial.
-
Degassing: Seal the vial and degas the mixture by bubbling argon through it for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5 cm from a 525 nm Kessil lamp (or equivalent green LED source) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (3x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure difluoroalkylated aniline derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Workflow for SAR Library Synthesis
The following diagram illustrates a logical workflow for generating and evaluating a library of difluorinated aniline analogs to establish a robust SAR.
Caption: Iterative workflow for SAR studies of difluorinated anilines.
Pillar 3: Dissecting the Structure-Activity Relationship
The true value of difluorination is realized when analyzing its effect on biological activity. The SAR is highly dependent on the specific biological target, but general principles can be derived from recurring motifs in successful drug candidates.
Case Study: Kinase Inhibitors
Many kinase inhibitors utilize a substituted aniline moiety to occupy the ATP-binding site. The aniline NH group often acts as a crucial hydrogen bond donor to the "hinge" region of the kinase.
-
2,4-Difluoroaniline Motif: This pattern is frequently observed. The fluorine at the 2-position can induce a conformational preference in the molecule, while the fluorine at the 4-position can enhance hydrophobic interactions in a deeper pocket of the binding site.[5] For example, in BRAF inhibitors, fluorine substitutions on the aniline ring were found to improve both enzymatic activity and cellular potency.[5]
-
3-Bromo-4-fluoroaniline Motif: Found in the drug Vandetanib, this combination demonstrates the synergy of different halogens.[5] The 4-fluoro group enhances binding and blocks metabolism, while the larger 3-bromo group occupies a specific hydrophobic pocket, illustrating how multi-halogenated patterns can be used to fine-tune activity.[5]
The SAR for a hypothetical series of kinase inhibitors is summarized below.
Table 2: SAR of Difluorinated Aniline Analogs as Kinase Inhibitors
| Compound ID | Aniline Substitution Pattern | Other Substituents (R) | Kinase IC₅₀ (nM) | Rationale / Causality |
| 1 | Aniline (unsubstituted) | Pyrimidine | 500 | Baseline activity, hinge binding. |
| 2 | 4-Fluoroaniline | Pyrimidine | 250 | Increased lipophilicity improves pocket interaction. |
| 3 | 2,4-Difluoroaniline | Pyrimidine | 50 | Optimal hydrophobic packing; 2-F may enforce active conformation. |
| 4 | 3,5-Difluoroaniline | Pyrimidine | 150 | Good activity, but less optimal fit than 2,4-pattern for this target. |
| 5 | 2,6-Difluoroaniline | Pyrimidine | >1000 | Steric hindrance from two ortho-substituents disrupts binding. |
| 6 | 2,4-Difluoroaniline | Pyridine | 200 | Change in R group alters hinge binding, reducing potency despite optimal aniline. |
Computational Modeling in SAR Elucidation
Computational tools are indispensable for rationalizing observed SAR and predicting the activity of new designs. Density Functional Theory (DFT) can be used to calculate molecular properties like electrostatic potential and orbital energies, providing insight into how difluorination alters the electronic landscape of the aniline ring.[13][14] Molecular docking simulations can then place these virtual compounds into the active site of a target protein, predicting binding poses and affinities, which helps explain why certain substitution patterns (like 2,4-difluoro) are superior to others.
Caption: A typical computational workflow for virtual screening of aniline analogs.
Conclusion and Future Perspectives
The difluorinated aniline scaffold is a privileged motif in modern medicinal chemistry, offering a robust platform for developing potent and metabolically stable drug candidates. The strategic placement of two fluorine atoms provides a powerful lever to modulate pKa, lipophilicity, and metabolic fate, directly impacting a compound's pharmacokinetic profile and target engagement.
The key takeaways for researchers are:
-
Rational Placement is Crucial: The SAR is highly sensitive to the specific substitution pattern (e.g., 2,4- vs. 3,5-difluoro).
-
Synergistic Effects: Difluorination should be considered in concert with other substituents on the molecule to achieve optimal activity.
-
Integrated Approach: A combination of modern synthetic methods, systematic biological screening, and computational modeling is essential for efficiently navigating the chemical space and unlocking the full potential of these compounds.
Future research will likely focus on developing even more precise late-stage fluorination techniques and exploring novel difluorinated motifs beyond simple ring substitution. As our understanding of the nuanced interplay between fluorine and biological systems deepens, the difluorinated aniline will undoubtedly continue to be a valuable tool in the quest for new and improved medicines.
References
- Difluoroalkylation of Aniline via Photoinduced Methods - PMC - NIH. (2023-08-16).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13). PubMed Central.
- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2001-02).
- Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. PubMed.
- Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. (2013-12-11). PubMed.
- Difluoroalkylation of Anilines via Photoinduced Methods. (2023-08-16). The Journal of Organic Chemistry.
- Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. (2022-06-11). New Trends in Physical Science Research Vol. 5.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- The role of fluorine in medicinal chemistry. (2023-01).
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- Fluorine in drug discovery: Role, design and case studies.
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- The Many Roles for Fluorine in Medicinal Chemistry. (2008-07).
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Methodological & Application
Synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline: A Detailed Guide for Drug Discovery Professionals
Introduction: The Significance of Fluorinated Pyridinyl-Aniline Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. The 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline scaffold represents a privileged structural motif, combining the desirable electronic properties of a difluorinated aniline ring with the versatile coordination and hydrogen bonding capabilities of a pyridine moiety. This unique combination makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies for oncology and inflammatory diseases.[1][2][3] This guide provides a comprehensive, in-depth protocol for the synthesis of this key intermediate, starting from commercially available 2,4-difluoroaniline.
Mechanistic Underpinnings: The Reductive Amination Pathway
The synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline from 2,4-difluoroaniline and pyridine-2-carboxaldehyde is most efficiently achieved through a one-pot reductive amination reaction.[4][5][6] This powerful transformation involves two key steps that occur in situ:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2,4-difluoroaniline) on the carbonyl carbon of the aldehyde (pyridine-2-carboxaldehyde). This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting carbinolamine intermediate then undergoes dehydration to form a Schiff base, or imine.
-
Reduction: A selective reducing agent, introduced into the reaction mixture, then reduces the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine product.
The choice of reducing agent is critical for the success of this one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation.[5][7][8] Its mild nature and remarkable selectivity for imines over aldehydes and ketones prevent the premature reduction of the starting aldehyde, ensuring high yields of the desired product.[4][8] The steric and electron-withdrawing effects of the three acetoxy groups on the boron-hydrogen bond are responsible for its attenuated reactivity.[5]
Experimental Design & Protocol
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Difluoroaniline | ≥99% | Sigma-Aldrich | A key starting material.[9] |
| Pyridine-2-carboxaldehyde | ≥99% | Alfa Aesar | The aldehyde coupling partner. |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Acros Organics | The selective reducing agent.[5][7][8] |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Fisher Scientific | Preferred reaction solvent.[4][5] |
| Acetic Acid | Glacial, ≥99.7% | J.T. Baker | Catalyst for imine formation.[4][5] |
| Saturated Sodium Bicarbonate Solution | For quenching the reaction. | ||
| Anhydrous Magnesium Sulfate | For drying the organic phase. | ||
| Ethyl Acetate | ACS Grade | For extraction. | |
| Hexanes | ACS Grade | For column chromatography. | |
| Silica Gel | 230-400 mesh | For purification. |
Reaction Scheme
Caption: Reductive amination of 2,4-difluoroaniline.
Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.0 eq, e.g., 1.29 g, 10 mmol).
-
Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) (40 mL). The choice of DCE is crucial as it is the preferred solvent for reactions involving STAB.[5]
-
Add pyridine-2-carboxaldehyde (1.05 eq, 1.12 g, 10.5 mmol) to the solution. A slight excess of the aldehyde ensures complete consumption of the limiting aniline.
-
Add glacial acetic acid (1.0 eq, 0.60 g, 10 mmol) to the mixture. Acetic acid catalyzes the formation of the imine intermediate.[5]
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
-
Reduction:
-
To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15 mmol) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Extraction:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). This will neutralize the acetic acid and decompose any remaining STAB.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically a yellow to brown oil or solid.
-
Purify the crude material by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline as a white to off-white solid.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 65-85% |
| Appearance | White to off-white solid |
| Purity (by NMR/LC-MS) | >98% |
| ¹H NMR | Consistent with the structure of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline. |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Potential Issues and Solutions:
-
Low Yield:
-
Incomplete imine formation: Ensure the use of anhydrous solvent and allow sufficient time for imine formation before adding the reducing agent.
-
Decomposition of STAB: STAB is moisture-sensitive.[7] Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
-
Presence of Starting Materials in the Final Product:
-
Incomplete reaction: Extend the reaction time or slightly increase the equivalents of the aldehyde and STAB.
-
-
Formation of Side Products:
-
Over-alkylation: While less common with this method, ensure the stoichiometry is correct.
-
Reduction of the aldehyde: This indicates a problem with the selectivity of the reducing agent, which is rare with STAB.[4] Confirm the identity and purity of the STAB used.
-
Conclusion
This detailed guide provides a robust and reproducible protocol for the synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, a key intermediate in drug discovery. By understanding the underlying chemical principles and following the outlined steps, researchers can confidently and efficiently produce this valuable building block for the development of next-generation therapeutics. The use of sodium triacetoxyborohydride in a one-pot reductive amination offers a mild, selective, and high-yielding approach to this important scaffold.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, December 2). Sodium triacetoxyborohydride. In Wikipedia. Retrieved January 19, 2026, from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
- Ahmad, N., et al. (2021). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. Applied Organometallic Chemistry, 35(5), e6188.
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- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
-
PrepChem. (n.d.). Step B: Preparation of 2,4-difluoroaniline. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]
- Coles, M. P., et al. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
- Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules, 15(8), 1180.
-
ResearchGate. (n.d.). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved January 19, 2026, from [Link]
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination in the N-arylation of Pyridin-2-ylmethylamine
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[1] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, more traditional methods for C-N bond formation.[1]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on the N-arylation of pyridin-2-ylmethylamine. This particular transformation presents unique challenges due to the coordinating nature of the pyridine nitrogen, which can potentially interfere with the palladium catalyst.[3] Through a detailed examination of the reaction mechanism, optimization of reaction parameters, and comprehensive experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to successfully execute this critical transformation.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][4][5] The cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for N-arylation of Pyridin-2-ylmethylamine
The presence of the pyridine ring in pyridin-2-ylmethylamine introduces a specific challenge: the Lewis basic nitrogen of the pyridine can coordinate to the palladium center, potentially leading to catalyst deactivation or "poisoning."[3] This can result in sluggish reactions and low yields. To overcome this, careful selection of the catalyst system, particularly the ligand, is paramount.
Catalyst and Ligand Selection
The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated and sterically demanding phosphine ligands.[1] For challenging substrates like N-heterocycles, bulky, electron-rich biarylphosphine ligands are often the key to success.[1] These ligands promote the crucial reductive elimination step and can disfavor the unproductive coordination of the pyridine nitrogen.
Recommended Ligands:
-
XPhos: A versatile and highly active ligand for a broad range of substrates.
-
RuPhos: Particularly effective for the coupling of secondary amines.[6]
-
BrettPhos: Designed for primary amines and offers good functional group tolerance.[6]
Palladium Precatalysts: The use of pre-formed palladium complexes, or "precatalysts," is highly recommended as they offer greater air and moisture stability and lead to more reliable formation of the active catalytic species.[7] The G3 and G4 Buchwald precatalysts are excellent choices for these transformations.[5]
Choice of Base and Solvent
The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine. Strong, non-nucleophilic bases are typically employed.
Common Bases:
-
Sodium tert-butoxide (NaOtBu): A strong base that often leads to high reaction rates.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be advantageous for substrates with sensitive functional groups.[6]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃): Weaker bases that can be used for substrates incompatible with strong alkoxides.[6]
The choice of solvent is also crucial for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature.
Recommended Solvents:
-
Toluene: A common and effective solvent for Buchwald-Hartwig reactions.[6]
-
1,4-Dioxane: Another widely used solvent, though it should be noted for its potential to form peroxides.[2][6]
-
Tetrahydrofuran (THF): Suitable for reactions that can be run at lower temperatures.[6]
Experimental Protocol: General Procedure for N-arylation
This protocol provides a general and robust starting point for the N-arylation of pyridin-2-ylmethylamine with an aryl bromide. Optimization of specific parameters may be necessary for different aryl halides.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Materials and Reagents
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pyridin-2-ylmethylamine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), pyridin-2-ylmethylamine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (or similar) | Air-stable, reliable formation of active catalyst.[5] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands to promote reductive elimination and prevent catalyst poisoning.[1] |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic bases to facilitate amine deprotonation.[6] |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents with good solvating properties and appropriate boiling points.[5][6] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium catalyst.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of precatalyst. Ensure a strictly inert atmosphere. |
| Catalyst poisoning | Increase ligand to palladium ratio. Screen different, bulkier ligands.[3] | |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). | |
| Side Product Formation | Hydrodehalogenation of aryl halide | Ensure anhydrous conditions. Screen different bases.[3] |
| Homocoupling of aryl halide | Ensure a strictly inert atmosphere to exclude oxygen.[3] | |
| Difficulty in Purification | Residual palladium | Use a palladium scavenger or perform an additional aqueous wash with a chelating agent. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the N-arylation of pyridin-2-ylmethylamine. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully overcome the challenges associated with this transformation. The protocols and guidelines presented in this document provide a solid foundation for achieving high yields and purity in the synthesis of these valuable N-aryl pyridine derivatives, thereby facilitating advancements in drug discovery and materials science.
References
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination - Reagent Guides. Available from: [Link]
-
Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Supporting Information]. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13914-13926. Available from: [Link]
-
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available from: [Link]
-
Wuitschik, G., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(43), 11842-11853. Available from: [Link]
-
Fors, B. P., et al. (2014). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 136(38), 13398-13401. Available from: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]
-
Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(22), 4148-4151. Available from: [Link]
-
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available from: [Link]
-
ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Available from: [Link]
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Application Note & Protocols: A Guide to the Palladium-Catalyzed Synthesis of N-(pyridin-2-ylmethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-(pyridin-2-ylmethyl)aniline Scaffolds
The N-(pyridin-2-ylmethyl)aniline framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutics, owing to their ability to act as versatile ligands for metal ions and their presence in a range of biologically active compounds.[1] The synthesis of these molecules, however, can be challenging using classical methods, which often require harsh conditions and exhibit limited functional group tolerance.[2] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a mild and highly versatile pathway to these valuable derivatives.[2][3]
This guide provides an in-depth exploration of the palladium-catalyzed synthesis of N-(pyridin-2-ylmethyl)aniline derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into reaction optimization and troubleshooting, empowering researchers to confidently and efficiently synthesize these important compounds.
Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that proceeds via a palladium-based catalytic cycle.[4] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization. The generally accepted cycle involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or pseudohalide), inserting into the carbon-halogen bond to form a Pd(II) complex.[4]
-
Amine Coordination and Deprotonation: The aniline derivative coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex.[5]
-
Reductive Elimination: The desired N-(pyridin-2-ylmethyl)aniline derivative is formed and eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
A crucial aspect of this process is the choice of ligand, which modulates the stability, reactivity, and steric environment of the palladium center, thereby influencing the efficiency of each step in the cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination step, while suppressing side reactions like beta-hydride elimination.
Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle. This diagram illustrates the key steps in the palladium-catalyzed formation of C-N bonds.
Experimental Protocols and Methodologies
Materials and Reagents
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or palladium(II) acetate (Pd(OAc)₂) are commonly used.[5][6] Modern, pre-formed catalysts such as RuPhos- or BrettPhos-precatalysts can also be highly effective.[7]
-
Ligand: A variety of phosphine ligands can be employed. Common choices include Xantphos, XPhos, RuPhos, and BrettPhos.[6][7] The optimal ligand often depends on the specific substrates.
-
Aryl Halide: Substituted anilines (e.g., 4-bromoaniline, 4-chloroaniline).
-
Amine: 2-(Aminomethyl)pyridine or its derivatives.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[5][7]
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, or THF are typically used.[5]
-
Inert Gas: High-purity nitrogen or argon.
General Protocol for the Synthesis of N-(pyridin-2-ylmethyl)aniline
This protocol provides a representative procedure for the coupling of an aryl halide with 2-(aminomethyl)pyridine.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol% per Pd).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 eq.), the base (e.g., NaOtBu, 1.2-1.5 eq.), and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Amine Addition: Finally, add the 2-(aminomethyl)pyridine (1.1-1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(pyridin-2-ylmethyl)aniline derivative.
Reaction Optimization
For challenging substrates or to improve yield and purity, systematic optimization of the reaction parameters is often necessary. The following table summarizes key variables and their typical ranges for optimization.
| Parameter | Typical Range | Rationale and Considerations |
| Palladium Precatalyst | 1-5 mol% | Higher loadings may be necessary for less reactive substrates. Pre-activated Pd(0) sources can sometimes improve initiation.[8] |
| Ligand | 1.1-2.0 eq. relative to Pd | The choice of ligand is critical and substrate-dependent. Bulky, electron-rich ligands often give the best results. |
| Base | 1.2-2.0 eq. | The base must be strong enough to deprotonate the amine but should not react with other functional groups. |
| Temperature | 80-120 °C | Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or side reactions. |
| Solvent | Toluene, Dioxane, THF | The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[5] |
| Concentration | 0.1-1.0 M | More dilute conditions can sometimes suppress bimolecular decomposition pathways of the catalyst. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; presence of oxygen or moisture; impure reagents. | Use a fresh batch of catalyst and ligand. Ensure all glassware is oven-dried and solvents are anhydrous and deoxygenated. Purify starting materials if necessary.[8] |
| Formation of Side Products | Catalyst decomposition; competing side reactions (e.g., hydrodehalogenation). | Lower the reaction temperature. Screen different ligands to promote reductive elimination over side reactions.[4] |
| Incomplete Reaction | Insufficient catalyst loading or reaction time; deactivated catalyst. | Increase the catalyst loading or extend the reaction time. Consider a different ligand or base that may be more effective for the specific substrate combination. |
| Difficulty in Purification | Co-elution of product with byproducts or residual ligand. | Optimize the reaction to minimize byproduct formation. Choose a ligand that is easily separable from the product during chromatography. |
Experimental Workflow
The following diagram outlines the general workflow for the palladium-catalyzed synthesis of N-(pyridin-2-ylmethyl)aniline derivatives.
Figure 2: Experimental Workflow. A step-by-step overview of the synthesis process from preparation to characterization.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and flammable.[9] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12] Avoid creating dust.[13]
-
Organohalides: Many organohalides are toxic and/or irritants. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
-
Bases: Strong bases like NaOtBu and LiHMDS are corrosive and react violently with water. Handle them under an inert atmosphere and away from moisture.
-
Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and avoid sources of ignition.[11]
-
General Practices: Always wear appropriate PPE.[12] Ensure that the reaction is conducted in a properly functioning fume hood.[12] Have appropriate spill containment materials readily available.[12]
References
- SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM.
- ChemicalBook. (n.d.). Palladium - Safety Data Sheet.
- Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
- Unknown. (2024). What Should We Pay Attention To When Using Palladium Carbon Catalyst?
- UCLA EH&S. (2017). Standard Operating Procedure: Palladium.
- ResearchGate. (n.d.). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization.
- ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Angewandte Chemie International Edition. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- NIH. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
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Application Note: A Comprehensive Protocol for the Synthesis and Purification of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Abstract
This application note provides a detailed, research-grade protocol for the synthesis and purification of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, a valuable secondary amine intermediate in medicinal chemistry and materials science. The synthesis is achieved through a direct reductive amination of 2,4-difluoroaniline and pyridine-2-carbaldehyde. This guide offers a step-by-step methodology, an in-depth explanation of the chemical principles, safety protocols, and a robust purification strategy. The document is designed for researchers, chemists, and drug development professionals, providing the necessary technical insights for successful and reproducible synthesis.
Introduction and Scientific Background
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline (CAS No: 1019614-22-2)[1][2] is a fluorinated aromatic amine containing a pyridinylmethyl moiety. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The pyridine ring offers a site for hydrogen bonding and potential metal coordination, making this scaffold a versatile building block in drug discovery and the development of functional organic materials.
The most direct and efficient method for synthesizing this target molecule is the reductive amination of 2,4-difluoroaniline with pyridine-2-carbaldehyde. This well-established transformation involves two key stages: the formation of an intermediate imine followed by its in-situ reduction to the target secondary amine.[3][4] This approach avoids the harsh conditions and catalyst systems often required for other C-N bond-forming reactions like the Buchwald-Hartwig amination.[5][6][7] This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations, as it tolerates a wide range of functional groups and minimizes over-reduction.
Health and Safety Precautions
All manipulations must be performed inside a certified chemical fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]
-
2,4-Difluoroaniline: Toxic if inhaled or in contact with skin, and harmful if swallowed.[9][10][11] It can cause skin and serious eye irritation.[10] Handle with extreme care and avoid any direct contact or inhalation.
-
Pyridine-2-carbaldehyde: A combustible liquid that may form explosive mixtures with air upon heating.[12] It is harmful if swallowed and causes skin irritation. Work away from open flames and sources of ignition.[12]
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. It should be handled in a dry environment.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All transfers and the reaction itself should be conducted in a well-ventilated fume hood.
Ensure that eyewash stations and safety showers are readily accessible.[8] Dispose of all chemical waste according to institutional and local regulations.[8][11]
Reaction Mechanism and Workflow
The synthesis proceeds via a two-step, one-pot reductive amination.
-
Imine Formation: The nucleophilic amine of 2,4-difluoroaniline attacks the electrophilic carbonyl carbon of pyridine-2-carbaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is often acid-catalyzed, but can also proceed without an explicit catalyst.
-
Reduction: The imine is then reduced in situ by sodium triacetoxyborohydride (STAB). The hydride from STAB attacks the electrophilic carbon of the C=N double bond to yield the final secondary amine product.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.
Detailed Experimental Protocol
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Supplier |
| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 | - | 1.29 g | 10.0 | Sigma-Aldrich |
| Pyridine-2-carbaldehyde | C₆H₅NO | 107.11 | 1.126 g/mL | 1.0 mL | 10.5 | Acros Organics |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | - | 3.18 g | 15.0 | Combi-Blocks |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 100 mL | - | Fisher Scientific |
| Saturated NaHCO₃ (aq) | NaHCO₃ | - | - | 50 mL | - | Lab Prepared |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | ~10 g | - | VWR |
| Silica Gel | SiO₂ | - | - | ~50 g | - | Sorbent Tech. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | - | As needed | - | EMD Millipore |
| Hexanes | C₆H₁₄ | - | - | As needed | - | EMD Millipore |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.29 g, 10.0 mmol).
-
Addition of Reagents: Add anhydrous dichloromethane (DCM, 80 mL) to the flask and stir until the aniline is fully dissolved. To this solution, add pyridine-2-carbaldehyde (1.0 mL, 10.5 mmol, 1.05 eq).
-
Imine Formation: Allow the mixture to stir at room temperature under a nitrogen atmosphere for 30 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) to the reaction mixture in three portions over 15 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase, visualizing with a UV lamp.
-
Quenching: Once the reaction is complete (disappearance of the starting aldehyde), carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification by flash chromatography.
Column Chromatography Procedure
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the adsorbed material onto the column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) to remove any non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 30% ethyl acetate in hexanes) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC. The product spot should be UV active.
-
Final Step: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline as a pure solid or oil. The expected molecular weight is 220.22 g/mol .[1]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
References
- Vertex AI Search. (2026). SAFETY DATA SHEET for Benzenamine, 2,4-difluoro-.
- Vertex AI Search. (2026). SAFETY DATA SHEET for Pyridine-2,6-dicarbaldehyde.
- Nolan, S. P., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 118(15), 7389-7441.
- BenchChem. (2025).
- Google Patents. (1978). Method of preparing 2,4-difluoroaniline. EP0001825B1.
- Google Patents. (1978). Method of preparing 2,4-difluoroaniline. EP0001825A1.
- Google Patents. (1981). Method of preparing 2,4-difluoroaniline. US4294988A.
- Al-Masoudi, N. A., et al. (2014).
- Google Patents. (1979).
- Karon, K., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074-18086.
- Orduña, J., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21, 5457-5468.
- Dana Bioscience. (2026). 2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline 50mg.
- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- PubChemLite. (2025). 2,4-difluoro-n-(pyridin-3-ylmethyl)aniline.
- MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
Sources
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- 4. mdpi.com [mdpi.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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Application Note: The Strategic Use of 2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This application note provides a comprehensive guide to the utilization of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline as a versatile building block in the synthesis of novel kinase inhibitors. While not a direct precursor to established drugs like Lapatinib, its structural motifs—a difluorinated aniline and a pyridine ring—are of significant interest in medicinal chemistry for their potential to enhance binding affinity, selectivity, and pharmacokinetic properties. This document outlines a representative synthetic protocol, discusses the underlying chemical principles, and explores the structure-activity relationships (SAR) that make this scaffold a compelling starting point for the discovery of next-generation kinase inhibitors.
Introduction: The Role of Fluorinated Anilines and Pyridine Moieties in Kinase Inhibition
The 4-anilinoquinazoline and 4-anilinopyrimidine cores are privileged scaffolds in the design of ATP-competitive kinase inhibitors.[1] These structures are central to numerous FDA-approved drugs that target kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The aniline fragment plays a critical role by forming hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry.[2] The unique properties of fluorine, such as its high electronegativity and small size, can modulate the physicochemical properties of a molecule, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with the protein target, enhancing binding potency.
-
Lipophilicity and Permeability: Strategic fluorination can alter a molecule's lipophilicity, which in turn affects its solubility, cell permeability, and overall pharmacokinetic profile.
The pyridine ring is another crucial pharmacophore in kinase inhibitor design. It can act as a hydrogen bond acceptor, participate in π-stacking interactions with aromatic residues in the active site, and provide a vector for further chemical modification to improve solubility and other drug-like properties.[3]
2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline combines these desirable features, making it a valuable synthon for generating libraries of novel kinase inhibitors with potentially enhanced therapeutic profiles.
Representative Synthesis of a Kinase Inhibitor Scaffold
The following protocol details a general and robust method for incorporating 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline into a 4-anilino-6-iodoquinazoline scaffold. This intermediate can then be further elaborated, for instance, through a Suzuki coupling reaction, to introduce additional diversity and target specific kinases.
Experimental Protocol: Synthesis of N-(2,4-difluoro-N-(pyridin-2-ylmethyl)phenyl)-6-iodoquinazolin-4-amine
Materials:
-
4-Chloro-6-iodoquinazoline
-
2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline
-
Isopropanol (IPA)
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware for reflux reactions
-
Magnetic stirrer with heating
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 4-chloro-6-iodoquinazoline (1.0 mmol, 1.0 equivalent).
-
Add 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline (1.1 mmol, 1.1 equivalents).
-
Add isopropanol (20 mL) to the flask.
-
Add 5-6 drops of concentrated HCl as a catalyst.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 12 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold isopropanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the desired N-(2,4-difluoro-N-(pyridin-2-ylmethyl)phenyl)-6-iodoquinazolin-4-amine.
Causality Behind Experimental Choices:
-
Solvent: Isopropanol is a common solvent for nucleophilic aromatic substitution reactions as it has a suitable boiling point for reflux and can dissolve the reactants.
-
Catalyst: The addition of a catalytic amount of acid protonates the quinazoline ring, making it more electrophilic and susceptible to nucleophilic attack by the aniline.
-
Excess Reagent: A slight excess of the aniline derivative is used to ensure the complete consumption of the more valuable 4-chloro-6-iodoquinazoline.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a kinase inhibitor using 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.
Mechanism of Action and Structure-Activity Relationship (SAR)
Kinase inhibitors synthesized from this scaffold are designed to be ATP-competitive. They bind to the ATP pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that are often hyperactive in cancer cells.
Key Molecular Interactions
The N-(2,4-difluoro-N-(pyridin-2-ylmethyl)phenyl)quinazolin-4-amine scaffold is expected to interact with the kinase active site in the following ways:
-
Hinge Binding: The quinazoline nitrogen (N1) and the aniline NH group form crucial hydrogen bonds with the backbone of the hinge region of the kinase.
-
Hydrophobic Interactions: The quinazoline and aniline rings occupy a hydrophobic pocket in the active site.
-
Role of Fluorine: The 2,4-difluoro substitutions on the aniline ring can enhance binding affinity through favorable electrostatic interactions with the protein. They can also influence the conformation of the aniline ring, potentially leading to improved selectivity for certain kinases.
-
Role of the Pyridine Moiety: The pyridin-2-ylmethyl group can extend into the solvent-exposed region of the ATP binding site. The pyridine nitrogen can act as a hydrogen bond acceptor, and this part of the molecule can be further modified to improve aqueous solubility and other pharmacokinetic properties.
Visualization of Kinase Inhibition
Caption: Mechanism of competitive inhibition of a protein kinase.
Data Presentation: Potency of Related Kinase Inhibitors
While specific IC50 data for inhibitors derived directly from 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is not widely published, the following table presents the potency of structurally related anilino-quinazoline and anilino-pyrimidine kinase inhibitors to illustrate the potential of this chemical class.
| Kinase Inhibitor | Core Scaffold | Target Kinase(s) | IC50 (nM) |
| Gefitinib | Anilinoquinazoline | EGFR | 2-37 |
| Erlotinib | Anilinoquinazoline | EGFR | 2 |
| Lapatinib | Anilinoquinazoline | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) |
| Vandetanib | Anilinoquinazoline | VEGFR2, EGFR | 40 (VEGFR2), 500 (EGFR) |
| Axitinib | Indazole | VEGFR1, VEGFR2, VEGFR3 | 0.1 (VEGFR1), 0.2 (VEGFR2), 0.1-0.3 (VEGFR3) |
IC50 values are approximate and can vary based on assay conditions.
Conclusion and Future Directions
2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features provide a strong foundation for developing potent, selective, and metabolically stable drug candidates. The synthetic protocol outlined in this application note is adaptable and can be used to generate a diverse library of compounds for screening against various kinase targets. Further exploration of this scaffold, including the synthesis of a wider range of derivatives and comprehensive biological evaluation, is warranted to fully realize its therapeutic potential in oncology and other diseases driven by aberrant kinase signaling.
References
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U.S. Food and Drug Administration. (2008). FDA drug approval summary: lapatinib in combination with capecitabine for previously treated metastatic breast cancer that overexpresses HER-2. The Oncologist, 13(10), 1114-1119. [Link]
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Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (n.d.). Synapse. [Link]
- Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Clinical therapeutics, 30(8), 1426-1447.
-
CancerNetwork. (2007). FDA Approves Lapatinib/Capecitabine for Advanced Breast Cancer Subgroup. [Link]
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OncLive. (2010). FDA Approves Expanded Use of Tykerb. [Link]
-
Wikipedia. (2023). Lapatinib. [Link]
-
Breastcancer.org. (2023). Lapatinib (Tykerb): What to Expect, Side Effects, and More. [Link]
-
AROIWB. (n.d.). Lapatinib → breast and lung cancer. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate?[Link]
-
Alvarez, R. H., Valero, V., & Hortobagyi, G. N. (2010). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Future Oncology, 6(7), 1075-1087. [Link]
-
National Center for Biotechnology Information. (n.d.). Lapatinib. PubChem Compound Summary for CID 208908. [Link]
-
Dana Bioscience. (n.d.). 2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline 50mg. [Link]
-
Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856639. [Link]
-
Melnykov, K. P., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Traoré, M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 266-269. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14784-14820. [Link]
- Zhang, J., et al. (2014). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 21(13), 1536-1551.
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Application Notes & Protocols: 2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline in Modern Medicinal Chemistry
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for the 2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline Scaffold
The compound 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline represents a strategic amalgamation of three key pharmacophoric features that are highly prevalent in modern drug discovery: a substituted aniline core, fluorine atoms, and a pyridine ring. While this specific molecule is not a marketed drug itself, it serves as a valuable chemical intermediate and a foundational scaffold for building potent and selective therapeutic agents.[1][2][3] Its utility stems from the synergistic contributions of its constituent parts:
-
Aniline Core: The aniline moiety is a cornerstone of many kinase inhibitors.[4] The nitrogen atom can act as a crucial hydrogen bond donor, often interacting with the "hinge" region of the ATP-binding pocket of protein kinases, an interaction essential for the activity of many Type I and Type II inhibitors.[4]
-
Difluoro Substitution: The incorporation of fluorine atoms onto the phenyl ring is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[5][6] Specifically, the 2,4-difluoro pattern can:
-
Enhance Binding Affinity: Fluorine can participate in favorable orthogonal interactions with the protein target and modulate the pKa of the aniline nitrogen, fine-tuning its hydrogen bonding capability.[4][5]
-
Improve Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's half-life.[5]
-
Modulate Lipophilicity: It allows for precise control over the molecule's lipophilicity, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
-
N-(pyridin-2-ylmethyl) Group: The pyridine ring is a versatile feature in drug design, known to act as a hydrogen bond acceptor or participate in π-stacking interactions.[7][8] The pyridin-2-ylmethyl portion, in particular, provides a flexible linker to the aniline core and introduces a nitrogen atom that can chelate metal ions in metalloenzymes or form additional hydrogen bonds to improve potency and selectivity.[9]
This unique combination makes the 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline scaffold particularly well-suited for the development of inhibitors for enzymes such as protein kinases, which are frequently dysregulated in diseases like cancer.[10][11][12]
Potential Therapeutic Applications & Target Classes
Based on its structural motifs, derivatives of this scaffold are prime candidates for investigation in several therapeutic areas, most notably in oncology.
| Potential Therapeutic Area | Target Class | Rationale |
| Oncology | Protein Kinases (e.g., VEGFR, FGFR, EGFR) | The 2,4-difluoroaniline moiety is a known component of potent VEGFR-2 and FGFR-1 inhibitors.[10][13] The overall structure mimics core elements of many approved kinase inhibitors.[4][14] |
| Inflammatory Diseases | Cyclooxygenase (COX) or other inflammatory enzymes | Pyridazine and other nitrogen-containing heterocycles are found in numerous anti-inflammatory agents.[15][16] 2,4-difluoroaniline is a known starting material for anti-inflammatory compounds.[2][3] |
| Infectious Diseases | Bacterial or Viral Enzymes | Pyrimidine and pyridine derivatives have been explored for their antimicrobial activities.[15][17] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of the Core Scaffold
A primary application of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is as a building block. Its synthesis is typically achieved via reductive amination.
Objective: To synthesize 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline from commercially available starting materials.
Materials:
-
2,4-Difluoroaniline
-
Pyridine-2-carboxaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, if using STAB)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 equivalent) and pyridine-2-carboxaldehyde (1.0 equivalent) in DCM.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the mixture in an ice bath. Slowly add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise. Note: STAB is a milder reducing agent; if using NaBH₄, the reaction is typically run in methanol.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction to completion by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for synthesizing the title scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method to evaluate derivatives of the scaffold for their ability to inhibit a protein kinase of interest.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP corresponds to the inhibition of the kinase.
Materials:
-
Target Kinase (e.g., VEGFR-2, FGFR-1)
-
Kinase-specific substrate and ATP
-
Test compounds derived from the 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline scaffold, serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the target kinase and its specific substrate.
-
Add 0.5 µL of the serially diluted test compound (or DMSO for control wells).
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (no kinase) and low (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of synthesized compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HUVEC for anti-angiogenesis studies, or a tumor line like L2987).[10][13]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well clear-bottom plates.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for the biological evaluation of synthesized derivatives.
Conclusion and Future Directions
The 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline scaffold is a highly promising starting point for the development of targeted therapeutics, particularly kinase inhibitors. The protocols outlined provide a foundational framework for synthesizing this core, creating diverse derivative libraries, and evaluating their biological activity. Future work should focus on structure-activity relationship (SAR) studies, exploring substitutions on both the pyridine and aniline rings to optimize potency, selectivity, and pharmacokinetic properties. The strategic design principles embedded in this scaffold make it a valuable tool in the modern medicinal chemist's arsenal for discovering next-generation drugs.
References
-
Borzilleri, R. M., Zheng, X., Qian, L., et al. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][10][15]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991–4008. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2,4-Difluoroaniline: Applications and Market Outlook. Available at: [Link]
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Asquith, C. R. M., & Tizzard, G. J. (2018). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Available at: [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Organic Synthesis, 20(10), 1146-1166. Available at: [Link]
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Julius, L. G., Mapolelo, D., Demissie, T. B., et al. (2023). Synthesis, characterization, molecular docking, and cytotoxicity study of ruthenium (II/III) polypyridyl complexes. ResearchGate. Available at: [Link]
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Hassan, A. E., Mague, J. T., & Abdullah, M. M. S. (2019). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. Applied Organometallic Chemistry, 33(10), e5152. Available at: [Link]
- Google Patents. (1979). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]
- Google Patents. (1981). US4294988A - Method of preparing 2,4-difluoroaniline.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]
-
R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
-
Manley, P. W., Cowan-Jacob, S. W., & Mestan, J. (2005). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(1), 33–37. Available at: [Link]
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Abida, & Khan, S. A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. Available at: [Link]
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MDPI. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Available at: [Link]
- Google Patents. (1982). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
-
PrepChem.com. Synthesis of 4,5-difluoro-2-nitroaniline. Available at: [Link]
-
MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
-
Borzilleri, R. M., Zheng, X., Qian, L., et al. (2005). A series of substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][10][15]triazines was identified as potent and selective inhibitors of the tyrosine kinase activity of the growth factor receptors VEGFR-2 (Flk-1, KDR) and FGFR-1. PubMed. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of orally active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer | MDPI [mdpi.com]
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- 16. sarpublication.com [sarpublication.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of 2,4-Difluoroaniline
Abstract: This document provides a comprehensive guide to the N-alkylation of 2,4-difluoroaniline, a critical transformation in the synthesis of valuable intermediates for the pharmaceutical, agrochemical, and materials science sectors. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and insights into the underlying chemical principles. We will explore various catalytic methods, present quantitative data for reaction optimization, and discuss safety considerations.
Introduction: The Significance of N-Alkylated 2,4-Difluoroaniline Derivatives
N-alkylated anilines are foundational components in a vast array of organic molecules. The introduction of an alkyl group to the nitrogen atom of 2,4-difluoroaniline significantly modifies its chemical properties, creating a versatile scaffold for further functionalization. The fluorine atoms at the 2 and 4 positions of the aromatic ring impart unique electronic properties and can enhance the metabolic stability and binding affinity of resulting drug candidates. Consequently, the development of robust and efficient methods for the N-alkylation of this substrate is of paramount importance.
Mechanistic Overview: Understanding the N-Alkylation Process
The N-alkylation of anilines can proceed through several mechanistic pathways, largely dependent on the chosen reagents and catalysts. Common strategies include direct alkylation with alkyl halides, reductive amination, and transition metal-catalyzed cross-coupling reactions.
-
Direct Alkylation: This classic approach involves the nucleophilic attack of the aniline's amino group on an electrophilic alkyl halide. The reaction is often facilitated by a base to neutralize the hydrogen halide byproduct. A significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.
-
Reductive Amination: This two-step, one-pot process involves the initial reaction of the aniline with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the desired N-alkylated aniline.[1][2] This method offers greater control over the degree of alkylation and is considered a greener synthetic route.[1]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines.[3][4] It is particularly useful for synthesizing aryl amines and offers a broad substrate scope with excellent functional group tolerance.[3][5]
Below is a generalized workflow for the N-alkylation of 2,4-difluoroaniline.
Caption: General experimental workflow for the N-alkylation of 2,4-difluoroaniline.
Experimental Protocols
This section provides detailed, step-by-step protocols for two common methods of N-alkylation of 2,4-difluoroaniline.
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol describes a general procedure for the direct alkylation of 2,4-difluoroaniline with an alkyl halide in the presence of a base.
Materials:
-
2,4-Difluoroaniline
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluoroaniline (1.0 eq).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous acetonitrile or DMF. Add a suitable base such as potassium carbonate (1.5 - 2.0 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C.[6]
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If sodium hydride was used, carefully quench the excess with a few drops of water or isopropanol.[6] Filter the mixture to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2,4-difluoroaniline.[7][8]
| Parameter | Condition | Rationale |
| Base | K₂CO₃, NaH, Et₃N | To neutralize the HX byproduct and facilitate the reaction. A non-nucleophilic base is recommended to avoid side reactions.[6] |
| Solvent | Acetonitrile, DMF, Dichloromethane | Aprotic polar solvents are generally effective. |
| Temperature | 25 - 80 °C | The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amino group, potentially requiring heating.[6] |
| Reaction Time | 8 - 24 hours | Dependent on the reactivity of the alkyl halide and the reaction temperature. |
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the N-alkylation of 2,4-difluoroaniline with an aldehyde via reductive amination.[9]
Materials:
-
2,4-Difluoroaniline
-
Aldehyde (e.g., benzaldehyde, acetaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2,4-difluoroaniline (1.0 eq) and the aldehyde (1.0 - 1.2 eq).
-
Solvent Addition: Dissolve the reactants in 1,2-dichloroethane or THF.
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.[10]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated 2,4-difluoroaniline.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Cell-based assays for testing the activity of novel aniline derivatives
Topic: Cell-Based Assays for Characterizing the Bioactivity of Novel Aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Tiered Strategy for Evaluating Novel Aniline Derivatives
Aniline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Their versatile structure allows for modification to target a wide array of biological molecules, including kinases, receptors, and other enzymes.[1] The initial characterization of a novel aniline derivative, therefore, requires a systematic and multi-faceted approach to understand its biological activity, potency, and mechanism of action (MOA).[2][3]
Cell-based assays are indispensable in this process, offering a physiologically relevant context that is superior to simple biochemical screens for initial drug discovery.[4][5] These assays provide critical insights into a compound's effects on cellular viability, its mode of action, and potential off-target effects, guiding the crucial hit-to-lead optimization process.[6]
This guide presents a tiered, logical workflow for the evaluation of novel aniline derivatives, progressing from broad assessments of cytotoxicity to specific investigations into the mechanism of cell death and molecular target engagement. This structured approach ensures that resources are spent efficiently, generating a comprehensive biological profile of each candidate compound.
Part 1: Primary Screening - Assessing Global Cytotoxicity and Viability
The foundational step in characterizing any new compound is to determine its effect on cell viability. This primary screen establishes the concentration range at which the compound exerts a biological effect, identifying a window for further mechanistic studies. The most critical output of this phase is the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[7][8]
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, inexpensive, and widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.
Causality Behind the Choice: The assay's principle is centered on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[9] In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[10] This provides a reliable snapshot of the compound's overall impact on cell health and proliferation.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Assay
This protocol is a general guideline and should be optimized for specific cell lines and compounds.
Materials:
-
Cell line of interest (e.g., MEC1 for leukemia studies[11])
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
Novel aniline derivative stock solution (e.g., in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[9][12] Store protected from light.
-
Solubilization solution: DMSO or 0.1% NP-40, 4 mM HCl in isopropanol.[12]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) and add 100 µL to each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[13]
-
Compound Treatment: Prepare serial dilutions of the aniline derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., medium with DMSO) and a positive control (e.g., Doxorubicin).[7] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7][10][12]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. Viable cells will convert the MTT to visible purple crystals.[10][13]
-
Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[7][12]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]
Data Presentation and Analysis
The results are typically expressed as a percentage of cell viability compared to the vehicle-treated control cells. The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Cell Line | Aniline Derivative | Treatment Time (h) | IC50 (µM) [Mean ± SD] |
| MCF-7 (Breast Cancer) | Compound A | 48 | 8.4 ± 0.9 |
| HeLa (Cervical Cancer) | Compound A | 48 | 15.2 ± 1.8 |
| HEK293 (Normal Kidney) | Compound A | 48 | > 50 |
| MEC1 (Leukemia) | Compound B | 72 | 5.6 ± 0.7 |
Table 1: Example cytotoxicity data for novel aniline derivatives. A higher IC50 in a non-cancerous cell line like HEK293 suggests potential cancer-specific toxicity.
Part 2: Secondary Screening - Unveiling the Cellular Mechanism
Once a compound's cytotoxic potential is established, the next logical step is to investigate how it affects the cells. Does it induce a controlled, programmed cell death (apoptosis), or does it simply halt cell division (cytostatic effect)? These secondary assays provide deeper mechanistic insights.[14]
A. Apoptosis Induction: The Caspase-Glo® 3/7 Assay
Apoptosis is an orderly process of cell dismantling executed by a family of proteases called caspases.[15][16] Caspases-3 and -7 are the primary executioner caspases; their activation is a hallmark of apoptosis.
Causality Behind the Choice: The Caspase-Glo® 3/7 assay is a highly sensitive, homogeneous luminescent assay that measures the combined activity of caspases-3 and -7.[17] The "add-mix-measure" format is ideal for high-throughput screening.[17] The reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[18] This directly quantifies the central event in the execution phase of apoptosis.
Apoptotic Signaling Pathway
Caption: Simplified pathway showing drug-induced apoptosis leading to Caspase-3/7 activation.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells seeded and treated in white-walled, 96-well plates (for luminescence)
-
Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate)[18]
-
Luminometer
Procedure:
-
Preparation: Seed and treat cells with the aniline derivative for the desired time period in a white-walled 96-well plate, following the setup for the MTT assay. Include appropriate vehicle and positive controls. The final volume should be 100 µL/well.
-
Reagent Reconstitution: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by inversion until thoroughly dissolved.[18]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.[17]
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
B. Cell Cycle Arrest: Propidium Iodide Staining & Flow Cytometry
If a compound reduces cell viability without strongly inducing apoptosis, it may be acting as a cytostatic agent by halting cell cycle progression. Flow cytometry analysis of DNA content is the gold standard for investigating this effect.[19]
Causality Behind the Choice: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[20] This means the fluorescence intensity of a stained cell is directly proportional to its DNA content.[20] Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have intermediate fluorescence.[21][22] This allows for precise quantification of the cell population in each phase, revealing any drug-induced blockades. To ensure PI only stains DNA, treatment with RNase is a critical step.[19][22]
Protocol: Cell Cycle Analysis via PI Staining
Materials:
-
Cells cultured and treated in 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL)[22]
-
Propidium Iodide (PI) staining solution (50 µg/mL)[22]
-
Flow cytometer
Procedure:
-
Cell Harvest: After treating cells with the aniline derivative for the desired duration, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and gently resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22] Incubate on ice for at least 2 hours or at -20°C overnight. This step permeabilizes the cells and preserves DNA integrity.[19]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of staining buffer containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.[22]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[20] Use software with cell cycle analysis algorithms (e.g., Dean/Jett/Fox model) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Interpretation |
| Vehicle Control | 55.1% | 30.5% | 14.4% | Normal Distribution |
| Compound C (10 µM) | 25.3% | 15.2% | 59.5% | G2/M Arrest |
Table 2: Example data from cell cycle analysis showing Compound C induces a significant accumulation of cells in the G2/M phase.
Part 3: Tertiary Screening - Identifying Specific Molecular Targets
After determining a compound's cellular phenotype (e.g., cytotoxic via G2/M arrest), the final step is to identify its direct molecular target. This is crucial for lead optimization and understanding potential resistance mechanisms.[2][14] Given the prevalence of aniline scaffolds in kinase inhibitors, kinase activity assays are a logical starting point.
A. Target Engagement: Cellular Kinase Activity Assays
Causality Behind the Choice: While biochemical assays with purified enzymes are useful, cell-based kinase assays confirm that a compound can enter the cell, engage its target in a complex physiological environment, and inhibit its function. A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation in the presence of the compound indicates successful target inhibition.[23]
Logic of a Cellular Kinase Inhibition Assay
Caption: Logic diagram illustrating how an aniline derivative inhibits a target kinase, leading to reduced substrate phosphorylation.
Conceptual Protocol: ELISA-based Cellular Phosphorylation Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the aniline derivative.
-
Lysis: Lyse the cells to release intracellular proteins.
-
Capture: In an ELISA plate pre-coated with a capture antibody for the total substrate protein, add the cell lysates.
-
Detection: Detect the phosphorylated form of the substrate using a specific primary antibody against the phospho-site, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a colorimetric HRP substrate and measure the absorbance. A decrease in signal relative to the control indicates kinase inhibition.
B. Target Engagement: Receptor Binding Assays
If the aniline derivative is hypothesized to target a cell surface receptor (e.g., a GPCR), a competition binding assay can determine its affinity for that target.
Causality Behind the Choice: Radioligand competition assays are a highly sensitive and precise method for quantifying ligand-receptor interactions.[24][25] The assay measures the ability of the unlabeled test compound (the aniline derivative) to displace a known high-affinity radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC50) is used to calculate its binding affinity (Ki).[24]
Conceptual Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.[24]
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled aniline derivative.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filter using a scintillation counter. A lower radioactive signal indicates more effective competition by the aniline derivative.
Summary and Outlook
The systematic application of this tiered assay cascade—progressing from broad cytotoxicity screening to specific mechanistic and target-based assays—provides a comprehensive and robust framework for evaluating novel aniline derivatives. Integrating data from viability (MTT), apoptosis (Caspase-Glo®), cell cycle (flow cytometry), and target engagement (kinase/receptor) assays allows researchers to build a complete biological profile of a compound. This detailed characterization is essential for making informed decisions in the drug discovery pipeline, ultimately increasing the probability of identifying promising candidates for further preclinical and clinical development.
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Application Note & Protocol: High-Throughput Screening of Pyridinylmethyl Aniline Libraries
For: Researchers, scientists, and drug development professionals.
Abstract
The pyridinylmethyl aniline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective inhibitors for a variety of protein classes, most notably kinases. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[1][2] This guide provides a comprehensive framework for designing and executing a successful HTS campaign for pyridinylmethyl aniline libraries. We delve into the critical aspects of assay development, the HTS workflow, and subsequent data analysis and hit validation, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Pyridinylmethyl Anilines and HTS
Pyridinylmethyl aniline derivatives have demonstrated significant therapeutic potential, particularly as kinase inhibitors.[3] Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] The modular nature of the pyridinylmethyl aniline scaffold allows for extensive chemical diversification, making it an ideal candidate for library synthesis and subsequent screening.
High-throughput screening provides the means to efficiently interrogate these large libraries against a biological target of interest.[2] The primary goal of an HTS campaign is to identify "hits"—compounds that elicit a desired biological response.[5] These hits then serve as the foundation for lead optimization programs. This application note will guide the user through the essential stages of a screening campaign, from initial assay design to the confirmation of promising lead candidates.
Part 1: Assay Development and Optimization - The Foundation of a Successful Screen
The quality of an HTS campaign is fundamentally dependent on the robustness of the assay.[5][6] A well-developed assay will have a large signal window, low variability, and be resistant to artifacts. The Assay Guidance Manual from the National Center for Advancing Translational Sciences (NCATS) is an invaluable resource for detailed information on assay development.[7][8][9][10]
Choosing the Right Assay Format: Biochemical vs. Cell-Based
The initial and most critical decision is the choice between a biochemical and a cell-based assay format.[11][12][13]
-
Biochemical Assays: These assays utilize purified components, such as a recombinant kinase and its substrate, to directly measure the effect of a compound on the target's activity.[14] They are generally simpler to develop and less prone to certain types of interference.[12] A variety of detection technologies are available, including fluorescence polarization, FRET, and luminescence-based methods for detecting ADP production.[11][15]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data.[13][14][16] They can assess not only target engagement but also downstream cellular consequences.[16] Common formats include reporter gene assays, cell viability assays, and high-content imaging.[16][17]
Causality Behind the Choice: The selection of the assay format should be driven by the specific scientific question. If the goal is to identify direct inhibitors of a purified enzyme, a biochemical assay is appropriate. If the objective is to find compounds that modulate a signaling pathway within a cellular context, a cell-based assay is the preferred choice.
Assay Optimization and Validation: Ensuring Data Quality
Once an assay format is chosen, it must be rigorously optimized and validated.[6][18] Key parameters to optimize include:
-
Reagent Concentrations: Titrate all critical reagents (e.g., enzyme, substrate, ATP for kinase assays) to determine the optimal concentrations that provide a robust signal.
-
Incubation Times: Determine the optimal incubation time for the enzymatic reaction and the detection steps.
-
DMSO Tolerance: HTS compounds are typically dissolved in DMSO. The assay must be tolerant to the final DMSO concentration used in the screen.[19]
Statistical Validation: The Z'-factor is a critical statistical parameter used to evaluate the quality of an HTS assay.[20][21][22] It takes into account the means and standard deviations of the positive and negative controls.
-
Z' > 0.5: Generally considered an excellent assay for HTS.[21]
-
0 < Z' < 0.5: An acceptable but potentially marginal assay.
-
Z' < 0: The assay is not suitable for HTS.[21]
It is crucial to perform a pilot screen with a small subset of the library to ensure the assay performs well under real-world screening conditions.[22]
Part 2: The High-Throughput Screening Workflow
A typical HTS workflow involves several automated steps to ensure efficiency and reproducibility.
Library Management and Plating
The pyridinylmethyl aniline library should be stored in a controlled environment to maintain compound integrity. For screening, compounds are typically formatted in 384- or 1536-well plates at a specific concentration. Acoustic liquid handlers are often used for precise, low-volume dispensing of compounds into the assay plates.
Primary Screen Execution
The primary screen involves testing every compound in the library at a single concentration. The process is highly automated, from reagent addition to signal detection.
HTS Workflow Diagram
Caption: High-throughput screening workflow for pyridinylmethyl aniline libraries.
Part 3: Data Analysis, Confirmation, and Follow-up Studies
Raw data from the HTS plate reader must be processed and analyzed to identify true hits.
Data Normalization and Hit Selection
Data is typically normalized to the positive and negative controls on each plate to account for plate-to-plate variability.[23] A common method is to calculate the percent inhibition for each compound. Hits are then selected based on a predefined threshold, often a certain number of standard deviations from the mean of the sample population (e.g., >3 standard deviations).[24]
Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity.[25] Confirmed hits are then subjected to dose-response analysis, where the compound is tested over a range of concentrations to determine its potency, typically expressed as an IC50 or EC50 value.[26][27][28] This is a critical step to eliminate false positives from the primary screen.[29]
Dose-Response Curve and IC50: A dose-response curve is a graphical representation of the relationship between the concentration of a drug and its effect. The IC50 is the concentration of an inhibitor that reduces the response by half.[27][28]
Secondary and Orthogonal Assays
To further validate hits and gain more confidence in their mechanism of action, it is essential to test them in secondary and orthogonal assays.[30]
-
Secondary Assays: These may be cell-based assays if the primary screen was biochemical, or they might assess selectivity against other related targets.
-
Orthogonal Assays: These are assays that use a different detection technology to confirm the activity of the hit, reducing the likelihood of technology-specific artifacts.
Protocols
Protocol 1: General Biochemical Kinase Assay (384-well format)
This protocol provides a general framework for a luminescence-based kinase assay that measures ATP consumption.
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the pyridinylmethyl aniline library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in assay buffer. Add 25 µL of this mix to each well of the assay plate.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 25 µL of the ATP solution to each well to start the enzymatic reaction. The final volume is 50 µL.
-
Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection: Add the detection reagent (e.g., a commercial ADP-Glo™ or similar kit that measures remaining ATP via a luciferase reaction) according to the manufacturer's instructions.
-
Signal Measurement: Read the luminescence signal on a plate reader.
Protocol 2: Dose-Response Curve Generation
-
Compound Preparation: For each confirmed hit, prepare a serial dilution series in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 mM).
-
Plating: Dispense 50 nL of each concentration into the wells of a 384-well plate.
-
Assay Performance: Perform the same assay as in the primary screen.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[31]
Data Presentation
Table 1: Example Data from a Primary Screen
| Statistic | Value |
| Library Size | 100,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 0.5% |
| Number of Primary Hits | 500 |
Table 2: Example Dose-Response Data for a Confirmed Hit
| Compound ID | IC50 (µM) | Hill Slope |
| HTS-001 | 0.25 | 1.1 |
| HTS-002 | 1.5 | 0.9 |
| HTS-003 | >20 | N/A |
Conclusion
The high-throughput screening of pyridinylmethyl aniline libraries is a powerful approach for the discovery of novel modulators of biologically important targets. A successful HTS campaign is built upon a foundation of rigorous assay development and validation. By following the principles and protocols outlined in this guide, researchers can maximize their chances of identifying high-quality hit compounds that can be advanced into successful drug discovery programs. The journey from hit to lead requires a multi-faceted approach, including careful confirmation, dose-response analysis, and characterization in secondary assays to ensure that the most promising candidates are progressed.[29][30]
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Application Notes and Protocols for the Development of Targeted Therapies Using Fluorinated Aniline Scaffolds
Introduction: The Strategic Advantage of Fluorine in Targeted Therapy
The incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer a range of benefits to drug candidates.[2][3][4] These advantages include enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity, all of which can lead to superior pharmacokinetic and pharmacodynamic profiles.[1][2][5] Fluorinated aniline scaffolds, in particular, have emerged as privileged structures in the design of targeted therapies, most notably in the development of kinase inhibitors for oncology.[6][7]
The aniline moiety is a well-established hinge-binding motif in many kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[6][7] The addition of fluorine to the aniline ring can further enhance these interactions and fine-tune the electronic properties of the molecule, leading to increased potency and selectivity.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of targeted therapies based on fluorinated aniline scaffolds.
The Role of the Fluorinated Aniline Scaffold in Kinase Inhibition
Fluorinated anilines are versatile building blocks in the synthesis of a wide array of kinase inhibitors.[8] The strategic placement of fluorine atoms on the aniline ring can significantly impact the drug-like properties of the resulting inhibitor.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable orthogonal interactions with amino acid residues in the kinase active site, thereby increasing binding affinity.[2][7]
-
Metabolic Stability: The robust C-F bond is resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to a longer half-life and improved bioavailability of the drug.
-
Modulation of pKa: Fluorine's electron-withdrawing nature can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH and potentially improving cell permeability and target engagement.[7]
-
Improved Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[1][3]
Experimental Protocols
Part 1: Synthesis of Fluorinated Aniline-Based Kinase Inhibitors
A common and effective strategy for synthesizing kinase inhibitors featuring a fluorinated aniline scaffold is the construction of a 4-anilinoquinazoline core. This can be achieved through a nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and a substituted fluoroaniline.
Protocol 1: Synthesis of a 4-(Fluoroanilino)quinazoline Derivative
This protocol describes a general procedure for the synthesis of a 4-(fluoroanilino)quinazoline, a common core structure in many EGFR inhibitors.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
Substituted fluoroaniline (e.g., 4-fluoroaniline)
-
Isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 eq).
-
Add the desired substituted fluoroaniline (1.1 mmol, 1.1 eq).
-
Add isopropanol (10 mL) to the flask.
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC. The disappearance of the starting materials will indicate the completion of the reaction.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold isopropanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(fluoroanilino)quinazoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Evaluation of Targeted Therapies
Once synthesized, the novel compounds must be evaluated for their biological activity. A series of in vitro assays are essential to determine their potency, selectivity, and mechanism of action.
Protocol 2: Determination of IC50 using a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a robust and sensitive method for measuring kinase activity and inhibition. This protocol provides a general guideline for determining the IC50 of a compound against a specific kinase.[8][9][10][11][12]
Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
HTRF detection buffer
-
Test compound (serially diluted)
-
384-well low-volume plates
-
HTRF-compatible microplate reader
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the test compound at various concentrations.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of HTRF detection buffer containing the europium cryptate-labeled antibody and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (665 nm/620 nm) * 10,000.
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][3][13][14] This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR inhibitors)
-
Complete cell culture medium
-
Test compound (serially diluted in culture medium)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
The next day, remove the medium and add 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 4: Western Blot Analysis of Target Inhibition and Downstream Signaling
Western blotting is a crucial technique to confirm that the compound is hitting its intended target and modulating the downstream signaling pathway.[15][16][17][18] This protocol outlines the steps to assess the phosphorylation status of a target kinase (e.g., EGFR) and its downstream effectors.
Materials:
-
Cancer cell line
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., total EGFR) and downstream signaling proteins to assess pathway modulation and ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Part 3: In Vivo Evaluation
Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
Protocol 5: Efficacy Study in a Subcutaneous Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model for evaluating the anti-tumor activity of novel cancer therapeutics.[5][19][20][21][22]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line with known target expression (e.g., A431 for EGFR)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
-
Drug Administration:
-
Administer the test compound and controls to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the data by comparing the tumor growth inhibition in the treated groups to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
Data Presentation and Interpretation
Structure-Activity Relationship (SAR) of Fluorinated Aniline Scaffolds
The systematic modification of the fluorinated aniline scaffold can provide valuable insights into the structure-activity relationship (SAR). The following table presents hypothetical data for a series of 4-anilinoquinazoline derivatives to illustrate how substitutions on the aniline ring can affect their inhibitory activity against a target kinase.
| Compound ID | R1 (Aniline Substitution) | R2 (Quinazoline Substitution) | Kinase IC50 (nM) | A549 Cell IC50 (µM) |
| 1a | H | 6,7-dimethoxy | 50 | 2.5 |
| 1b | 4-Fluoro | 6,7-dimethoxy | 15 | 0.8 |
| 1c | 3-Chloro-4-fluoro | 6,7-dimethoxy | 5 | 0.3 |
| 1d | 3-Ethynyl | 6,7-dimethoxy | 100 | 5.1 |
| 1e | 4-Fluoro | 6-methoxy-7-(3-morpholinopropoxy) | 8 | 0.5 |
Interpretation: This hypothetical data illustrates that the addition of a fluorine atom at the 4-position of the aniline ring (Compound 1b ) improves both kinase and cellular potency compared to the unsubstituted analog (Compound 1a ).[23] Further substitution with a chloro group at the 3-position (Compound 1c ) leads to even greater potency, highlighting the importance of the electronic and steric properties of the aniline moiety.[24] The introduction of a bulky ethynyl group (Compound 1d ) is detrimental to activity. Modification of the quinazoline core (Compound 1e ) can also be explored to optimize properties like solubility and cell permeability.
Visualizing Key Concepts
Signaling Pathway Diagram
The following diagram, generated using Graphviz, illustrates a simplified EGFR signaling pathway and the point of inhibition by a fluorinated aniline-based kinase inhibitor.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow Diagram
This diagram illustrates the general workflow for the development and evaluation of a targeted therapy based on a fluorinated aniline scaffold.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [ouci.dntb.gov.ua]
- 7. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-aryl Pyridinylmethylamines
Welcome to the technical support center for the synthesis of N-aryl pyridinylmethylamines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. The inherent reactivity of the pyridine nucleus, coupled with the nuances of C-N bond formation, can present unique challenges. This resource aims to provide not only solutions but also the underlying chemical principles to empower you in your synthetic endeavors.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My Buchwald-Hartwig amination reaction to form the N-aryl pyridinylmethylamine is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in the Buchwald-Hartwig amination of pyridinylmethylamines are a common hurdle.[1][2] The primary culprits often involve catalyst inhibition, suboptimal reaction conditions, or competing side reactions.
Potential Causes & Solutions:
-
Pyridine Inhibition of the Palladium Catalyst: The basic nitrogen of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Consider using a higher catalyst loading or employing ligands that are less susceptible to displacement by pyridine. Bulky, electron-rich phosphine ligands are often effective.[3] Experimenting with different palladium precatalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) can also be beneficial.
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle.
-
Inappropriate Base Selection: The base is critical for the deprotonation of the amine and regeneration of the catalyst.
-
Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[3] However, these strong bases can be incompatible with certain functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be attempted, though they may require higher reaction temperatures and longer reaction times.[3]
-
-
Side Reactions: Competing reactions such as hydrodehalogenation of the aryl halide or β-hydride elimination can reduce the yield of the desired product.[1]
-
Solution: Careful optimization of the reaction temperature is key. Lowering the temperature may suppress side reactions. Additionally, ensuring an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent catalyst degradation.
-
Q2: I am attempting a reductive amination between a pyridinecarboxaldehyde and an aniline, but the reaction is messy, showing multiple spots on TLC. What is happening?
Reductive amination is a powerful tool, but its success hinges on the controlled formation and subsequent reduction of the imine intermediate.[5] A messy reaction profile often points to issues with imine formation, over-alkylation, or reduction of the starting materials.
Potential Causes & Solutions:
-
Slow Imine Formation: The condensation between the pyridinecarboxaldehyde and the aniline to form the imine can be slow or reversible.
-
Solution: The addition of a catalytic amount of acid (e.g., acetic acid) can promote imine formation.[6] The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine.
-
-
Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol before imine formation occurs.
-
Solution: Employ a milder and more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is less reactive towards aldehydes and ketones compared to other borohydrides.[7]
-
-
Over-alkylation: The newly formed secondary amine product can react with another molecule of the aldehyde to form a tertiary amine byproduct.
-
Solution: This can be minimized by using a slight excess of the amine and adding the reducing agent portion-wise to keep the concentration of the aldehyde low.
-
-
Competing Canizzaro Reaction: Under basic conditions, the pyridinecarboxaldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Solution: Maintain a neutral or slightly acidic pH during the imine formation step.
-
Q3: My purification of the N-aryl pyridinylmethylamine by column chromatography is proving difficult. The product is streaking on the column or co-eluting with impurities. What can I do?
The basicity of the pyridine nitrogen and the secondary amine can lead to strong interactions with the silica gel, causing streaking and poor separation.
Potential Causes & Solutions:
-
Strong Adsorption to Silica Gel: The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution 1 (Eluent Modification): Add a small amount of a basic modifier to the eluent. Triethylamine (0.1-1%) or ammonia in methanol (e.g., a 9:1 mixture of dichloromethane and methanol with 1% NH₄OH) can effectively compete for the active sites on the silica, leading to sharper peaks and better separation.
-
Solution 2 (Alternative Stationary Phase): If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18) can also be an effective option.
-
-
Co-elution with Starting Materials: Incomplete reactions can lead to the co-elution of the product with unreacted starting materials.
-
Solution: Optimize the reaction to go to completion. If this is not possible, a pre-purification workup can be beneficial. An acidic wash (e.g., with dilute HCl) can protonate the basic product and unreacted amine, allowing for their separation from non-basic impurities by extraction. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the pyridine nitrogen during the synthesis of N-aryl pyridinylmethylamines?
The necessity of a protecting group for the pyridine nitrogen depends on the specific reaction conditions and the reagents being used.
-
When it might be necessary:
-
Strongly Basic or Nucleophilic Conditions: If the reaction involves strong bases or nucleophiles that could react with the pyridine ring, protection is advisable.[8] For example, when using organolithium reagents.
-
To Improve Solubility or Modify Reactivity: In some cases, forming a pyridine N-oxide or a pyridinium salt can alter the electronic properties and solubility of the starting material, which can be advantageous.[9]
-
-
When it might be avoided:
-
Palladium-Catalyzed Cross-Coupling: Many Buchwald-Hartwig aminations can be performed without protecting the pyridine nitrogen, provided the ligand and reaction conditions are carefully chosen to minimize catalyst inhibition.[4]
-
Reductive Amination: Reductive amination is generally compatible with the unprotected pyridine ring.
-
Common protecting groups for pyridine include N-oxides and borane complexes.[10]
Q2: What are the best analytical techniques to confirm the structure of my N-aryl pyridinylmethylamine product?
A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy (¹H, ¹³C, and 2D techniques): This is the most powerful tool for structure determination.[11][12]
-
¹H NMR: Look for the characteristic signals of the pyridine ring protons, the aromatic protons of the N-aryl group, the singlet for the methylene bridge (CH₂), and a broad singlet for the N-H proton of the secondary amine.
-
¹³C NMR: Confirm the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity between protons and carbons, confirming the attachment of the aryl group to the nitrogen and the pyridinylmethyl group to the same nitrogen.[11]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibration of the secondary amine (typically a sharp peak around 3300-3500 cm⁻¹).
Q3: What are some common safety considerations when synthesizing N-aryl pyridinylmethylamines?
Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:
-
Reagents:
-
Palladium Catalysts and Ligands: Many are air- and moisture-sensitive and may be toxic. Handle them in a fume hood under an inert atmosphere.
-
Strong Bases: Reagents like NaOtBu and LHMDS are corrosive and react violently with water.
-
Solvents: Many organic solvents are flammable and have associated health risks.
-
-
Reactions:
-
Exothermic Reactions: The addition of reagents can sometimes be exothermic. Use an ice bath for cooling and add reagents slowly.
-
Pressure Build-up: Reactions that generate gaseous byproducts should be performed in an open or vented system.
-
Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data and Protocols
Table 1: Common Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading |
| Ligand | Xantphos, Davephos, BINAP | 1-2 equivalents relative to Pd |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial |
| Temperature | 80-120 °C | Optimization is often required |
General Experimental Protocol for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve the pyridinecarboxaldehyde (1.0 eq.) and the aniline (1.1 eq.) in a suitable solvent (e.g., dichloromethane or methanol). Add a catalytic amount of acetic acid (0.1 eq.) and molecular sieves. Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC for the disappearance of the aldehyde.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low yields.
Diagram 2: General Reaction Scheme for N-aryl Pyridinylmethylamine Synthesis
Caption: Common synthetic routes to N-aryl pyridinylmethylamines.
References
-
Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed. Available at: [Link]
-
The Protection and Deprotection of the Pyridine Nitrogen - Taylor & Francis. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs | Organic Letters - ACS Publications. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]
-
Arylation of Azaarylmethylamines with Aryl Chlorides and a NiBr2/NIXANTPHOS-based Catalyst - PMC - NIH. Available at: [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. Available at: [Link]
-
Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers | Request PDF - ResearchGate. Available at: [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PubMed. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. - Reddit. Available at: [Link]
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC - PubMed Central. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins - MDPI. Available at: [Link]
-
β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
Synthesis of Pyridyl and N-Methylpyridinium Analogues of Rosamines: Relevance of Solvent and Charge on Their Photophysical Properties - PubMed. Available at: [Link]
-
Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed. Available at: [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. Available at: [Link]
-
Magnetochemistry | Special Issue : Nuclear Magnetic Resonance Spectroscopy - MDPI. Available at: [Link]
-
NMR spectroscopy as a characterization tool enabling biologics formulation development. Available at: [Link]
-
Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines | Request PDF - ResearchGate. Available at: [Link]
-
Heavily Substituted Atropisomeric Diarylamines by Unactivated Smiles Rearrangement of N‐Aryl Anthranilamides | Request PDF - ResearchGate. Available at: [Link]
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ChemInform Abstract: Studies on the Reactivity of Some N-Aryl- and N-Heteroaryl-N′-alkylthioureas Towards Electrophilic Reagents. Synthesis of New N-Pyridylthioureas and Thiazolines | Request PDF - ResearchGate. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]
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Novel Synthesis of Primary Arylamides from Aryl Methyl Ketone Oxidations using Iodine in Aqueous Ammonia - ResearchGate. Available at: [Link]
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Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. Available at: [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Welcome to the technical support guide for the synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline and what are their primary challenges?
A1: The two most prevalent methods are direct N-alkylation and reductive amination.
-
Direct N-Alkylation: This involves the reaction of 2,4-difluoroaniline with a 2-(halomethyl)pyridine, such as 2-picolyl chloride, in the presence of a base. The main challenge is the reduced nucleophilicity of the aniline due to the electron-withdrawing effects of the two fluorine atoms, which can lead to slow or incomplete reactions.[1][2]
-
Reductive Amination: This route condenses 2,4-difluoroaniline with pyridine-2-carboxaldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine. Key challenges include ensuring complete reduction of the imine and preventing over-reduction of the pyridine ring.
Q2: My N-alkylation reaction has stalled with significant starting material remaining. What is the likely cause?
A2: This is a common issue stemming from the electronically deactivated nature of 2,4-difluoroaniline. The fluorine atoms withdraw electron density from the aromatic ring and the nitrogen atom, significantly lowering its nucleophilicity compared to aniline.[1] To drive the reaction to completion, more forcing conditions are often required, such as a stronger base, higher temperature, or a more polar aprotic solvent like DMF or DMSO.
Q3: I observe a new, highly polar spot on my TLC that doesn't correspond to the product or starting materials. What could it be?
A3: This is very likely a quaternary pyridinium salt. This side product forms when a nucleophilic nitrogen on the pyridine ring attacks the electrophilic 2-picolyl halide. This can happen in two ways: the pyridine nitrogen of your desired product can react with another molecule of the alkylating agent, or the pyridine nitrogen of one 2-picolyl halide molecule can react with another. This side reaction is often exacerbated by higher temperatures and prolonged reaction times.
Q4: Can I use Buchwald-Hartwig amination for this synthesis?
A4: While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, it is typically used for coupling amines with aryl halides (C(sp²)–N bond formation).[3][4] Synthesizing 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline requires the formation of a C(sp³)–N bond (between the benzylic carbon and the aniline nitrogen). While palladium-catalyzed C(sp³)–N coupling reactions exist, direct N-alkylation or reductive amination are generally more straightforward and cost-effective for this specific transformation.
Section 2: Troubleshooting Guide for the N-Alkylation Route
This route, while direct, is prone to several side reactions that can complicate purification and reduce yields.
Problem: Formation of Quaternary Pyridinium Byproducts
Causality: The pyridine nitrogen is a competing nucleophile in the reaction mixture. It can react with the electrophilic 2-picolyl halide to form a stable, charged quaternary salt, which is often difficult to remove.
Mechanistic Insight: The desired reaction pathway involves the nucleophilic attack of the aniline nitrogen on the picolyl halide. However, a competing pathway involves the attack from the pyridine nitrogen of either the starting material or the product.
Sources
Technical Support Center: Navigating the Purification of Fluorinated Aniline Derivatives
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated aniline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these valuable but notoriously tricky compounds in their work. The introduction of fluorine into the aniline scaffold dramatically alters its physicochemical properties, leading to purification hurdles that require a nuanced and informed approach.
This resource is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles. By explaining the "why" behind a technique, we aim to empower you to troubleshoot effectively and adapt methodologies to your specific fluorinated aniline derivative.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions that arise when working with fluorinated anilines.
Q1: Why are fluorinated anilines often more difficult to purify than their non-fluorinated analogs?
A1: The difficulty stems from the profound electronic effects of the fluorine atom. Fluorine is the most electronegative element, and its presence on the aromatic ring has two main consequences:
-
Altered Basicity: The strong electron-withdrawing inductive effect (-I) of fluorine decreases the electron density on the nitrogen atom of the amino group.[1][2] This makes fluorinated anilines less basic than aniline itself.[1][2] This altered basicity can lead to problematic interactions with acidic stationary phases like silica gel during chromatography, often resulting in peak tailing.[3]
-
Changes in Polarity and Solubility: The C-F bond is highly polarized, which can alter the overall dipole moment and solubility of the molecule in unpredictable ways. This makes solvent selection for chromatography and crystallization less intuitive than for simple anilines.
-
Isomer Separation: The synthesis of fluorinated anilines can often result in a mixture of positional isomers (e.g., ortho-, meta-, para-fluoroaniline).[4][5] These isomers can have very similar physical properties, making their separation by distillation or crystallization challenging.[6]
Q2: My fluorinated aniline is a dark oil/solid. What causes this discoloration and how can I prevent it?
A2: Anilines in general are susceptible to air oxidation, and this can be exacerbated in their fluorinated derivatives. The discoloration to a yellow or brown hue is typically due to the formation of colored oxidation products and polymeric byproducts.[7][8]
-
Prevention during Handling and Storage: To minimize oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation.[7] Store purified fluorinated anilines in a cool, dark place, preferably under an inert atmosphere.
-
Removal of Color: Discoloration can often be addressed during purification. Treatment with activated carbon is a common and effective method for removing colored impurities.[7]
Q3: What are the most common impurities I should expect in a crude fluorinated aniline sample?
A3: The impurity profile largely depends on the synthetic route used to prepare the fluorinated aniline. Common impurities include:
-
Process-Related Impurities: These are substances derived from the synthesis itself. They can include unreacted starting materials (e.g., the corresponding fluoronitrobenzene), reagents, and byproducts from side reactions.[4][9]
-
Positional Isomers: As mentioned, the synthesis may yield a mixture of isomers that need to be separated.[4]
-
Degradation Products: These arise from the breakdown of the target molecule due to factors like heat, light, or air exposure.[4]
-
Residual Solvents: Solvents used in the reaction or initial workup may be present in the crude product.[4]
Q4: Which analytical techniques are best for assessing the purity of my fluorinated aniline derivative?
A4: A combination of techniques is often ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity analysis of non-volatile and thermally labile compounds.[4][10] It is excellent for separating the target compound from its impurities and for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and semi-volatile impurities.[4] It provides both separation and structural information, aiding in impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product. Furthermore, ¹⁹F NMR is a powerful tool for specifically detecting and quantifying fluorine-containing impurities.[11][12] Quantitative NMR (qNMR) can even be used to determine absolute purity without the need for a reference standard of the analyte.[12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of fluorinated aniline derivatives.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Problem: During silica gel column chromatography of my fluorinated aniline, I'm observing significant peak tailing, leading to poor separation and mixed fractions.
Root Cause Analysis: The basic amino group of the aniline interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a non-ideal elution profile, characterized by a "tailing" peak. The reduced basicity of fluorinated anilines compared to aniline doesn't always eliminate this issue.
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase. Triethylamine (TEA) is typically used at a concentration of 0.1-1%.[3] The TEA competes with the fluorinated aniline for binding to the acidic sites on the silica gel, leading to sharper, more symmetrical peaks and improved separation.
-
Choice of Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase. Alumina is less acidic than silica gel and can sometimes provide better results for basic compounds. Alternatively, deactivated silica gel or reversed-phase silica gel (C18) can be employed.
-
Dry Loading: For samples that are not very soluble in the initial mobile phase, dry loading can improve the initial band sharpness on the column. This involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[3]
Experimental Protocol: Silica Gel Column Chromatography with Triethylamine
-
Mobile Phase Selection: Start by developing a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3] The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[3] Once you have a suitable solvent ratio, add 0.1-1% triethylamine (TEA) to the mixture.[3]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (containing TEA).[3][13] Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve your crude fluorinated aniline in a minimal amount of the mobile phase.[13] Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions.[13] You can gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[3][13]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is also volatile and will be removed during this step.
Issue 2: Difficulty with Crystallization
Problem: I'm struggling to crystallize my fluorinated aniline derivative. It either oils out or remains soluble even at low temperatures.
Root Cause Analysis: The presence of fluorine can significantly impact the crystal lattice energy and solubility of the molecule, making crystallization challenging.[14][15] Impurities can also inhibit crystal formation.
Solutions:
-
Purification via Hydrochloride Salt Formation: Since many fluorinated anilines are liquids or low-melting solids, converting them to their solid hydrochloride salts is a highly effective strategy for purification by recrystallization.[13] The salt is typically much more crystalline than the free base.
-
Solvent Screening: If direct crystallization is desired, a thorough solvent screen is necessary. The ideal solvent is one in which your compound is highly soluble when hot but sparingly soluble when cold.[13][16] Common solvents to try include ethanol/water mixtures, hexane/ethyl acetate mixtures, or toluene.[13]
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
Experimental Protocol: Purification via Recrystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude fluorinated aniline in a suitable solvent like ethanol or diethyl ether.[13]
-
Bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ethanol) until precipitation is complete.[13]
-
Collect the crude hydrochloride salt by vacuum filtration.[13]
-
-
Recrystallization:
-
Solvent Selection: An ethanol/water mixture is often a good starting point for recrystallizing aniline salts.[13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude salt in the minimum amount of the hot solvent system required for complete dissolution.[13]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[13] Subsequently, place the flask in an ice bath to maximize the yield.[13]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[13]
-
Drying: Dry the purified salt crystals in a vacuum oven.
-
-
Freebasing (Optional): To recover the pure liquid or solid fluorinated aniline, dissolve the purified salt in water and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution). Then, extract the free base with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.[13]
Issue 3: Separation of Positional Isomers
Problem: My product is a mixture of positional isomers (e.g., 2-fluoroaniline and 4-fluoroaniline) that co-elute in chromatography and co-crystallize.
Root Cause Analysis: Positional isomers often have very similar polarities and boiling points, making their separation by standard techniques difficult.[6]
Solutions:
-
Derivatization: One strategy is to derivatize the mixture with a reagent that will create a significant difference in the physical properties of the derivatives. For example, acylation to form the corresponding acetanilides can sometimes allow for easier separation by chromatography or crystallization. The protecting group can then be removed to yield the separated pure isomers.
-
Specialized Chromatography: Techniques like preparative HPLC with a high-resolution column may provide the necessary separation.[17] Sometimes, using a different stationary phase, such as a fluorinated stationary phase, can enhance the separation of fluorinated isomers.[17]
-
Selective Salt Formation: In some cases, different isomers may exhibit different propensities for salt formation or have salts with significantly different solubilities. A patent describes a process for separating p-fluoroaniline from aniline based on the fact that the mineral acid salt of p-fluoroaniline is insoluble in certain organic solvents, while the aniline salt is not.[6][18] This principle could potentially be adapted for separating isomers.
Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Column Chromatography
This diagram outlines the decision-making process when encountering issues with column chromatography of fluorinated anilines.
Caption: Troubleshooting workflow for column chromatography purification.
Diagram 2: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate primary purification strategy based on the properties of the crude product.
Caption: Decision tree for selecting a purification strategy.
Data Summary Table
The following table summarizes common purification techniques and their suitability for addressing specific challenges with fluorinated aniline derivatives.
| Purification Challenge | Primary Technique | Key Considerations |
| General Impurity Removal | Silica Gel Column Chromatography | Add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.[3] |
| Colored Impurities | Activated Carbon Treatment | Use during recrystallization; perform a hot filtration to remove the carbon.[7] |
| Low-Melting Solid or Liquid Product | Recrystallization via HCl Salt | The hydrochloride salt is often a well-defined, crystalline solid.[13] |
| Separation of Positional Isomers | Preparative HPLC / Derivatization | May require specialized columns (e.g., fluorinated phases) or chemical modification.[17] |
| Non-Volatile Impurities | Vacuum Distillation | Effective if the target aniline is thermally stable and has a lower boiling point than impurities.[13] |
References
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Various Authors. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why? Quora. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. BenchChem.
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Various Authors. (2014). Purify and dry aniline? Reddit. [Link]
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LookChem. Purification of Aniline. Chempedia. [Link]
- Katayama, H., et al. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
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SIELC Technologies. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. [Link]
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ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]
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Brainly.in. (2018). why p-fluoro aniline is less basic than p-chloro aniline?[Link]
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ResearchGate. (2025). In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. [Link]
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Membrane Solutions. Column Chromatography. [Link]
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PubMed. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. [Link]
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PubMed. (2019). Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. [Link]
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ResearchGate. Structures for the fluorophenol and fluoroaniline isomers used in this study. [Link]
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YouTube. (2020). Column Chromatography. [Link]
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Veritati. Biodegradation of fluoroanilines by the wild strain Labrys portucalensis. [Link]
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PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo. [Link]
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Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
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ResearchGate. Structure and properties of fluoroaniline isomers. [Link]
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ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
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Veeprho. Aniline Impurities and Related Compound. [Link]
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MDPI. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. [Link]
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ResearchGate. Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. [Link]
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Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]
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PubMed Central. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
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ResearchGate. Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis | Request PDF. [Link]
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PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
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PubMed. (1987). Evaluation of analytical methods for fluorine in biological and related materials. [Link]
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MDPI. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]
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PubMed. (1968). [Hydroxylation and Defluorination of Fluorinated Derivatives of Aniline]. [Link]
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PubMed. (2009). Defluoridation of water via doping of polyanilines. [Link]
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Improving the yield of N-(pyridin-2-ylmethyl)aniline synthesis
Answering the demand for robust synthetic methodologies in drug discovery and materials science, this Technical Support Center provides a comprehensive guide to improving the yield of N-(pyridin-2-ylmethyl)aniline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis.
This guide is structured to address specific issues encountered during two primary synthetic routes: Reductive Amination and Buchwald-Hartwig Amination . We will explore troubleshooting strategies, frequently asked questions, and detailed protocols to empower you to optimize your experimental outcomes.
Choosing Your Synthetic Path
The selection of a synthetic route is a critical first step that dictates the experimental setup, potential challenges, and overall efficiency. Both Reductive Amination and Buchwald-Hartwig Amination are powerful methods, but their suitability depends on substrate availability, functional group tolerance, and desired scale.
Caption: Decision tree for synthesis method selection.
Part 1: Reductive Amination of 2-Pyridinecarboxaldehyde with Aniline
This classical one-pot reaction involves the formation of an imine intermediate from the aldehyde and amine, which is then reduced in situ to the desired secondary amine. Its primary advantages are operational simplicity and the use of readily available, often less expensive reagents.
Frequently Asked Questions (FAQs): Reductive Amination
Q1: What is the best reducing agent for this reaction, and why?
A: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for most reductive aminations.[1] Unlike stronger reductants like sodium borohydride (NaBH₄), STAB is mild enough that it will not significantly reduce the starting aldehyde, but it is reactive enough to rapidly reduce the iminium ion intermediate.[1][2] This selectivity allows for a convenient one-pot procedure where all reagents are mixed at the start.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective, but its use raises concerns due to the potential generation of toxic cyanide byproducts.[3][4]
Q2: Do I need to add an acid catalyst?
A: While imine formation is generally acid-catalyzed, the reaction between an aldehyde and an amine often proceeds without an added catalyst.[5][6] Acetic acid is sometimes used, particularly with less reactive ketones.[1][6] For the reaction of 2-pyridinecarboxaldehyde, an acid catalyst is typically not necessary. In fact, STAB can release small amounts of acetic acid upon reaction with trace moisture, which can aid catalysis.[6]
Q3: Which solvent is most effective?
A: 1,2-Dichloroethane (DCE) is the most common and often the most effective solvent for STAB-mediated reductive aminations.[1][5] Reactions in DCE are generally faster than in other solvents like tetrahydrofuran (THF).[5] Protic solvents such as methanol are generally not recommended as they can react with STAB.[5][7]
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Degraded Reducing Agent: STAB is hygroscopic and loses potency upon exposure to moisture.[5] | Use a fresh bottle of STAB or a properly stored batch. Ensure it is handled quickly in a dry environment. |
| 2. Poor Imine Formation: Although often fast, the equilibrium may not favor the imine if significant water is present. | While STAB tolerates some moisture, using anhydrous solvents can improve results. For sluggish reactions, adding molecular sieves can help drive the equilibrium. | |
| Aldehyde is Consumed, but No Product is Formed | Imine Hydrolysis: The imine intermediate is sensitive to water and can hydrolyze back to the starting materials, especially during workup.[8][9] | Ensure the workup is performed efficiently. A mildly basic quench can help stabilize the product and prevent hydrolysis of any remaining imine. |
| Formation of 2-Pyridylmethanol Side Product | Premature Aldehyde Reduction: The reducing agent is reducing the starting aldehyde instead of the imine intermediate. | This is rare with STAB but can occur if the imine formation is unusually slow.[10][11] If using NaBH₄, ensure the imine is fully formed before adding the reducing agent.[7][11] |
| Formation of Tertiary Amine (Over-alkylation) | The desired secondary amine product reacts with another molecule of the aldehyde. | Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde to ensure the aldehyde is the limiting reagent.[6][11] |
Experimental Protocol: Reductive Amination
-
To a round-bottom flask under a nitrogen atmosphere, add 2-pyridinecarboxaldehyde (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M).
-
Add aniline (1.1 equiv.) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 equiv.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing 0.5-1% triethylamine to prevent product tailing.
Part 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds.[12] For this synthesis, it typically involves coupling an aryl halide (e.g., bromobenzene) with 2-picolylamine or coupling a 2-(halomethyl)pyridine with aniline. This route offers excellent functional group tolerance but requires careful control of inert conditions and judicious selection of the catalyst system.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.[12][13][14]
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: How do I select the right palladium catalyst and ligand?
A: The choice of ligand is the most critical parameter for a successful Buchwald-Hartwig reaction.[15] For coupling primary amines like aniline or 2-picolylamine, bulky, electron-rich biarylphosphine ligands are the gold standard.
-
For Primary Amines: Ligands like BrettPhos are often highly effective.[16]
-
General Screening: Josiphos, RuPhos, and Xantphos are also excellent starting points for optimization.[16][17] The palladium source is typically a pre-catalyst (e.g., a G3 or G4 palladacycle) or a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ with the chosen ligand.[13][15][16] Pre-catalysts are often more reliable as they form the active Pd(0) species more cleanly.[13]
Q2: Which base should I use?
A: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[15] Sodium tert-butoxide (NaOtBu) is the most common and highly effective base.[13] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), which may be preferred for base-sensitive substrates.[15][18]
Q3: My starting materials are aryl chlorides, which are less reactive. What should I do?
A: Aryl chlorides are more challenging substrates than bromides or iodides.[16] To achieve good conversion, you will likely need:
-
A More Active Ligand: Use a highly active, sterically hindered ligand specifically designed for aryl chloride activation, such as RuPhos or a cataCXium ligand.
-
Higher Temperatures: Reactions often require higher temperatures (e.g., 100-120 °C).[15]
-
Careful Base Selection: NaOtBu is generally effective for these couplings.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Deactivation: Presence of oxygen or water in the reaction. | Ensure all reagents and solvents are anhydrous and properly degassed. Maintain a strict inert (N₂ or Ar) atmosphere throughout the setup and reaction.[16] |
| 2. Inappropriate Ligand/Base Combination: The chosen ligand may not be optimal for the specific substrates. | Screen a panel of ligands (e.g., BrettPhos, RuPhos, Xantphos) and bases (NaOtBu, LHMDS, K₃PO₄) to find the best conditions.[16][19] | |
| 3. Poor Reagent Quality: The palladium source may be old, or the base may have degraded. | Use high-purity palladium pre-catalysts and fresh, properly stored bases. | |
| Formation of Hydrodehalogenation Side Product (Ar-H) | β-Hydride Elimination: An unproductive side reaction that reduces the aryl halide.[12] | This is often ligand-dependent. Switching to a different class of ligand can minimize this pathway. Lowering the reaction temperature may also help. |
| Formation of Biaryl Homocoupling Product (Ar-Ar) | Side reaction of the palladium intermediate. | This can sometimes be suppressed by lowering the catalyst loading or adjusting the reaction temperature.[16] |
| Reaction Stalls Before Completion | Catalyst Inhibition: With aryl iodides, the generated iodide salt can sometimes inhibit the catalyst.[13][14] | Using an ethereal solvent like dioxane or THF, where iodide salts are less soluble, can sometimes mitigate this issue. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline for coupling an aryl bromide with a primary amine.
-
In a glovebox, add the aryl bromide (1.0 equiv.), the palladium pre-catalyst (e.g., RuPhos G3, 1-2 mol%), the RuPhos ligand (1.5-3 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vial or flask equipped with a stir bar.
-
Add the primary amine (e.g., 2-picolylamine, 1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M).
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction for the specified time (e.g., 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Singleton, A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Singleton, A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Campos, S. et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]
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Myers, A. (n.d.). C—N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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Reddit. (2021). Reductive aminations with Sodium Triacetoxyborohydride (STAB). r/chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]
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ResearchGate. (2023). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. [Link]
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ResearchGate. (2023). Synthetic routes for the synthesis of the ligand 4-(4-nitrophenoxy)-N,N-bis (pyridin-2-ylmethyl)aniline. ResearchGate. [Link]
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Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
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Carlson, M. W. et al. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]
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Reductive amination - Wikipedia. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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ResearchGate. (2022). Palladium(II) Complexes with N,N'-Bidentate N-Methyl-N-(pyridin-2-ylmethyl)aniline and its Derivatives. ResearchGate. [Link]
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ResearchGate. (2018). Zinc (II), palladium (II) and cadmium (II) complexes containing 4-methoxy-N-(pyridin-2-ylmethylene) aniline derivatives. ResearchGate. [Link]
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Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. Organic Reaction Data. [Link]
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ACS Publications. (2021). and Quinoline-Derived Imines as N,N-Bidentate Directing Groups in Palladium versus Platinum C–H Bond Activation Reactions. Organometallics. [Link]
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ResearchGate. (2002). Synthesis and structural characterisation of palladium(II) complexes containing N,N'-bidentate N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives. ResearchGate. [Link]
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Reddit. (2022). Help with imine coupling. r/OrganicChemistry. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. [Link]
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Reddit. (2021). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. [Link]
-
MDPI. (2020). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
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ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]
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Lumen Learning. (n.d.). Imine formation. Organic Chemistry II. [Link]
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Chemistry Steps. (n.d.). Formation of Imines and Enamines. Chemistry Steps. [Link]
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Chemistry LibreTexts. (2021). Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]
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ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]
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LookChem. (n.d.). Purification of Aniline. Chempedia. [Link]
- Google Patents. (n.d.). Method for preparing N-methyl paranitroaniline.
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Troubleshooting guide for the synthesis of fluorinated anilines
Welcome to the technical support center for the synthesis of fluorinated anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The unique electronic properties imparted by the fluorine atom make these anilines highly sought-after building blocks in pharmaceuticals and agrochemicals, but their synthesis can present specific difficulties.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Section 1: Safety First - Handling Fluorinating Agents and Precursors
Safety is the cornerstone of any successful synthesis, especially when working with reactive fluorine-containing compounds. Many reagents used in these syntheses are hazardous, and proper handling is critical.[2]
Q1: What are the essential safety precautions when working with reagents like anhydrous hydrogen fluoride (HF)?
A1: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful but can result in deep tissue damage.[3][4]
-
Personal Protective Equipment (PPE): Always use chemical splash goggles and a face shield.[4] Wear a flame-resistant lab coat and an apron. For gloves, neoprene is often recommended, but you should always consult the manufacturer's compatibility chart for the specific solvent system.[5][6] Double-gloving is a prudent measure.[5]
-
Ventilation: All work with HF must be conducted in a certified chemical fume hood with excellent ventilation.[3][6]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[4][6] Crucially, a tube of 2.5% calcium gluconate gel must be on hand before you begin your experiment. In case of skin contact, after flushing with copious amounts of water for at least 5 minutes, apply the gel to the affected area to neutralize the fluoride ions and seek immediate medical attention.[4][5][7]
-
Materials Compatibility: Use equipment made of HF-compatible materials like Teflon or certain metal alloys. Avoid glass, as HF will etch it.[3][7]
Q2: Are there specific safety concerns for electrophilic fluorinating agents like Selectfluor®?
A2: While generally more stable than reagents like DAST, electrophilic fluorinating agents still require careful handling. They are strong oxidizing agents.
-
Storage: Store them in a cool, dry, well-ventilated area, away from incompatible materials like strong acids, bases, and reducing agents.[5]
-
Disposal: For small residual amounts, it is often safest to dispose of them as solid chemical waste without attempting to quench them. Contaminated materials should be handled as hazardous waste according to institutional guidelines.[5]
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for synthesizing fluorinated anilines, often by reacting a poly-fluorinated benzene with an amine. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]
Q3: My SNAr reaction is sluggish or gives a low yield. Why is this happening and how can I improve it?
A3: Several factors can lead to poor performance in an SNAr reaction.
-
Insufficient Ring Activation: The SNAr mechanism requires the aromatic ring to be electron-deficient. This is facilitated by electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine leaving group, as they stabilize the negative charge of the Meisenheimer intermediate.[9] If your substrate has weak or poorly positioned EWGs, the reaction rate will be slow. The reactivity of fluorobenzenes increases with the number of fluorine atoms on the ring.[10]
-
Incorrect Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side products. Microwave irradiation can be an effective way to rapidly heat the reaction and improve yields, sometimes even without a strong base or catalyst.[10]
Q4: I'm observing the substitution of other halogens instead of fluorine. Isn't fluorine a poor leaving group?
A4: This is a common point of confusion. In SN1 or SN2 reactions, fluoride is indeed a poor leaving group. However, in SNAr, the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the breaking of the carbon-halogen bond.[8][11] The order of reactivity for leaving groups in SNAr is typically F > Cl > Br > I.[9]
The reason for this is the high electronegativity of fluorine. Its strong inductive electron-withdrawing effect makes the carbon atom it's attached to more electrophilic and significantly stabilizes the negatively charged Meisenheimer complex, thus lowering the activation energy of the rate-determining step.[11][12]
Q5: My reaction is producing multiple isomers or di-substituted products. How can I improve selectivity?
A5: Controlling selectivity is key to obtaining a clean product.
-
Stoichiometry: To avoid di- or multi-substitution, especially when using a di-amine like piperazine or a highly activated fluoroarene, carefully control the stoichiometry. Using an excess of the fluoroarene can favor mono-substitution. Conversely, changing the ratio of fluorobenzene to amine can be used to control the formation of bis-phenyl products.[10]
-
Steric Hindrance: The regioselectivity is often governed by both electronics and sterics. A nucleophile will preferentially attack the most electron-poor position that is sterically accessible.
-
Blocking Groups: In some cases, a temporary blocking group can be used to direct the substitution to the desired position, which is then removed in a subsequent step.
Section 3: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly useful for aryl halides or triflates that are not sufficiently activated for SNAr.[13][14]
Q6: My Buchwald-Hartwig amination of a fluoroarene is not working. What are the most common points of failure?
A6: The success of this reaction is highly dependent on the interplay between the palladium source, ligand, base, and solvent.
-
Catalyst/Ligand System: This is the most critical component. The choice of phosphine ligand is crucial. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are often effective for coupling less reactive aryl chlorides and fluorides.[13] The catalyst system may decompose, especially under high temperatures, which can halt the reaction.[15] Using air-stable palladium pre-catalysts can improve reproducibility.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common, but others like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LHMDS) can be effective, depending on the substrate.[15] The base must be anhydrous and of high purity.
-
Solvent Purity: Solvents like toluene, dioxane, or THF must be scrupulously dried and deoxygenated. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Substrate Reactivity: While powerful, the reaction can be challenging for highly electron-rich fluoroarenes. Aryl triflates or nonaflates can be used as effective alternatives to halides in these cases.[15]
Q7: I'm seeing significant hydrodehalogenation (replacement of fluorine with hydrogen) as a side product. How can I minimize this?
A7: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.
-
Ligand Choice: This side reaction is often ligand-dependent. Screening different phosphine ligands can identify one that favors reductive elimination to form the C-N bond over pathways leading to dehalogenation.
-
Water Content: Ensure your reaction is strictly anhydrous. Trace water can be a proton source for the dehalogenation pathway.
-
Base: The choice of base can influence the rate of competing reactions. Sometimes, a weaker base like K₃PO₄ can suppress dehalogenation, although it may require higher temperatures or longer reaction times.
| Catalyst System Component | Recommendation for Fluoroarenes | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) precursors. |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, RuPhos) | Promote oxidative addition and reductive elimination; effective for challenging substrates like aryl chlorides/fluorides.[13] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are needed. The choice can impact side reactions and must be optimized.[15][16] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents that must be rigorously dried and deoxygenated. |
Section 4: Purification and Characterization
The unique properties of fluorinated compounds can introduce challenges during workup and purification, but also offer advantages in characterization.
Q8: I'm having difficulty purifying my fluorinated aniline. Standard silica gel chromatography is giving poor separation.
A8: The polarity and volatility of fluorinated anilines can complicate purification.
-
Acidity of Silica: Aniline derivatives can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation. This can sometimes be mitigated by pre-treating the silica with a base like triethylamine (by adding ~1% to your eluent).
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) chromatography for particularly challenging separations.
-
Distillation/Crystallization: If your product is thermally stable and has a suitable boiling or melting point, distillation or recrystallization can be highly effective purification methods, superior to chromatography for achieving high purity on a larger scale.[17]
Q9: How can I definitively confirm the structure and regiochemistry of my fluorinated aniline product?
A9: ¹⁹F NMR spectroscopy is an exceptionally powerful tool for this purpose.
-
High Sensitivity & No Background: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive. Since there are no endogenous fluorine signals in biological systems or common lab reagents, your spectrum will be clean.[18][19]
-
Large Chemical Shift Dispersion: ¹⁹F chemical shifts are spread over a very wide range (>400 ppm), making them extremely sensitive to the local electronic environment.[19][20] This means that even small changes in substitution patterns, including regioisomers, will result in distinct and easily resolved signals.
-
Coupling Constants: ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants provide invaluable structural information. The magnitude of the coupling constant can help determine the proximity of the coupled nuclei (e.g., ortho, meta, para couplings have characteristic ranges).
-
pH Dependence: The ¹⁹F chemical shift of a fluoroaniline can be pH-dependent, which can be a useful characteristic for certain applications.[21]
By combining ¹⁹F NMR with standard ¹H and ¹³C NMR, you can confidently elucidate the structure of your product.
References
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-
Taylor, J. S., & Deutsch, C. (1988). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 53(2), 227–233. Retrieved January 19, 2026, from [Link]
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Koppe, K., & Scherer, H. (2019). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety, 26(4), 22-31. Retrieved January 19, 2026, from [Link]
-
Fluorine Safety. (n.d.). Princeton University Environmental Health & Safety. Retrieved January 19, 2026, from [Link]
-
Amination of various fluorobenzenes and amines under microwave irradiation. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]
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Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry. (n.d.). Purdue University. Retrieved January 19, 2026, from [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved January 19, 2026, from [Link]
- US4145364A - Preparation of fluorinated anilines. (1979). Google Patents.
-
Zhang, W., & Lu, Y. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 14(8), 2749–2757. Retrieved January 19, 2026, from [Link]
- US7154006B2 - Preparation of fluorinated anilines. (2006). Google Patents.
-
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 253–263. Retrieved January 19, 2026, from [Link]
-
Synthesis and characterization of fluorine-substituted polyanilines. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]
-
Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (n.d.). MV Organics Private Limited. Retrieved January 19, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (1991). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Wyzant Ask An Expert. Retrieved January 19, 2026, from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Nature Communications. Retrieved January 19, 2026, from [Link]
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15.4: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Fluorine NMR. (n.d.). University of Wisconsin-Madison NMR Facility. Retrieved January 19, 2026, from [Link]
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Fluorine labeling of proteins for NMR studies. (n.d.). University of Connecticut. Retrieved January 19, 2026, from [Link]
-
Fluoroaniline Series. (n.d.). Sparrow Chemical. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Catalyst Selection for N-Arylation of Pyridin-2-ylmethylamine
Welcome to the technical support center for the challenging yet crucial N-arylation of pyridin-2-ylmethylamine. This guide is designed for researchers, scientists, and drug development professionals who encounter this specific transformation in their synthetic workflows. The unique structure of pyridin-2-ylmethylamine, featuring both a primary alkylamine and a coordinating pyridine ring, presents distinct challenges not found with simpler amine substrates. This document provides in-depth, field-proven insights to help you navigate these complexities, troubleshoot common issues, and achieve efficient and reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the setup of N-arylation reactions for this specific substrate.
Q1: What are the primary challenges in the N-arylation of pyridin-2-ylmethylamine?
The core challenge stems from the substrate's dual functionality. Pyridin-2-ylmethylamine can act as both a nucleophile (the primary amine) and a bidentate ligand (via the amine and the pyridine nitrogen). This second role is often problematic, as the pyridine nitrogen can coordinate strongly to the metal catalyst (e.g., Palladium or Copper), leading to catalyst inhibition or the formation of inactive complexes. This can prevent the catalytic cycle from proceeding efficiently, resulting in low or no product yield.[1]
Q2: Should I start with a Palladium or a Copper catalyst system?
For C-N cross-coupling, Palladium-catalyzed Buchwald-Hartwig amination is typically the first choice due to its broad substrate scope and high catalytic activity under relatively mild conditions.[2][3] However, given the potential for catalyst inhibition by the pyridine moiety, a Copper-catalyzed Ullmann-type reaction can be a valuable alternative.[4][5]
-
Palladium (Recommended Starting Point): Offers higher turnover numbers and generally milder conditions. Success is highly dependent on ligand choice to mitigate pyridine binding.
-
Copper (Strong Alternative): Often less sensitive to inhibition by nitrogen-containing heterocycles. The reactions may require higher temperatures but can be more robust for this specific substrate class.[5]
Below is a decision-making workflow for selecting your initial catalytic system.
Caption: Initial catalyst system selection workflow.
Q3: Which ligand is best for a Palladium-catalyzed reaction with this substrate?
The choice of ligand is critical to success.[6] For Buchwald-Hartwig aminations, especially with challenging substrates, bulky and electron-rich biarylphosphine ligands are essential. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species.[7] For pyridin-2-ylmethylamine, ligands like Xantphos , DavePhos , or tBuBrettPhos are excellent starting points. Their steric bulk can disfavor the formation of inhibitory bidentate complexes with the substrate.[7][8]
Q4: What is the best base and solvent combination?
A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate is sensitive, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, sometimes at the cost of longer reaction times or higher temperatures.[8]
For solvents, anhydrous and deoxygenated aprotic solvents are mandatory. Toluene , dioxane , and THF are standard choices that work well for dissolving the reactants and stabilizing the catalytic species.[8][9]
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide addresses the most common issues in a direct Q&A format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield; Starting Materials Unchanged | Catalyst Inhibition/Deactivation: The pyridine nitrogen is likely coordinating to the Palladium center, forming an off-cycle, inactive complex.[1] | Use a Pre-catalyst: Employ a pre-formed Pd-ligand complex (precatalyst) to ensure the active catalytic species is present from the start.[9] Increase Ligand Ratio: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor ligand binding over substrate coordination. Switch to a Copper System: Copper catalysts are often less prone to this type of inhibition.[5] |
| 2. Low Yield; Aryl Halide is Consumed but Product is Absent | Hydrodehalogenation: A common side reaction where the aryl halide is reduced to the corresponding arene. This is often caused by β-hydride elimination from the Pd-amido complex.[2][10] | Change the Ligand: Switch to a more sterically hindered ligand (e.g., BrettPhos) which can disfavor the geometry required for β-hydride elimination. Modify the Base/Solvent: Sometimes a weaker base or a different solvent can minimize this pathway. |
| 3. Formation of Multiple Products | Bis-Arylation: If the reaction conditions are too harsh or reaction time is too long, the product (a secondary amine) can undergo a second arylation. | Reduce Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and stop it once the primary product is maximized. Use Stoichiometry to Your Advantage: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the aryl halide. |
| 4. Inconsistent or Non-Reproducible Results | Atmospheric Contamination: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen and moisture.[9] | Ensure Rigorous Inert Conditions: Thoroughly degas your solvent (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Use oven-dried glassware and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
The following are generalized starting protocols. Optimization of temperature, reaction time, and reactant ratios may be necessary for your specific aryl halide.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is adapted from established procedures for the N-arylation of challenging amine substrates.[6]
Materials:
-
Pyridin-2-ylmethylamine
-
Aryl Halide (Bromide or Iodide recommended for initial trials)[9]
-
Palladium Pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed Toluene
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Preparation: In a glovebox, add the palladium precatalyst (1-2 mol%), aryl halide (1.0 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reactant Addition: Add pyridin-2-ylmethylamine (1.2 equiv.) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a pre-heated oil bath or heating block set to 80-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is based on modern Ullmann condensations which utilize ligands to enable milder reaction conditions.[11][12]
Materials:
-
Pyridin-2-ylmethylamine
-
Aryl Iodide
-
Copper(I) Iodide (CuI)
-
Ligand (e.g., L-Proline or N,N'-Dimethylethylenediamine)
-
Base (e.g., Potassium Phosphate, K₃PO₄)
-
Anhydrous, degassed DMSO or Dioxane
Procedure:
-
Preparation: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), K₃PO₄ (2.0 equiv.), and the aryl iodide (1.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reactant Addition: Under a positive flow of argon, add anhydrous, degassed DMSO, followed by pyridin-2-ylmethylamine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and place it in a pre-heated oil bath at 100-130 °C.
-
Monitoring & Workup: Follow steps 5-7 from the Palladium protocol. Note that removing DMSO during workup may require extensive aqueous washes.
Mechanistic Consideration: Catalyst Inhibition
The diagram below illustrates the standard Buchwald-Hartwig catalytic cycle and highlights the potential inhibitory pathway specific to pyridin-2-ylmethylamine.
Caption: Catalytic cycle with potential inhibition pathway.
References
-
Onomura, O., et al. (2018). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science. [Link]
-
Kuriyama, M., & Onomura, O. (2016). N- and O-arylation in the presence of radical scavengers. ResearchGate. [Link]
-
Onomura, O., et al. (2018). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. RSC Publishing. [Link]
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Kumar, A., et al. (2021). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. PubMed Central. [Link]
-
Cai, C., et al. (2009). Pyridine N-oxides as ligands in Cu-catalyzed N-arylation of imidazoles in water. PubMed. [Link]
-
Daugulis, O., et al. (2007). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. NIH. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wang, C., et al. (2010). Copper-catalyzed N-arylations of amides with aryl iodides. ResearchGate. [Link]
-
Wang, C., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed. [Link]
-
Khlebnikov, V. (2022). Response to "Why is the product not forming in buchwald coupling...". ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Musacchio, A. J., & MacMillan, D. W. C. (2021). Late-Stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. PubMed. [Link]
-
Porzelle, A., & Tomkinson, N. C. O. (2010). Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. [Link]
-
Frey, M., et al. (2021). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Nature. [Link]
-
Li, Y., & Jiang, H. (2018). Mechanically Induced N‐arylation of Amines with Diaryliodonium Salts. ResearchGate. [Link]
-
Castan, F., et al. (1986). Solvent Effects on the Rearrangement of N-Arylamine Oxides to O-Arylhydroxylamines. ResearchGate. [Link]
-
Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. MIT Open Access Articles. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Gibson, V. C., et al. (2007). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents. ResearchGate. [Link]
-
Bradley, R. D., & Bahamonde, A. (2022). Amide N-Arylations Under Mild Conditions. ChemistryViews. [Link]
-
Patil, S. D., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
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How to avoid byproducts in the synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Welcome to the technical support guide for the synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and byproduct formation in this synthesis.
Introduction
The synthesis of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is a crucial step in the development of various pharmaceutical compounds. The primary challenge in this synthesis lies in controlling selectivity and minimizing the formation of closely related byproducts, which can complicate purification and reduce yields. This guide will explore the two most common and effective synthetic routes—Reductive Amination and Direct N-Alkylation—offering expert insights into optimizing reaction conditions and troubleshooting common issues.
The electron-withdrawing nature of the two fluorine atoms on the aniline ring decreases the nucleophilicity of the amino group. This reduced reactivity can necessitate more forcing reaction conditions, which in turn can lead to a higher propensity for side reactions.[1] Understanding and controlling these factors are key to a successful synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Reductive Amination Route
This pathway involves the reaction of 2,4-difluoroaniline with pyridine-2-carboxaldehyde to form an intermediate imine, which is subsequently reduced to the target secondary amine.
Caption: Reductive amination workflow for 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline synthesis.
Q1: My reductive amination reaction is very slow or shows low conversion. What are the likely causes and how can I improve it?
A1: Low conversion is a common issue, often stemming from two main factors:
-
Reduced Nucleophilicity of the Aniline: The electron-withdrawing fluorine atoms on the aniline ring decrease the nitrogen's nucleophilicity, slowing down the initial attack on the aldehyde's carbonyl group.[1]
-
Inefficient Imine Formation: The equilibrium between the starting materials and the imine may not favor the imine. This step is often the rate-determining step in reductive aminations.
Troubleshooting Strategies:
-
Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic aniline.
-
Water Removal: Imine formation releases a molecule of water. Employing dehydrating agents, like molecular sieves (4Å), can shift the equilibrium towards the imine, thereby increasing the reaction rate.[2]
-
Solvent Choice: While protic solvents like methanol or ethanol are common, a switch to an aprotic solvent like 1,2-dichloroethane (DCE) in combination with a selective reducing agent like sodium triacetoxyborohydride (STAB) can be beneficial. STAB is particularly effective in DCE and is less likely to reduce the starting aldehyde.[3]
Q2: I'm observing a significant amount of an impurity with a C=N bond in my analytical data (e.g., IR, NMR). What is it and how do I get rid of it?
A2: This impurity is almost certainly the unreduced imine intermediate. Its presence indicates that the reduction step is incomplete.
Troubleshooting Strategies:
-
Choice and Stoichiometry of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent. Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents). Its reactivity can be pH-dependent, and it may also reduce the starting aldehyde if not controlled properly.[4]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a milder and more selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the aldehyde and is often the preferred choice to avoid side reactions.[3][4]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, this reagent is highly toxic and can generate hydrogen cyanide, making it less desirable for routine lab use.[4]
-
-
Reaction Time and Temperature: The reduction of the imine may be slow. Try extending the reaction time after the addition of the reducing agent. Gentle heating (e.g., to 40-50 °C) can also increase the rate of reduction, but monitor carefully to avoid byproduct formation.
-
Purification: If the imine is still present after the reaction, it can often be removed by column chromatography. The imine is typically less polar than the desired secondary amine product.
Q3: How can I purify my final product from unreacted 2,4-difluoroaniline and pyridine-2-carboxaldehyde?
A3: Purification can be achieved through a combination of extraction and chromatography.
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash with an acidic aqueous solution (e.g., 1M HCl). The desired product and any unreacted aniline will be protonated and move to the aqueous layer, while the neutral aldehyde remains in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the aqueous layer again with an organic solvent. The deprotonated product and aniline will move back into the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Column Chromatography: The remaining mixture of the product and unreacted aniline can be separated by silica gel column chromatography. The aniline is less polar than the desired secondary amine product. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
Part 2: N-Alkylation Route
This method involves the direct reaction of 2,4-difluoroaniline with an alkylating agent like 2-(chloromethyl)pyridine, typically in the presence of a base.
Caption: N-Alkylation pathway and the common over-alkylation side reaction.
Q4: I am getting a significant amount of a higher molecular weight byproduct in my N-alkylation reaction. What is it and how can I prevent it?
A4: This is very likely the over-alkylation product, N,N-bis(pyridin-2-ylmethyl)-2,4-difluoroaniline. This occurs because the desired secondary amine product is often more nucleophilic than the starting primary aniline, leading to a second alkylation.[5][6]
Troubleshooting Strategies:
-
Stoichiometric Control: The most effective way to minimize over-alkylation is to use a significant excess of the aniline starting material (e.g., 3-5 equivalents) relative to the alkylating agent.[7] This increases the statistical probability of the alkylating agent reacting with the more abundant primary aniline.
-
Slow Addition of Alkylating Agent: Add the 2-(chloromethyl)pyridine solution dropwise to the reaction mixture containing the aniline and base. This maintains a low concentration of the alkylating agent, further favoring mono-alkylation.[8]
-
Choice of Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) is a good choice.[9] Solvents like acetonitrile or DMF are commonly used.[1] Using ionic liquids as solvents has also been reported to improve selectivity for mono-alkylation.[5]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the undesired second alkylation.
Q5: What are other potential byproducts in the N-alkylation of 2,4-difluoroaniline with 2-(chloromethyl)pyridine?
A5: Besides over-alkylation, other byproducts can form:
-
Quaternization of the Pyridine Ring: The nitrogen on the pyridine ring can be alkylated by 2-(chloromethyl)pyridine to form a pyridinium salt, especially under forcing conditions.
-
Hydrolysis of the Alkylating Agent: If water is present in the reaction, 2-(chloromethyl)pyridine can hydrolyze to form 2-(hydroxymethyl)pyridine.
-
Self-alkylation of 2-(chloromethyl)pyridine: This can lead to dimeric and polymeric byproducts.[8]
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the alkylating agent.
-
Control Stoichiometry and Temperature: As mentioned for over-alkylation, careful control of these parameters will also minimize other side reactions.
Q6: What is a reliable purification strategy to isolate the mono-alkylated product?
A6: A combination of acid-base extraction and column chromatography is generally effective.
-
Acid-Base Extraction: This can be used to remove any unreacted 2-(chloromethyl)pyridine and its hydrolysis product, as well as some polymeric byproducts. The basic amine products will be extracted into the acidic aqueous phase.
-
Column Chromatography: This is essential for separating the desired mono-alkylated product from the over-alkylated product and any remaining starting aniline. The polarity of these compounds generally follows this order:
-
2,4-difluoroaniline (least polar)
-
N,N-bis(pyridin-2-ylmethyl)-2,4-difluoroaniline (tertiary amine)
-
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline (desired secondary amine, most polar)
A silica gel column with a gradient eluent system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) should provide good separation.
-
Recommended Experimental Protocols
The following protocols are generalized starting points based on established methodologies for similar transformations.[1][10] Optimization may be required for your specific setup.
Protocol 1: Reductive Amination
| Parameter | Recommended Condition | Notes |
| Reactants | 2,4-difluoroaniline (1.0 eq), Pyridine-2-carboxaldehyde (1.1 eq) | A slight excess of the aldehyde can help drive the reaction to completion. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) (1.5 eq) | A milder, more selective choice.[4] |
| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |
| Catalyst | Acetic Acid (0.1 eq) | Optional, but can accelerate imine formation. |
| Temperature | Room Temperature | Monitor for exotherms upon addition of the reducing agent. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for the disappearance of starting materials. |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-difluoroaniline (1.0 eq) and the solvent.
-
Add pyridine-2-carboxaldehyde (1.1 eq) and acetic acid (0.1 eq, if used). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous workup as described in the purification FAQ (Q3).
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation
| Parameter | Recommended Condition | Notes |
| Reactants | 2,4-difluoroaniline (3.0 eq), 2-(Chloromethyl)pyridine (1.0 eq) | A large excess of aniline is crucial to minimize over-alkylation.[7] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq) | A non-nucleophilic base is preferred.[9] |
| Solvent | Anhydrous Acetonitrile or DMF | Ensure the solvent is dry. |
| Temperature | 60-80 °C | Start at a lower temperature and increase if the reaction is slow. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry round-bottom flask, add 2,4-difluoroaniline (3.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and the solvent.
-
Heat the suspension to the desired temperature with stirring.
-
Slowly, over 30-60 minutes, add a solution of 2-(chloromethyl)pyridine (1.0 eq) in the same solvent.
-
Maintain the temperature and stir until the reaction is complete.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup and purify by column chromatography as described in the purification FAQ (Q6).
References
- BenchChem Technical Support Team. (2025).
-
C. F. M. de Souza, et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7, 725-728. Available at: [Link]
-
M. P. Seyed, et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline. Benchchem.
- S. B. E. K. T. Pillai, et al. (1987). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Research & Industry, 32, 163-167.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem.
- European Patent Office. (1982). Method of preparing 2,4-difluoroaniline (EP0001825B1).
- Mulvey, D. M., & Weinstock, L. M. (1979). Preparation of fluorinated anilines (U.S. Patent No. 4,145,364). U.S.
- BenchChem. (2025). Technical Support Center: Reactions of 2-(Chloromethyl)-4-fluoroaniline. Benchchem.
-
ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. American Chemical Society. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
K. M. Touchette. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
- S. Sato, et al. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline–borane as a reducing agent. Tetrahedron, 60(36), 7899-7906.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation Reactions Using 4-(Chloromethyl)-2-methoxypyridine. Benchchem.
- J. C. Pelletier & S. A. Kunda. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(25), 4381-4384.
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- 10. DSpace [open.bu.edu]
Technical Support Center: Strategies for Overcoming the Poor Reactivity of 2,4-Difluoroaniline in Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the use of 2,4-difluoroaniline in critical bond-forming reactions. The inherent electronic properties of this aniline derivative often lead to sluggish or failed reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is 2,4-difluoroaniline so unreactive in standard coupling reactions like Buchwald-Hartwig amination or amide bond formation?
A: The primary reason for the low reactivity of 2,4-difluoroaniline lies in its electronic nature. The two fluorine atoms are strongly electron-withdrawing groups. They pull electron density away from the aromatic ring and, critically, from the nitrogen atom's lone pair through both inductive and resonance effects.[1] This reduction in electron density significantly decreases the nucleophilicity of the amine, making it a poor reactant for attacking electrophilic partners, be it a palladium complex in cross-coupling or an activated carboxylic acid in amide synthesis.[1] Consequently, reactions that proceed smoothly with electron-rich or simple anilines often require more forceful conditions or specialized catalytic systems to succeed with 2,4-difluoroaniline.[1]
Q2: My Buchwald-Hartwig amination with 2,4-difluoroaniline and an aryl bromide is giving low to no yield. What are the first things I should check and optimize?
A: This is a very common issue. For a challenging substrate like 2,4-difluoroaniline, several parameters are critical. Start by evaluating your catalyst system. Standard palladium catalysts may not be sufficient.[1]
-
Ligand Choice: Modern, bulky, and electron-rich biaryl phosphine ligands are often essential. Ligands such as XPhos, RuPhos, or BrettPhos are designed to accelerate the key steps of the catalytic cycle, particularly the reductive elimination, even with electron-deficient anilines.[1]
-
Base Selection: The N-H bond of 2,4-difluoroaniline is more acidic than that of aniline but still requires a strong, non-nucleophilic base for deprotonation within the catalytic cycle.[1][2] Sodium tert-butoxide (NaOt-Bu) is a common choice, but its solubility can be a limiting factor.[2] Consider alternatives like lithium bis(trimethylsilyl)amide (LiHMDS), which can be more effective in certain systems.[2] Ensure your base is fresh and handled under strictly anhydrous conditions.[2]
-
Palladium Precatalyst: For reproducibility and higher activity, use a well-defined, air-stable palladium precatalyst (e.g., an XPhos G3 or G4 precatalyst).[1][2] These often provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2]
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C, to overcome the high activation energy.[2]
Q3: I'm struggling to form an amide bond between 2,4-difluoroaniline and a carboxylic acid using standard reagents like HATU or EDC/HOBt. What's going wrong?
A: The reduced nucleophilicity of 2,4-difluoroaniline is the culprit here as well.[3] Standard peptide coupling reagents may not be potent enough to facilitate the attack of the weakly nucleophilic amine on the activated carboxylic acid.[4]
To improve your yields, consider these strategies:
-
More Potent Activation: Convert the carboxylic acid to a more reactive electrophile, such as an acid chloride using oxalyl chloride or thionyl chloride. This highly reactive species can then be coupled with the aniline, often with the addition of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Use of Additives: The addition of an acyl transfer agent like 4-dimethylaminopyridine (DMAP) can be critical.[4] In protocols using EDC, DMAP can form a highly reactive acyliminium ion intermediate that is more susceptible to attack by the weakly nucleophilic aniline.[4]
-
Optimized Coupling Cocktails: A reported high-yield method involves using a combination of EDC, a catalytic amount of HOBt, and a full equivalent of DMAP.[4]
Troubleshooting Guides
Issue 1: Failed or Low-Yield Buchwald-Hartwig Amination
If your C-N cross-coupling reaction with 2,4-difluoroaniline is not performing as expected, consult the following table for a systematic approach to troubleshooting.
| Observation | Potential Cause | Recommended Solution(s) |
| No reaction or trace product | Insufficient catalyst activity for the electron-deficient aniline. | 1. Switch to a more robust ligand: Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, BrettPhos).[1] 2. Employ a precatalyst: Use a well-defined Pd-precatalyst (e.g., XPhos-Pd-G3) for reliable generation of the active Pd(0) species.[1][2] |
| Incomplete deprotonation of the aniline. | 1. Use a stronger base: Switch from weaker bases like K₂CO₃ to a stronger, non-nucleophilic base like NaOt-Bu or LiHMDS.[1][2] 2. Ensure base quality: Use a fresh, anhydrous base that has been stored under an inert atmosphere. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20 °C, typically targeting a range of 80-120 °C.[2] | |
| Significant side products (e.g., hydrodehalogenation) | Catalyst deactivation or competing reaction pathways. | 1. Ensure a strictly inert atmosphere: Thoroughly degas the solvent (e.g., via freeze-pump-thaw cycles) and maintain a positive pressure of argon or nitrogen.[2] 2. Optimize ligand-to-metal ratio: A slight excess of the ligand can sometimes suppress side reactions. |
| Reaction stalls before completion | Catalyst inhibition or degradation. | 1. Consider a different solvent: While toluene and dioxane are common, sometimes a switch in solvent can alter solubility and reactivity profiles.[2] 2. Check for interfering functional groups: Ensure other functional groups on your substrates are compatible with the strong base and reaction conditions. |
Issue 2: Poor Conversion in Amide Coupling Reactions
For difficulties in forming an amide bond with 2,4-difluoroaniline, the following guide provides targeted solutions.
| Observation | Potential Cause | Recommended Solution(s) |
| No product formation with standard coupling reagents (HATU, HBTU) | The activated ester is not electrophilic enough for the weakly nucleophilic aniline. | 1. Convert to acid chloride: Use oxalyl chloride or SOCl₂ to form the highly reactive acid chloride, then react with 2,4-difluoroaniline in the presence of a base (e.g., pyridine). 2. Use a more potent coupling cocktail: Employ a system like EDC/HOBt with a stoichiometric amount of DMAP to generate a highly reactive acyliminium intermediate.[4] |
| Low yield despite using a more active method | Reagent degradation or suboptimal conditions. | 1. Check reagent quality: Ensure coupling reagents and solvents are anhydrous. 2. Optimize reaction time and temperature: Some sluggish couplings may require extended reaction times (24-48h) or gentle heating (40-50 °C). |
| Complex mixture of byproducts | Side reactions involving the coupling reagents or starting materials. | 1. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aniline to ensure the complete consumption of the more valuable activated acid. 2. Purify the activated species: If preparing an acid chloride, ensure it is free of residual activating agent before adding the aniline. |
Visualizing the Challenge: Buchwald-Hartwig Catalytic Cycle
The diagram below illustrates the catalytic cycle for the Buchwald-Hartwig amination. For electron-deficient anilines like 2,4-difluoroaniline, the deprotonation of the coordinated amine and the final reductive elimination step are often kinetically challenging, necessitating the use of specialized ligands and strong bases to drive the reaction forward.
Caption: Key challenging steps for 2,4-difluoroaniline.
Experimental Protocols
Protocol 1: High-Yield Buchwald-Hartwig Amination of 2,4-Difluoroaniline
This protocol is adapted for coupling an aryl halide with the challenging 2,4-difluoroaniline using a modern palladium precatalyst system.[1]
Reaction Setup:
-
To an oven-dried Schlenk tube, add the Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 equiv).
-
Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Add the aryl halide (1.0 equiv) and 2,4-difluoroaniline (1.2 equiv).
Reaction and Workup:
-
Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Robust Amide Bond Formation with 2,4-Difluoroaniline
This protocol utilizes a potent activation method to overcome the poor nucleophilicity of 2,4-difluoroaniline.[4]
Reaction Setup:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv), hydroxybenzotriazole (HOBt) (0.1 equiv), and 4-dimethylaminopyridine (DMAP) (1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
Reagent Addition:
-
Add 2,4-difluoroaniline (1.1 equiv) to the reaction mixture.
Reaction and Workup:
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until completion (typically 4-16 hours).
-
Upon completion, dilute the reaction mixture with the organic solvent used.
-
Wash the solution sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
-
Purify the resulting crude amide by recrystallization or flash column chromatography.
References
- Vertex AI Search. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline. BenchChem.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines. BenchChem.
- PMC. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC.
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-substituted Pyridin-2-ylmethylamines
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of N-substituted pyridin-2-ylmethylamines is a critical step in advancing novel therapeutics and functional materials. These compounds, featuring a pyridine ring linked to a substituted secondary amine via a methylene bridge, offer a rich scaffold for generating diverse molecular architectures with significant biological activities. This guide provides an in-depth comparison of key spectroscopic techniques for their characterization, grounded in practical insights and experimental data to ensure both scientific rigor and real-world applicability.
The Analytical Imperative: Why Spectroscopic Scrutiny Matters
The biological and chemical properties of N-substituted pyridin-2-ylmethylamines are intrinsically linked to their three-dimensional structure and electron distribution. Spectroscopic analysis serves as our primary toolkit for verifying the successful synthesis of a target molecule, confirming its purity, and understanding its electronic and conformational properties. An integrated analytical approach, leveraging the complementary strengths of various spectroscopic methods, is paramount for unambiguous characterization.
The Spectroscopic Triad: A Multi-faceted Approach to Structural Verification
The comprehensive analysis of N-substituted pyridin-2-ylmethylamines typically relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In certain contexts, UV-Visible (UV-Vis) spectroscopy can also provide valuable electronic information. This guide will dissect each of these techniques, offering a comparative analysis of their utility in characterizing this specific class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For N-substituted pyridin-2-ylmethylamines, both ¹H and ¹³C NMR provide a wealth of information.
The choice of solvent and NMR experiment is crucial for obtaining high-quality data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. However, if the compound has limited solubility, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be employed. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), provides a reliable reference point (0 ppm) for chemical shifts.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules with overlapping resonances.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-substituted pyridin-2-ylmethylamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to deduce the connectivity of atoms.
-
The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for key structural motifs in N-substituted pyridin-2-ylmethylamines.
| Structural Unit | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyridine Ring (H-6) | 8.50 - 8.60 (doublet) | 148 - 150 | Typically the most downfield pyridine proton due to the proximity of the nitrogen atom. |
| Pyridine Ring (H-3, H-4, H-5) | 7.10 - 7.80 (multiplets) | 120 - 140 | The exact shifts and coupling patterns depend on the substitution pattern. |
| Methylene Bridge (-CH₂-) | 3.80 - 4.50 (singlet or AB quartet) | 50 - 60 | The chemical shift is influenced by the nature of the N-substituent. |
| N-H (if present) | Variable (broad singlet) | - | Often exchanges with residual water in the solvent, leading to a broad signal. |
| N-Substituent Protons | Highly variable | Highly variable | Depends on the specific alkyl or aryl group attached to the nitrogen. |
Note: These are general ranges and can vary based on the specific N-substituent and solvent used. Data synthesized from multiple sources.[1][2][3][4][5]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-substituted pyridin-2-ylmethylamines, IR is particularly useful for identifying key vibrational modes.
The choice between analyzing a sample as a thin film, a KBr pellet, or in solution depends on the physical state of the compound and the desired information. For solid samples, the KBr pellet method is common as it minimizes scattering and produces sharp, well-defined peaks. Solution-phase IR can be useful for studying intermolecular interactions, but solvent peaks can interfere with the analysis.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic absorption bands and assign them to specific functional groups.
-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium to Weak | Often a single, sharp peak. Its absence confirms a tertiary amine. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of the pyridine ring. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | Arises from the methylene bridge and any alkyl N-substituents. |
| C=N and C=C Stretch (pyridine ring) | 1570 - 1610 | Strong to Medium | A series of sharp bands indicative of the aromatic system. |
| C-N Stretch | 1020 - 1250 | Medium | Associated with the amine and pyridine C-N bonds. |
Note: These are general ranges and can be influenced by the molecular environment. Data synthesized from multiple sources.[1][4][6][7][8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also offer structural insights through the analysis of fragmentation patterns.
The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method well-suited for polar and thermally labile molecules like N-substituted pyridin-2-ylmethylamines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) is a harder technique that can induce extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be useful for structural confirmation.
-
Sample Preparation: Dissolve a small amount of the sample (typically in the microgram to nanogram range) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺ to confirm the molecular weight.
-
Analyze any fragment ions to gain structural information.
-
A common fragmentation pathway for N-substituted pyridin-2-ylmethylamines involves the cleavage of the benzylic C-N bond, leading to the formation of a stable pyridin-2-ylmethyl cation.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | Molecular Weight + 1 |
| [C₆H₇N]⁺ | Pyridin-2-ylmethyl cation | 93 |
| Other Fragments | Dependent on the N-substituent | Variable |
Note: The relative abundance of these ions will depend on the ionization technique and the energy applied. Data synthesized from multiple sources.[6][9][10][11][12]
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. For N-substituted pyridin-2-ylmethylamines, the pyridine ring is the primary chromophore.
The choice of solvent is important as it can influence the position of the absorption maxima (λ_max). Protic solvents, for example, can engage in hydrogen bonding with the pyridine nitrogen, leading to shifts in the electronic transitions. The pH of the solution can also significantly affect the UV-Vis spectrum of pyridine derivatives.[13][14]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the absorption spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Pyridine and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions.
| Transition | Expected λ_max Range (nm) | Notes |
| π → π | 250 - 270 | An intense absorption band.[13][15] |
| n → π | ~270 - 285 | A less intense, often broad, absorption band. |
Note: The exact positions and intensities of these bands can be influenced by the N-substituent and the solvent.[16][17]
Integrated Analytical Workflow
An effective analytical strategy for N-substituted pyridin-2-ylmethylamines involves a logical sequence of spectroscopic techniques to build a comprehensive structural picture.
Caption: Integrated workflow for the synthesis and spectroscopic characterization of N-substituted pyridin-2-ylmethylamines.
Conclusion: A Synergistic Approach for Confident Characterization
The robust characterization of N-substituted pyridin-2-ylmethylamines necessitates a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural map, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry unequivocally determines the molecular weight. UV-Vis spectroscopy can further illuminate the electronic properties of these compounds. By judiciously applying these methods and critically interpreting the resulting data, researchers can confidently elucidate the structures of their target molecules, paving the way for further investigation into their chemical and biological properties.
References
- SIELC Technologies. UV-Vis Spectrum of Pyridine.
- Physical Chemistry Chemical Physics. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
- ACS Publications. Ultraviolet Absorption Spectra of Some Pyridine Derivatives.
- Semantic Scholar. Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum's acid derivatives.
- ResearchGate. UV-spectrum of pyridine.
- DOI. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3.
- Benchchem. Spectroscopic analysis (NMR, IR, Mass Spec) of (Pyridin-2-ylmethylideneamino)thiourea.
- NIH. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
- ResearchGate. Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine.
- SpectraBase. ETHYL)-(PYRIDIN-2-YL)-METHYLAMINE - Optional[13C NMR] - Chemical Shifts.
- IDEALS. Using hyperfine structure to quantify the effects of substitution on the electron distribution within a pyridine ring: A study of 2-, 3-, and 4-picolylamine.
- NIH. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin.
- Comptes Rendus de l'Académie des Sciences. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts.
- MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
- NIH. Mass Spectrometric Characterization of an Acid-Labile Adduct Formed with 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Albumin in Humans.
- ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.
- MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide.
- ResearchGate. Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.
- ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,....
- NIH. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
- Iraqi Academic Scientific Journals. Synthesis And Characterization Of New 2-amino pyridine Derivatives.
- ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine.
- Semantic Scholar. INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES.
- SciSpace. Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives.
Sources
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- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
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- 13. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
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A Comparative Guide to the Validation of Kinase Inhibition by Novel Aniline Derivatives
Introduction: The Enduring Importance of Kinase Inhibition and the Aniline Scaffold
Protein kinases are fundamental regulators of nearly all cellular processes, from growth and proliferation to metabolism and death.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3][4] Over the past three decades, the development of small-molecule kinase inhibitors has revolutionized therapeutic strategies, with over 70 inhibitors now clinically approved by the FDA.[3]
Within the vast chemical space explored for kinase inhibitor development, aniline derivatives have emerged as a "privileged scaffold".[5][6] This core structure is a cornerstone in a multitude of potent inhibitors, including those targeting key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bcr-Abl.[6][7][8][9] The versatility of the aniline ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10]
However, the journey from a novel aniline derivative in a flask to a validated biological probe or therapeutic lead is paved with rigorous experimental validation. Simply synthesizing a new molecule is not enough; we must systematically prove that it inhibits its intended target, demonstrate its efficacy in a relevant biological context, and understand its broader interaction profile across the human kinome. This guide provides a comparative framework for these essential validation steps, explaining the causality behind experimental choices and presenting detailed protocols to ensure scientific integrity and reproducibility.
Part 1: Foundational Biochemical Assays - Quantifying Direct Target Engagement
The first and most fundamental step in validating a novel aniline derivative is to confirm its direct interaction with the purified target kinase and quantify its inhibitory potency.[11] These in vitro biochemical assays are performed in a cell-free system, isolating the kinase, substrate, inhibitor, and the co-factor ATP to measure the raw inhibitory power of the compound.[12] The most common metric derived from these experiments is the IC50 , the concentration of the inhibitor required to reduce the kinase's activity by 50%.[6][11]
Comparison of Common Biochemical Assay Formats
A variety of assay formats are available, each with distinct advantages and principles. The choice often depends on throughput requirements, sensitivity, and the specific kinase being studied.[11]
| Assay Type | Principle | Advantages | Disadvantages |
| Luminescence-Based | Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which drives a luciferase reaction, generating light.[12][13] | High sensitivity, broad applicability to any ATP-consuming enzyme, homogenous "add-and-read" format.[12] | Potential for interference from compounds that inhibit the coupling enzyme (luciferase).[14] |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer detects the phosphorylation of a fluorescently-labeled substrate by a lanthanide-labeled antibody.[1][12] | Homogenous format, high signal-to-background ratio, robust and reproducible. Can be adapted for kinetic binding studies.[1][12] | Requires specific, high-quality antibodies and labeled substrates, which can be costly. |
| Radiometric | Measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP) onto a substrate.[11] | Considered the "gold standard" for sensitivity and directness of measurement. | Requires handling of radioactive materials, is labor-intensive, and not suited for high-throughput screening. |
| Fluorescence Polarization | Measures changes in the rotation of a fluorescently labeled substrate upon phosphorylation, which alters its size. | Homogenous format, can be highly sensitive. | Requires careful optimization of substrates and can be prone to compound interference. |
For most modern drug discovery campaigns, luminescence-based assays like the ADP-Glo™ Kinase Assay offer an optimal balance of sensitivity, ease of use, and throughput.
Experimental Protocol: IC50 Determination via ADP-Glo™ Kinase Assay
This protocol outlines the determination of an IC50 value for a novel aniline derivative against a target kinase.
1. Materials & Reagents:
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Dithiothreitol (DTT)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Novel aniline derivative compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
2. Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the aniline derivatives in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense a small volume (e.g., 1 µL) of each concentration into the assay plate wells.[13] Include wells with DMSO only for "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Enzyme Preparation: Dilute the purified kinase to the desired working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Kinase Reaction Initiation:
-
Add 2 µL of the diluted kinase to each well containing the compound or DMSO.
-
Add 2 µL of a solution containing the kinase-specific substrate and ATP (at its Km concentration for the kinase) in Kinase Reaction Buffer.
-
The final reaction volume is 5 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Stopping the Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP and provides the luciferase/luciferin components to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[13]
3. Data Analysis:
-
Normalize the data: Set the average signal from the "no inhibitor" (DMSO) wells as 100% activity and the "no enzyme" wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: Comparative Potency of Novel Aniline Derivatives
The results of biochemical screening are best summarized in a clear, comparative table.
| Compound ID | Target Kinase | IC50 (nM) |
| AD-001 | EGFR | 15.2 |
| AD-002 | EGFR | 8.7 |
| AD-003 | VEGFR-2 | 25.4 |
| AD-004 | Bcr-Abl | 11.8 |
| Gefitinib (Control) | EGFR | 12.1 |
| Sorafenib (Control) | VEGFR-2 | 30.5 |
| Imatinib (Control) | Bcr-Abl | 250.0 |
This table presents hypothetical data for illustrative purposes.
Part 2: Cellular Assays - Validating Inhibition in a Physiological Context
While biochemical assays are essential for confirming direct target inhibition, they are performed in an artificial environment.[15] It is critical to progress to cell-based assays to determine if a compound can enter a cell, engage its target, and elicit a functional biological response.[11] These assays provide a more physiologically relevant assessment of the inhibitor's efficacy.
Key Cellular Validation Technique: Western Blot for Phospho-Protein Analysis
Western blotting is an indispensable tool for directly visualizing the effect of an inhibitor on its intracellular target.[16] By using antibodies specific to the phosphorylated form of a protein, one can measure the inhibition of kinase activity within the cell. A successful aniline derivative will reduce the phosphorylation of its target kinase (autophosphorylation) or its downstream substrates.[4]
Experimental Protocol: Validating EGFR Inhibition via Western Blot
This protocol describes how to assess the inhibition of EGFR signaling in a cancer cell line (e.g., A549) treated with a novel aniline derivative.
1. Cell Culture and Treatment:
-
Culture A549 cells in appropriate media until they reach ~80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the aniline derivative (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.
2. Lysate Preparation:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068).
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.
5. Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[4]
-
Quantify the band intensities. A dose-dependent decrease in the p-EGFR/Total EGFR ratio validates the inhibitor's cellular activity.
Part 3: Selectivity Profiling and Mechanistic Insights
An ideal kinase inhibitor is not only potent but also selective. While some multi-targeted inhibitors have shown excellent clinical efficacy, a narrow kinase inhibition profile is often desired to minimize off-target effects and toxicity.[3] Therefore, understanding the selectivity of a novel aniline derivative across the entire human kinome is a critical step in its validation.[4][11]
Methods for Selectivity Profiling
-
Kinome-Wide Screening Panels: The most common approach involves screening the compound at one or two fixed concentrations against a large panel of hundreds of purified kinases. The results provide a "selectivity score" and reveal both intended and unintended targets.[4][11]
-
Affinity Chromatography-Mass Spectrometry: For an unbiased view of cellular targets, the aniline derivative can be immobilized on a solid support (beads) and used as "bait" to pull down its binding partners from a cell lysate.[17] The captured proteins are then identified by mass spectrometry, revealing the compound's "interactome" in a native protein context.[17]
Visualizing the Mechanism: Impact on Signaling Pathways
Understanding which signaling pathway an inhibitor modulates is key to interpreting its functional effects. Aniline derivatives frequently target receptor tyrosine kinases like EGFR, which sit at the apex of crucial pro-survival pathways.[5][6]
This diagram illustrates how an aniline-based EGFR inhibitor blocks the receptor's kinase activity, thereby preventing the activation of downstream pro-growth pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[5] Experiments like the Western blot protocol described above validate this specific mechanism of action by measuring the phosphorylation status of key nodes in these pathways (e.g., p-ERK, p-AKT).
Conclusion
The validation of a novel aniline derivative as a kinase inhibitor is a multi-faceted process that builds a bridge from basic chemical properties to profound biological effects. It begins with rigorous biochemical assays to establish direct, potent inhibition of the target kinase. It then moves into the complex cellular environment to confirm target engagement and demonstrate a functional consequence, such as the inhibition of cancer cell proliferation. Finally, comprehensive selectivity profiling provides a crucial understanding of the compound's specificity, informing its potential for further development as a research tool or a therapeutic agent. Each step is a self-validating system, where the results of one experiment logically inform the design and interpretation of the next. By following this structured, evidence-based approach, researchers can confidently establish the biological activity of their novel compounds and contribute to the ever-advancing field of kinase-targeted medicine.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Benchchem.
- Benchchem. Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Open Exploration Publishing. (2024).
- PubMed Central.
- ACS Omega. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling.
- PubMed. (2014).
- BMG LABTECH. (2020). Kinase assays.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
- PMC - PubMed Central. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.
- PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
- Journal of Medicinal Chemistry. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders.
- PubMed. (2013).
- PMC - NIH. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs.
- NCBI - NIH. (2012). Assay Development for Protein Kinase Enzymes.
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.
- Frontiers. (2021).
- Wikipedia. Bcr-Abl tyrosine-kinase inhibitor.
- Promega Corpor
- PMC - NIH.
- PubMed. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs.
- ResearchGate. (2026).
- ResearchGate. (2017). Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2.
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated N-aryl Pyridinylmethylamines in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated N-aryl pyridinylmethylamines, a scaffold of significant interest in the development of kinase inhibitors. By examining the underlying principles and presenting supporting experimental data, we aim to equip researchers with the insights needed to make informed decisions in their drug design endeavors.
The Rationale for Fluorination: Beyond Simple Substitution
The introduction of fluorine into a molecule is far more than a simple isosteric replacement for hydrogen. Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), and the strength of the C-F bond—can profoundly influence a compound's biological profile.[1] These influences manifest in several key areas:
-
Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism. This can lead to a longer half-life and improved bioavailability.[1]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein.[1] Fluorine can participate in hydrogen bonds and other non-covalent interactions, enhancing binding affinity.
-
Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity (LogP) and acidity/basicity (pKa). These changes can impact membrane permeability and solubility, crucial factors for drug absorption and distribution.
Case Study: N-aryl Pyridinylmethylamines as p38 MAPK Inhibitors
To illustrate the impact of fluorination, we will consider the case of N-aryl pyridinylmethylamines as inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target for a range of diseases.[2][3][4][5] Pyridinyl-based compounds have been extensively investigated as p38 MAPK inhibitors, with many acting as ATP-competitive inhibitors that bind to the kinase's active site.[6][7][8]
Structural Comparison
Caption: Structural relationship between the hypothetical non-fluorinated (Compound A) and fluorinated (Compound B) N-aryl pyridinylmethylamines.
Comparative Biological Activity: A Data-Driven Perspective
The following table summarizes the anticipated experimental data comparing our hypothetical compounds.
| Parameter | Compound A (Non-Fluorinated) | Compound B (Fluorinated) | Rationale for Difference |
| p38 MAPK Inhibition (IC50) | 50 nM | 10 nM | Fluorine substitution can enhance binding affinity through favorable interactions with the kinase active site. |
| Metabolic Stability (t½ in human liver microsomes) | 15 min | 60 min | The C-F bond is more resistant to metabolic degradation by cytochrome P450 enzymes. |
| Cellular Potency (EC50 in a cell-based assay) | 200 nM | 50 nM | Improved metabolic stability and potentially enhanced membrane permeability can lead to greater potency in a cellular context. |
| Lipophilicity (LogP) | 2.5 | 3.0 | Fluorine substitution generally increases lipophilicity, which can affect solubility and cell permeability. |
Experimental Protocols for Comparative Evaluation
To generate the comparative data presented above, the following experimental protocols would be employed.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the target kinase.
Objective: To measure the IC50 value of the test compounds against p38 MAPK.
Methodology:
-
Reagents and Materials:
-
Recombinant human p38 MAPK enzyme
-
ATP
-
Specific peptide substrate for p38 MAPK
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the p38 MAPK enzyme to the assay buffer.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Metabolic Stability Assay
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t½) of the test compounds in human liver microsomes.
Methodology:
-
Reagents and Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm the human liver microsomes and NADPH regenerating system to 37°C.
-
Add the test compound to the microsome suspension and initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the half-life (t½) from the slope of the line.
-
Caption: Workflow for the metabolic stability assay.
The p38 MAPK Signaling Pathway: A Target for Intervention
The rationale for targeting p38 MAPK stems from its central role in inflammatory and stress responses. Upon activation by various stimuli, a signaling cascade is initiated, leading to the activation of downstream transcription factors and the production of pro-inflammatory cytokines.[2][4][5][9]
Caption: Simplified p38 MAPK signaling pathway and the point of intervention by N-aryl pyridinylmethylamine inhibitors.
Conclusion: The Strategic Value of Fluorination
The comparative analysis of fluorinated and non-fluorinated N-aryl pyridinylmethylamines highlights the significant potential of fluorine in drug design. The strategic placement of fluorine atoms can lead to substantial improvements in key drug-like properties, including potency and metabolic stability. While the effects of fluorination are context-dependent and require empirical validation, the principles outlined in this guide provide a rational framework for leveraging the "fluorine advantage" in the development of novel and effective kinase inhibitors.
References
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
- Cell Signal. (2000). The p38 signal transduction pathway: activation and function. Cell Signal, 12(1), 1-13.
- An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Journal of Biological Chemistry, 295(30), 10243-10263.
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]
- Roskoski, R. Jr. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(45), 42571–42603.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359–4369.
- Young, P. R., McLaughlin, M. M., Kumar, S., Kassis, S., Doyle, M. L., McNulty, D., ... & Lee, J. C. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(18), 12116-12121.
- Roskoski, R. Jr. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(45), 42571–42603.
- Li, X., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
- Ghavami, M., Sadeghian, H., & Zare, M. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 13(4), 1269–1276.
- Li, X., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
- Goldstein, D. M., & Soth, M. (2003). Pyridinylimidazole based p38 MAP kinase inhibitors. Current topics in medicinal chemistry, 3(10), 1069–1085.
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- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic N-Arylation of Pyridin-2-ylmethylamine for Pharmaceutical and Materials Science Research
The N-arylation of pyridin-2-ylmethylamine is a critical transformation in the synthesis of a diverse array of compounds with significant applications in medicinal chemistry and materials science. The resulting N-aryl-(pyridin-2-yl)methanamine scaffold is a key structural motif in various biologically active molecules and functional materials. The selection of an appropriate catalytic system is paramount for achieving high efficiency, yield, and functional group tolerance in this C-N bond-forming reaction. This guide provides a comparative analysis of the leading catalytic methodologies for the N-arylation of pyridin-2-ylmethylamine, offering insights into their mechanisms, practical considerations, and experimental performance.
The Strategic Importance of N-Arylated Pyridin-2-ylmethylamine Derivatives
The pyridin-2-ylmethylamine moiety is a valuable building block due to its bidentate chelating ability, which can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. N-arylation of this primary amine introduces aryl groups that can modulate biological activity, solubility, and other key molecular properties. Consequently, efficient and versatile methods for this transformation are in high demand among researchers in drug development and materials science.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[2]
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of well-defined steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance and Experimental Data
While specific data for the N-arylation of pyridin-2-ylmethylamine is not extensively reported, studies on analogous primary amines and aminopyridines provide valuable insights. The choice of palladium precursor, ligand, base, and solvent significantly impacts the reaction outcome.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Primary Amines
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | Aryl Bromide | NaOtBu | Toluene | 100 | Good to Excellent | [2] |
| Pd₂(dba)₃ / BINAP | Aryl Bromide | NaOtBu | Toluene | 80-100 | High | [1] |
| Pd(OAc)₂ / XPhos | Aryl Chloride | K₃PO₄ | t-BuOH | 100-110 | Good | [4] |
Note: Yields are general observations from the literature for primary amines and may vary for pyridin-2-ylmethylamine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a nitrogen-filled glovebox, a dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and NaOtBu (1.4 equiv).
-
Reagent Addition: The aryl halide (1.0 equiv) and pyridin-2-ylmethylamine (1.2 equiv) are added, followed by the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: The tube is sealed, removed from the glovebox, and heated in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[5] While traditionally requiring harsh reaction conditions, modern modifications with various ligands have enabled milder and more efficient transformations.[6][7]
Mechanistic Insights
The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the N-arylated product.[5] The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction under milder conditions.[8]
Caption: Simplified catalytic cycle for the Ullmann condensation.
Performance and Experimental Data
Copper-catalyzed N-arylation can be a cost-effective alternative to palladium-based methods. The reaction often requires polar, high-boiling solvents and inorganic bases.
Table 2: Representative Conditions for Copper-Catalyzed N-Arylation of Amines
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuI / L-proline | Aryl Iodide | K₂CO₃ | DMSO | 90 | Good to Excellent | [9] |
| CuI / diamine ligand | Aryl Bromide | K₃PO₄ | Dioxane | 110 | Good | [8] |
| CuO nanoparticles | Aryl Halide | Cs₂CO₃ | DMF | 120 | 65-92 | [10] |
Note: Yields are general observations from the literature for various amines and may vary for pyridin-2-ylmethylamine.
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: A mixture of CuI (5-10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) is placed in a Schlenk tube.
-
Reagent Addition: The aryl halide (1.0 equiv) and pyridin-2-ylmethylamine (1.2 equiv) are added, followed by a high-boiling polar solvent such as DMSO or DMF.
-
Reaction Execution: The tube is sealed and the mixture is heated to the required temperature (typically 90-140 °C) with stirring.
-
Monitoring and Work-up: After completion (monitored by TLC or LC-MS), the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is then purified by column chromatography.
Nickel-Catalyzed N-Arylation: An Emerging Alternative
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for C-N cross-coupling reactions, primarily due to the lower cost and higher natural abundance of nickel.[11]
Mechanistic Pathways
Nickel-catalyzed N-arylation can proceed through various mechanistic pathways, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The specific mechanism is influenced by the choice of ligand, base, and reaction conditions.[12] Recent advances have also demonstrated the utility of nickel-photoredox dual catalysis for C-N bond formation under mild conditions.[11][13]
Caption: Simplified mechanistic pathways for nickel-catalyzed N-arylation.
Performance and Experimental Data
Nickel catalysts have shown excellent activity for the amination of a wide range of aryl halides, including the more challenging and economical aryl chlorides.[14]
Table 3: Representative Conditions for Nickel-Catalyzed N-Arylation of Amines
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| NiCl₂(DME) / dtbbpy | Aryl Chloride | NaOtBu | 2-Methyl-THF | 100 | High | [14] |
| Ni(OAc)₂ / d-Mebpy (Photocatalytic) | Aryl Chloride | DBU | DMF:THF | 85 | Good | [10] |
| NiBr₂ / PyBCamCN | Aryl Bromide | Mn powder | NMP | RT | Good | [15] |
Note: Yields are general observations from the literature for various amines and may vary for pyridin-2-ylmethylamine.
Experimental Protocol: General Procedure for Nickel-Catalyzed Amination
-
Reaction Setup: Under an inert atmosphere, a Schlenk tube is charged with a nickel precatalyst (e.g., NiCl₂(DME), 5 mol%), a bipyridine-based ligand (10 mol%), and a base (e.g., NaOtBu, 2.0 equiv).
-
Reagent Addition: The aryl halide (1.0 equiv), pyridin-2-ylmethylamine (1.2 equiv), and the solvent (e.g., 2-methyl-THF) are added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time.
-
Monitoring and Work-up: Upon completion, the mixture is cooled, quenched with water, and extracted with an organic solvent.
-
Purification: The organic phase is dried, concentrated, and the product is purified by column chromatography.
Photocatalytic N-Arylation: A Green Chemistry Approach
Visible-light photocatalysis has emerged as a green and sustainable method for C-N bond formation, often proceeding under mild, room temperature conditions.[16] These reactions typically involve the generation of radical intermediates through single-electron transfer (SET) processes.
General Mechanism
In a typical photocatalytic N-arylation, a photocatalyst, upon excitation by visible light, can either oxidize the amine to an aminyl radical or reduce the aryl halide to an aryl radical. The subsequent radical-radical cross-coupling or coupling of a radical with a charged intermediate leads to the formation of the C-N bond.
Caption: A general scheme for photocatalytic N-arylation.
Performance and Experimental Data
Photocatalytic methods offer the advantage of mild reaction conditions and can tolerate a wide range of functional groups. While specific examples for pyridin-2-ylmethylamine are scarce, studies on benzylamines demonstrate the feasibility of this approach.[16]
Table 4: Representative Conditions for Photocatalytic N-Arylation of Amines
| Photocatalyst | Arylating Agent | Additive | Solvent | Temp. | Yield (%) | Reference |
| Ru(bpy)₃Cl₂ | Aryl Diazonium Salt | - | MeCN | RT | Good | [5] |
| Eosin Y | Aryl Halide | Base | DMSO | RT | Moderate | [17] |
| MOF-Ru complex | Benzylamine (self-coupling) | - | MeCN | RT | >90 (imine) | [16] |
Note: Yields are general observations from the literature for benzylamine derivatives and may not directly translate to pyridin-2-ylmethylamine.
Experimental Protocol: General Procedure for Photocatalytic N-Arylation
-
Reaction Setup: In a vial, the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%), pyridin-2-ylmethylamine (1.2 equiv), and the arylating agent (1.0 equiv) are dissolved in a suitable solvent (e.g., acetonitrile).
-
Degassing: The reaction mixture is degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: The vial is sealed and placed in front of a visible light source (e.g., blue LEDs) with stirring at room temperature.
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure.
-
Purification: The residue is redissolved in an organic solvent, washed with water, dried, and purified by column chromatography.
Comparative Analysis and Catalyst Selection
The choice of catalyst for the N-arylation of pyridin-2-ylmethylamine depends on several factors, including the nature of the arylating agent, functional group compatibility, cost, and scalability.
Table 5: Comparative Overview of Catalytic Systems
| Catalyst | Advantages | Disadvantages | Best For |
| Palladium | Broad substrate scope, high yields, well-established | High cost, potential for heavy metal contamination | General purpose, complex molecules, late-stage functionalization |
| Copper | Low cost, readily available | Often requires harsh conditions, ligand sensitivity | Large-scale synthesis, cost-sensitive applications |
| Nickel | Low cost, effective for aryl chlorides | Air-sensitivity of some catalysts, potential toxicity | Coupling with economical aryl chlorides, sustainable chemistry |
| Photocatalysis | Mild conditions, high functional group tolerance, green | Substrate-dependent, can have lower yields, requires light source | Temperature-sensitive substrates, green chemistry initiatives |
Conclusion and Future Outlook
The N-arylation of pyridin-2-ylmethylamine can be effectively achieved using a variety of catalytic systems, each with its own set of advantages and limitations. Palladium-based Buchwald-Hartwig amination remains a highly reliable and versatile method. Copper-catalyzed Ullmann condensations offer a cost-effective alternative, particularly for large-scale production. Nickel catalysis is a rapidly developing field that provides a sustainable approach, especially for the use of aryl chlorides. Visible-light photocatalysis presents a green and mild methodology that is well-suited for delicate substrates.
Future research will likely focus on the development of more active, stable, and recyclable catalysts, particularly those based on earth-abundant metals. The continued exploration of photocatalytic methods will undoubtedly lead to even milder and more selective C-N bond-forming reactions. For researchers and professionals in drug development and materials science, a thorough understanding of these catalytic systems is essential for the efficient and strategic synthesis of novel N-aryl-(pyridin-2-yl)methanamine derivatives.
References
-
Control experiments and NIR photocatalytic C-N coupling of benzylamines... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Nickel-catalyzed amination of aryl halides: An exogenous ligand-free approach to primary arylamines using TMSN3 | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Visible-Light-Induced Secondary Benzylic C(sp3)-H Functionalization for Nucleophilic Substitution: An Intermolecular C-X (C-N, C-C, and C-Br) Bond Forming Reaction. | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
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Photocatalytic promotion of benzylamine C-N coupling by oxygen vacancies in bismuth oxychloride@nanocellulose composites - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Aminomethylation of Aryl Bromides by Nickel-Catalyzed Electrochemical Redox Neutral Cross Coupling - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light - The University of Liverpool Repository. (n.d.). Retrieved January 19, 2026, from [Link]
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Divergent C-C and C-N Cross-Coupling of Aryl Halides with Formamide via Photoredox/Nickel Dual Catalysis - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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A Comparative Framework for the Biological Evaluation of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline Derivatives as Novel Therapeutic Candidates
An authoritative guide for researchers, scientists, and drug development professionals.
The quest for novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, fluorine-containing heterocyclic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The scaffold of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline presents a compelling starting point for the development of new therapeutic agents, combining the structural features of difluoroaniline and pyridin-2-ylmethylamine, moieties present in various biologically active compounds.
This guide provides a comprehensive framework for the systematic biological evaluation of a novel series of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline derivatives. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to guide researchers in their exploration of this promising chemical space. The focus will be on establishing a robust, self-validating workflow for identifying and characterizing lead compounds with potential anticancer and antimicrobial activities.
Rationale for Investigating 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline Derivatives
The 2,4-difluoroaniline core is a common feature in kinase inhibitors and other targeted therapies, while the pyridin-2-ylmethylamine moiety is known to coordinate with metal ions in metalloenzymes and interact with various receptors. The combination of these two fragments offers a unique three-dimensional structure with a rich potential for forming hydrogen bonds, pi-stacking interactions, and halogen bonds with biological targets.
Our proposed investigation will focus on a hypothetical series of derivatives with modifications at the pyridine ring, as these are synthetically accessible and allow for a systematic exploration of the structure-activity relationship (SAR).
Proposed Synthesis of Novel Derivatives
A plausible synthetic route to generate a library of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline derivatives involves the reductive amination of 2,4-difluoroaniline with various substituted pyridine-2-carbaldehydes. This well-established reaction allows for the efficient creation of a diverse set of compounds for biological screening.
Caption: A structured workflow for the comprehensive biological evaluation of novel derivatives.
Anticancer Activity Evaluation
Primary Cytotoxicity Screening
An initial screen against a panel of diverse cancer cell lines, such as the NCI-60 panel, provides a broad overview of the compounds' anticancer potential and can reveal patterns of activity suggestive of a particular mechanism of action. [1]
Dose-Response Analysis and IC50 Determination
Compounds showing significant growth inhibition in the primary screen should be subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC50). This quantitative measure is crucial for comparing the potency of different derivatives.
Table 1: Hypothetical Comparative Anticancer Activity of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline Derivatives
| Compound ID | Substitution on Pyridine Ring | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| DF-PY-H | None | > 50 | > 50 | > 50 |
| DF-PY-4Me | 4-Methyl | 15.2 | 22.8 | 18.5 |
| DF-PY-4Cl | 4-Chloro | 5.8 | 8.1 | 6.3 |
| DF-PY-4OMe | 4-Methoxy | 25.1 | 35.4 | 28.9 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 0.9 |
Data is hypothetical and for illustrative purposes only.
Mechanism of Action Studies
Based on the structural alerts within the molecule and the pattern of activity in the NCI-60 screen, plausible mechanisms of action can be investigated. For compounds with a quinazoline-like scaffold, inhibition of tyrosine kinases like EGFR and VEGFR-2 is a common mechanism. [1]Alternatively, planar aromatic systems can intercalate with DNA. [1] Potential Anticancer Mechanisms to Investigate:
-
Tyrosine Kinase Inhibition: Assays to determine the inhibitory activity against key oncogenic kinases (e.g., EGFR, VEGFR-2, c-Met). [2]* DNA Binding and Intercalation: Biophysical techniques such as UV-visible spectroscopy, fluorescence quenching, and circular dichroism can be used to study the interaction of the compounds with calf thymus DNA (ctDNA). [1]* Apoptosis Induction: Flow cytometry analysis of cells stained with Annexin V/Propidium Iodide can quantify the induction of apoptosis. [3]* Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds cause cell cycle arrest at a specific phase (e.g., G2/M). [3]
Caption: A potential mechanism of action involving the inhibition of receptor tyrosine kinases.
Antimicrobial Activity Evaluation
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. [4]The N-benzyl aniline scaffold is present in compounds with known antimicrobial properties. [5][6]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the potency of new antimicrobial compounds. [7] Table 2: Hypothetical Comparative Antimicrobial Activity of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline Derivatives
| Compound ID | Substitution on Pyridine Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DF-PY-H | None | > 128 | > 128 | > 128 |
| DF-PY-4Me | 4-Methyl | 32 | 64 | 128 |
| DF-PY-4Cl | 4-Chloro | 8 | 32 | 64 |
| DF-PY-4OMe | 4-Methoxy | 64 | > 128 | > 128 |
| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |
| Fluconazole | (Reference) | N/A | N/A | 8 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the biological evaluation of novel 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline derivatives. By following a tiered approach, researchers can efficiently identify and characterize promising lead compounds for further development. The hypothetical data presented herein illustrates how structure-activity relationships can be established to guide the optimization of these molecules into potent and selective therapeutic agents. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
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A Comparative Guide to the In Vitro Metabolic Stability of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising lead compound to a clinical candidate, its metabolic fate is a pivotal determinant of success. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are too stable could accumulate and lead to toxicity.[1] Early assessment of metabolic stability using in vitro models is therefore an indispensable step in the drug discovery pipeline, enabling medicinal chemists to prioritize candidates with favorable pharmacokinetic properties.[3]
This guide provides an in-depth comparative analysis of the in vitro metabolic stability of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline , a scaffold of interest in medicinal chemistry. Fluorine substitution is a common strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP450) mediated oxidation.[4] However, the position and number of fluorine atoms can have complex effects, sometimes introducing new metabolic liabilities such as defluorination.[4][5]
Here, we will compare the metabolic stability of our lead compound against its non-fluorinated and mono-fluorinated analogs to elucidate the impact of the 2,4-difluoro substitution pattern. This analysis is supported by a detailed, self-validating experimental protocol for a human liver microsomal stability assay, interpretation of the resulting data, and a discussion of potential metabolic pathways.
Comparative Analysis: The Influence of Fluorination
To understand the structure-metabolism relationship, we will evaluate our compound of interest against two key comparators:
-
Compound A: N-(pyridin-2-ylmethyl)aniline (Parent, non-fluorinated)
-
Compound B: 4-fluoro-N-(pyridin-2-ylmethyl)aniline (Mono-fluorinated analog)
-
Compound C: 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline (Lead compound)
The primary hypothesis is that the fluorine atoms in Compound C will block metabolically labile positions on the aniline ring, leading to increased stability compared to Compounds A and B. The liver microsomal assay is the chosen method as it is a well-established, high-throughput screen that primarily assesses Phase I metabolism mediated by CYP450 enzymes.[6]
Illustrative Comparative Data
The following table presents representative data from a human liver microsomal (HLM) stability assay. These values are for illustrative purposes to guide the discussion.
| Compound ID | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| A | N-(pyridin-2-ylmethyl)aniline | 12.5 | 55.4 |
| B | 4-fluoro-N-(pyridin-2-ylmethyl)aniline | 35.8 | 19.4 |
| C | 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline | > 60 | < 11.6 |
| Verapamil | High-Turnover Control | 8.2 | 84.5 |
| Warfarin | Low-Turnover Control | 75.1 | 9.2 |
Data Interpretation:
-
Compound A (Parent): Exhibits a relatively short half-life and high intrinsic clearance, suggesting it is readily metabolized by liver microsomes. This indicates the aniline and/or pyridine rings are susceptible to oxidative metabolism.
-
Compound B (Mono-fluorinated): The introduction of a single fluorine atom at the 4-position significantly increases the half-life and reduces intrinsic clearance. This supports the concept of "metabolic blocking," where the fluorine atom prevents oxidation at the para-position of the aniline ring, a common site of metabolism.[4]
-
Compound C (Lead): The 2,4-difluoro substitution pattern results in a dramatic increase in metabolic stability, with a half-life exceeding the duration of the typical assay. The intrinsic clearance is very low, comparable to the low-turnover control (Warfarin). This suggests that both the 2- and 4-positions are key sites of metabolism in the parent compound and that blocking them simultaneously confers high metabolic stability.
The inclusion of high and low-turnover controls (Verapamil and Dextromethorphan are also common choices) is crucial for validating the assay; their clearance values should fall within an expected range, confirming that the microsomal enzymes are active and the assay is performing correctly.[6][7]
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol details the steps for determining in vitro metabolic stability. The causality behind each step is explained to provide a deeper understanding of the methodology.
Materials and Reagents
-
Test Compounds & Comparators: 10 mM stock solutions in DMSO.
-
Control Compounds: Verapamil (high clearance) and Warfarin (low clearance), 10 mM stocks in DMSO.
-
Human Liver Microsomes (HLM): Pooled, from a reputable supplier (e.g., BioIVT). Store at -80°C.
-
Phosphate Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.
-
NADPH Regenerating System (NRS): Solution A (e.g., containing NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase). This system continuously generates NADPH from NADP+, ensuring the cofactor is not depleted during the incubation. NADPH is an essential cofactor for CYP450 enzyme activity.[8][9]
-
Stopping Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for analytical quantification (e.g., Tolbutamide, Labetalol). Acetonitrile terminates the enzymatic reaction and precipitates proteins.[6]
-
Equipment: 37°C incubator/water bath, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.
Experimental Workflow
The overall workflow is designed for efficiency and reproducibility, typically in a 96-well plate format.
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Master Mix:
-
On ice, prepare a master mix of HLM diluted in phosphate buffer to a concentration of 1 mg/mL.
-
Rationale: Keeping microsomes on ice is critical to preserve enzymatic activity before the reaction starts. The protein concentration is standardized for calculating intrinsic clearance.[10]
-
-
Plate Setup:
-
Add buffer to all wells of a 96-well plate.
-
Add 1 µL of the 10 mM test/control compound stocks to the appropriate wells to achieve a final substrate concentration of 1 µM (assuming a 200 µL final volume).
-
Rationale: A 1 µM concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics, which simplifies data analysis.[7]
-
-
Initiation of Reaction:
-
Add the diluted HLM master mix to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds and microsomes to reach thermal equilibrium.[4]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH Regenerating System. The T=0 sample is taken immediately by transferring an aliquot to a separate plate containing the cold stopping solution.[6]
-
Rationale: The reaction is started with the addition of the cofactor (NADPH), not the enzyme, to ensure all components are at the correct temperature for a synchronized start.
-
-
Incubation and Sampling:
-
Incubate the reaction plate at 37°C, typically with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw aliquots and transfer them to the stopping plate.[4]
-
Rationale: A time course allows for the measurement of the rate of disappearance of the parent compound.
-
-
Sample Processing and Analysis:
-
After the final time point, vortex the stopping plate and centrifuge at high speed (e.g., 4000g for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.[6]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.[6]
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[4]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein) .[4]
-
Potential Metabolic Pathways
While the stability assay quantifies the rate of metabolism, it does not identify the products. Based on the chemical structure of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline and known biotransformation reactions, we can predict several potential metabolic pathways primarily mediated by CYP450 enzymes.[11][12]
Caption: Predicted metabolic pathways of the target compound.
-
N-Dealkylation: Oxidation of the methylene bridge (benzylic position) can lead to an unstable carbinolamine intermediate that cleaves to form 2,4-difluoroaniline and pyridine-2-carbaldehyde. This is a common pathway for N-alkylamines.[13]
-
Pyridine Ring Metabolism: The pyridine nitrogen can be oxidized to form an N-oxide, a reaction that can be catalyzed by both CYP450s and Flavin-containing Monooxygenases (FMOs). Additionally, the pyridine ring itself can undergo aromatic hydroxylation at various positions.
-
Aniline Ring Metabolism: Although the 2- and 4-positions are blocked by fluorine, metabolism could still occur at other positions (e.g., 5-position hydroxylation). More critically, oxidative attack at a fluorinated carbon can lead to defluorination. This process can form reactive quinone-imine intermediates, which is a potential toxicological liability.[5] Studies on 4-fluoroaniline have shown this can lead to the formation of 4-acetamidophenol (paracetamol) metabolites in vivo.[14] The high metabolic stability observed for Compound C suggests that this pathway is significantly slower than the metabolism of the non-fluorinated parent.
Conclusion and Future Directions
This guide demonstrates that the strategic introduction of fluorine atoms can be a highly effective strategy for enhancing the metabolic stability of drug candidates. The 2,4-difluoro substitution pattern on the aniline ring of N-(pyridin-2-ylmethyl)aniline confers a significant stability advantage over its non-fluorinated and mono-fluorinated counterparts in a human liver microsomal assay.
The presented experimental protocol provides a robust and self-validating framework for assessing in vitro metabolic stability, a critical parameter in early drug discovery. While Compound C shows excellent stability in this primary screen, further investigation is warranted. Future studies should include:
-
Hepatocyte Stability Assays: To evaluate the contribution of Phase II metabolism (e.g., glucuronidation, sulfation) and get a more complete picture of cellular metabolism.[15]
-
Metabolite Identification Studies: To confirm the predicted metabolic pathways and identify any unique or potentially reactive metabolites formed.[16]
-
Cross-Species Comparison: To assess metabolic stability in microsomes or hepatocytes from preclinical species (e.g., rat, dog) to select the most appropriate species for in vivo toxicological and pharmacokinetic studies.[17]
By integrating these in vitro ADME assays early in the discovery process, research teams can make more informed decisions, efficiently optimize lead compounds, and increase the probability of selecting a clinical candidate with a favorable human pharmacokinetic profile.
References
- Boeren, S., Vervoort, J., van Berkel, W. J., & Rietjens, I. M. (1996). Reaction Pathways for Biodehalogenation of Fluorinated Anilines. Chemical research in toxicology, 9(7), 1145–1152.
- Dalen, P., Skogsberg, J., & Wernevik, J. (2021). Protocol for the Human Liver Microsome Stability Assay.
- MilliporeSigma. Metabolic Stability Assays. Sigma-Aldrich.
- AxisPharm. Microsomal Stability Assay Protocol. AxisPharm.
- Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery.
- BioIVT. Metabolic Stability Assay Services. BioIVT.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- BenchChem. (2025).
- WuXi AppTec. (2023). Evaluating Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacological reports, 58(4), 453–472.
- Domainex. Microsomal Clearance/Stability Assay. Domainex.
- Mercell. Metabolic stability in liver microsomes. Mercell.
- Stresser, D. M. (2002). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Current drug metabolism, 3(5), 485–503.
- Kestell, P., Gledhill, A. P., & Threadgill, M. D. (1998). Studies on the Metabolism of 4-fluoroaniline and 4-fluoroacetanilide in Rat: Formation of 4-acetamidophenol (Paracetamol)
- Ok, S., & Shaffer, C. L. (2012). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Chembiochem, 13(13), 1916–1922.
- Creative Biolabs. In Vitro Metabolism Studies.
- Almubayedh, H., & Dutia, R. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina (Kaunas, Lithuania), 59(11), 1969.
- OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia.
- BenchChem. (2025). Technical Support Center: Metabolic Stability of Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. BenchChem.
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A Head-to-Head Comparison of Difluoroaniline and Dichloroaniline in Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the judicious selection of halogenated anilines as synthetic precursors is a critical determinant of reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the performance of difluoroanilines and dichloroanilines in key synthetic transformations. By elucidating the fundamental differences in their reactivity, supported by experimental data and detailed protocols, this document aims to empower chemists to make informed decisions in the design and execution of their synthetic routes.
Physicochemical Properties: A Foundation for Reactivity
The divergent synthetic performance of difluoroanilines and dichloroanilines is rooted in the distinct electronic properties of fluorine and chlorine. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I), while its resonance effect (+R) is comparatively weak. Conversely, chlorine is less electronegative but more polarizable, leading to a more balanced interplay of inductive and resonance effects. These differences manifest in the physicochemical properties of the corresponding aniline isomers, influencing their basicity, solubility, and ultimately, their reactivity.
| Property | Difluoroaniline Isomers | Dichloroaniline Isomers | Rationale for Differences |
| Molecular Weight | ~129.11 g/mol [1] | ~162.01 g/mol [2] | The higher atomic weight of chlorine compared to fluorine results in a greater molecular weight for dichloroaniline isomers. |
| pKa of Conjugate Acid | Generally lower (less basic) | Generally higher (more basic) | The strong inductive effect of fluorine withdraws electron density from the aromatic ring and the amino group, reducing the basicity of difluoroanilines compared to their chlorinated counterparts. |
| Dipole Moment | Varies with isomerism | Varies with isomerism | The dipole moment is dependent on the vector sum of the individual bond dipoles, which is influenced by the substitution pattern of the halogens. |
| Solubility | Generally more soluble in nonpolar solvents | Generally less soluble in nonpolar solvents | The higher lipophilicity imparted by fluorine can enhance solubility in organic solvents.[3] |
Comparative Reactivity in Key Synthetic Transformations
The choice between a difluoroaniline and a dichloroaniline precursor is most impactful in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The inherent electronic differences between fluorine and chlorine lead to opposing reactivity trends in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Advantage of Dichloroanilines
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is therefore a critical factor governing reactivity. The general trend for C-X bond strength is C-F > C-Cl > C-Br > C-I. Consequently, the weaker C-Cl bond in dichloroanilines is more readily cleaved by the palladium catalyst, leading to higher reactivity and often better yields compared to the corresponding difluoroanilines under similar conditions.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of 3,5-Difluoroaniline and 3,5-Dichloroaniline
This protocol provides a framework for the direct comparison of the reactivity of a difluoroaniline and a dichloroaniline isomer in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3,5-Difluoroaniline or 3,5-Dichloroaniline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3,5-dihaloaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the desired reaction time (e.g., monitor by TLC or GC-MS at 1, 4, and 24 hours).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
Under identical reaction conditions, the Suzuki-Miyaura coupling of 3,5-dichloroaniline is expected to proceed at a faster rate and afford a higher yield of the corresponding biphenyl product compared to 3,5-difluoroaniline. This is attributed to the lower C-Cl bond dissociation energy, facilitating the oxidative addition step in the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) reactions are favored by the strong electron-withdrawing nature of fluorine. The mechanism of an SNAr reaction typically involves the formation of a negatively charged Meisenheimer complex as a key intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring. Due to its superior inductive effect, fluorine stabilizes the Meisenheimer complex more effectively than chlorine, thereby accelerating the reaction rate. The general reactivity trend for leaving groups in SNAr is F > Cl > Br > I.
Experimental Protocol: Comparative SNAr of 2,4-Dinitro-1-fluoroaniline and 2,4-Dinitro-1-chloroaniline
This protocol allows for a direct comparison of the reactivity of a difluoroaniline and a dichloroaniline derivative in an SNAr reaction with an amine nucleophile. The presence of two nitro groups is to sufficiently activate the aromatic ring for nucleophilic attack.
Materials:
-
1-Fluoro-2,4-dinitrobenzene or 1-Chloro-2,4-dinitrobenzene (1.0 mmol) (as aniline surrogates with the halogen as the leaving group)
-
Piperidine (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the 1-halo-2,4-dinitrobenzene (1.0 mmol) in ethanol (10 mL).
-
Add piperidine (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or ¹H NMR spectroscopy at regular intervals.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Expected Outcome:
The reaction with 1-fluoro-2,4-dinitrobenzene is expected to proceed significantly faster and may even occur at room temperature, while the reaction with 1-chloro-2,4-dinitrobenzene may require heating to achieve a comparable reaction rate. This demonstrates the superior leaving group ability of fluorine in SNAr reactions due to its ability to stabilize the intermediate Meisenheimer complex.
Applications in Agrochemical and Pharmaceutical Synthesis
The distinct reactivity profiles of difluoro- and dichloroanilines have led to their widespread use in the synthesis of a diverse range of bioactive molecules.
Dichloroanilines in Agrochemicals: The Case of Boscalid
Boscalid, a broad-spectrum fungicide, is a prime example of a commercial agrochemical synthesized from a dichloroaniline precursor. The synthesis typically involves a Suzuki-Miyaura coupling of an ortho-haloaniline with 4-chlorophenylboronic acid. The use of a chloro- or bromoaniline is preferred over a fluoroaniline to ensure efficient oxidative addition in the key C-C bond-forming step.[4][5][6][7][8]
Difluoroanilines in Pharmaceuticals: The Fluoroquinolone Antibiotics
The incorporation of fluorine into pharmaceutical agents is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, feature a difluoroaniline or a related difluorinated aromatic core. The synthesis of these complex molecules often involves nucleophilic aromatic substitution reactions where the fluorine atoms play a crucial role in activating the aromatic ring towards nucleophilic attack.
Conclusion and Future Perspectives
The choice between difluoroaniline and dichloroaniline as a synthetic starting material is not arbitrary but a strategic decision based on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Cl bond makes dichloroanilines the substrates of choice. Conversely, for nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of fluorine renders difluoroanilines more reactive.
As the demand for increasingly complex and functionalized molecules in drug discovery and materials science continues to grow, a fundamental understanding of the nuanced reactivity of these halogenated building blocks is paramount. Future research will likely focus on the development of novel catalytic systems that can efficiently activate the strong C-F bond, thereby expanding the utility of difluoroanilines in a broader range of cross-coupling reactions. Furthermore, a deeper computational and experimental investigation into the subtle effects of isomerism on the reactivity of both difluoro- and dichloroanilines will undoubtedly unveil new opportunities for synthetic innovation.
References
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MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
- Google Patents. (n.d.). CN103524358A - Synthetic method of 2, 6-dichloroaniline.
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
-
National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN103073489A - Preparation method of Boscalid.
-
ResearchGate. (2025). Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. Retrieved from [Link]
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Structure and properties of fluoroaniline isomers. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Retrieved from [Link]
-
ResearchGate. (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Retrieved from [Link]
-
The Doyle Group - Princeton University. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Retrieved from [Link]
-
ResearchGate. (2025). Computational studies of Distinct Anilines for Electrooptical properties. Retrieved from [Link]
-
RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]
-
ACS Publications. (2019). The Dark Side of Fluorine. Retrieved from [Link]
-
ACS Publications. (2019). A Sustainable 1‑Pot, 3‑Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. Retrieved from [Link]
-
EPA. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Wikipedia. (n.d.). Dichloroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Toward a Continuous-Flow Synthesis of Boscalid (R). Retrieved from [Link]
-
PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]
-
ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline: The Definitive Role of X-ray Crystallography
Introduction
In the landscape of drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and intermolecular interactions. For novel compounds such as 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, a molecule possessing key pharmacophores like a difluorinated aniline ring and a pyridine moiety, an unambiguous structural confirmation is paramount. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for delivering an unequivocal, high-resolution depiction of the molecular architecture.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural elucidation of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear-eyed view of the strengths and limitations of each technique, underscoring why crystallography is the definitive arbiter of molecular truth.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique pattern from which a 3D model of the electron density, and thus the atomic positions, can be calculated.[2][3] For a molecule like 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, this method provides indisputable evidence of its covalent structure, conformation, and the subtle details of its intermolecular interactions in the solid state.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The most challenging step is often obtaining a high-quality single crystal suitable for diffraction.[1]
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Aniline-Derivative Kinase Inhibitors
Introduction: The Strategic Imperative for Rigorous Kinase Inhibitor Benchmarking
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has transformed the treatment landscape for numerous cancers.[2] Within this field, the aniline scaffold has emerged as a "privileged" structure, forming the backbone of numerous FDA-approved inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3][4]
The discovery pipeline is rich with novel aniline derivatives demonstrating promising preclinical activity.[5][6][7] However, to translate these discoveries into viable clinical candidates, a rigorous, multi-faceted benchmarking process against established, clinically validated inhibitors is not just beneficial—it is essential. This guide provides an in-depth framework for researchers and drug development professionals to objectively compare the efficacy of novel aniline derivatives against established standards.
For the purpose of this guide, we will evaluate two hypothetical novel compounds, "Aniline Derivative A (ADA)" and "Aniline Derivative B (ADB)" , against a panel of well-characterized, FDA-approved kinase inhibitors targeting three clinically significant kinases:
-
EGFR (Epidermal Growth Factor Receptor): A key driver in non-small cell lung cancer. We will use Gefitinib and Osimertinib as benchmarks.[8][9][10]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of tumor angiogenesis.[11] Our comparators will be Sunitinib and Axitinib .[12][13][14]
-
Bcr-Abl (Breakpoint Cluster Region-Abelson Murine Leukemia): The causative fusion protein in Chronic Myelogenous Leukemia (CML).[15][16] Benchmarks will be the first-generation inhibitor Imatinib and the second-generation Dasatinib .[17][18]
This document will detail the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to guide your research and development efforts.
Part 1: Foundational Efficacy - In Vitro Biochemical and Cellular Assays
Rationale: From Pure Enzyme to Cellular System
The initial phase of benchmarking is a two-step process. We first determine the direct inhibitory effect of the compound on the purified target kinase (a biochemical assay). This provides a clean measure of potency (IC50). Subsequently, we assess the compound's ability to inhibit the growth of cancer cell lines whose survival is dependent on that kinase's activity (a cellular assay). This second step is critical as it accounts for factors like cell permeability and stability, offering a more biologically relevant measure of efficacy (GI50).
Biochemical Kinase Activity Assay
Expertise & Experience: To quantify the direct interaction between an inhibitor and its target kinase, a luminescence-based ATP-to-ADP conversion assay, such as the ADP-Glo™ Kinase Assay, is an industry-standard method.[19] It is highly sensitive, avoids the use of radioactive materials, and is amenable to high-throughput screening.[20][21] The principle is straightforward: the amount of ADP produced by the kinase reaction is proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and, consequently, a reduced luminescent signal.
Comparative Data: Direct Kinase Inhibition (IC50, nM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for our novel aniline derivatives and standard inhibitors against their primary targets and a common off-target kinase, Src, to assess selectivity.
| Compound | Target: EGFR (nM) | Target: VEGFR2 (nM) | Target: Bcr-Abl (nM) | Off-Target: Src (nM) |
| Aniline Derivative A | 8.5 | >10,000 | 25.0 | 450 |
| Aniline Derivative B | >10,000 | 1.2 | >10,000 | >10,000 |
| Gefitinib | 15.2 | >10,000 | >10,000 | >10,000 |
| Osimertinib | 0.8 | >10,000 | >10,000 | >10,000 |
| Sunitinib | 5,500 | 2.1 | 250 | 98 |
| Axitinib | >10,000 | 0.2 | >10,000 | 1,500 |
| Imatinib | >10,000 | 260 | 35.5 | 210 |
| Dasatinib | 110 | 15 | 0.6 | 1.1 |
Experimental Workflow: Biochemical Kinase Assay
Protocol: Luminescence-Based In Vitro Kinase Activity Assay
This protocol is adapted from standard methodologies for assays like the ADP-Glo™ Kinase Assay.[19][22]
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds (novel and known inhibitors) in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series for each compound in DMSO. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Add 2.5 µL of a solution containing the target kinase (e.g., EGFR) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The optimal kinase concentration should be empirically determined.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the appropriate peptide substrate and ATP at its Km concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, through a coupled luciferase/luciferin reaction, produces a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Viability Assay
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[23] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of viable cells. This assay is crucial for confirming that the biochemical potency of an inhibitor translates into a functional anti-proliferative effect in a relevant cancer cell line.
Comparative Data: Anti-Proliferative Activity (GI50, nM)
The following table summarizes the half-maximal growth inhibitory concentration (GI50) values against cancer cell lines known to be dependent on the respective kinase pathways.
| Compound | A549 (EGFR mutant) | K562 (Bcr-Abl positive) | HUVEC (VEGF-stimulated) |
| Aniline Derivative A | 25.4 | 89.1 | >10,000 |
| Aniline Derivative B | >10,000 | >10,000 | 5.3 |
| Gefitinib | 45.0 | >10,000 | >10,000 |
| Osimertinib | 2.1 | >10,000 | >10,000 |
| Sunitinib | 8,200 | 410 | 6.7 |
| Axitinib | >10,000 | >10,000 | 0.9 |
| Imatinib | >10,000 | 120.0 | >10,000 |
| Dasatinib | >10,000 | 2.5 | 45 |
Experimental Workflow: MTT Cell Viability Assay
Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.[25][26]
-
Cell Seeding:
-
Culture the desired cell line (e.g., A549) in appropriate growth medium.
-
Harvest cells during the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X final concentrations of the serially diluted test compounds in fresh culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound-containing medium to each well. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired exposure period (typically 72 hours) at 37°C and 5% CO₂.
-
-
MTT Reaction and Measurement:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Gently mix the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Part 2: Target Engagement and Mechanism of Action in a Cellular Context
Rationale: Confirming the 'How'
A potent GI50 value is promising, but it does not definitively prove that the compound is working through the intended mechanism. The observed anti-proliferative effect could be due to off-target toxicity. Therefore, it is essential to demonstrate that the compound engages and inhibits its target kinase within the cell. Western blotting is the gold-standard technique for this validation, as it allows for the direct visualization of the phosphorylation status of the target kinase and its immediate downstream effectors.[27][28] A successful inhibitor will decrease the level of the phosphorylated (active) form of the target protein without affecting the total amount of that protein.
Western Blot Analysis of Target Phosphorylation
Expertise & Experience: This experiment serves as a crucial self-validating system. We treat a target-dependent cell line with our inhibitor and a known standard. We then stimulate the pathway (e.g., with EGF for the EGFR pathway) to ensure it is active. A successful result is the dose-dependent reduction of the phosphorylated target protein (e.g., p-EGFR) while the total protein level (Total EGFR) remains unchanged. This directly confirms on-target activity at the molecular level.
EGFR Signaling Pathway
Protocol: Western Blot for Phospho-EGFR
This protocol outlines the steps to verify target engagement in EGFR-dependent A549 cells.[28]
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test inhibitor (e.g., Aniline Derivative A) or a known inhibitor (e.g., Gefitinib) for 2 hours.
-
Stimulate the cells with human EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
-
Protein Extraction (Lysis):
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., Phospho-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To validate protein loading, strip the membrane of the first set of antibodies using a stripping buffer.
-
Re-probe the membrane with a primary antibody for total EGFR, followed by the secondary antibody and detection steps as described above.
-
Conclusion and Forward Outlook
This guide provides a foundational framework for the systematic benchmarking of novel aniline-derivative kinase inhibitors. By following this logical progression from biochemical potency to cellular efficacy and finally to on-target mechanism of action, researchers can build a robust data package to support the advancement of their lead candidates.
Based on our hypothetical data:
-
Aniline Derivative A shows promise as a dual EGFR/Bcr-Abl inhibitor, with potency against EGFR comparable to first-generation inhibitors and moderate Bcr-Abl activity. Its selectivity over Src is a favorable characteristic.
-
Aniline Derivative B is a highly potent and selective VEGFR2 inhibitor, exceeding the potency of Sunitinib and approaching that of Axitinib, with an excellent selectivity profile.
The next logical steps for a promising candidate like Aniline Derivative B would include broader kinase panel screening to fully characterize its selectivity, followed by ADME/Tox profiling, pharmacokinetic studies, and ultimately, evaluation in in vivo xenograft models to determine its therapeutic potential. This rigorous, comparative approach ensures that only the most promising and well-characterized compounds proceed, maximizing the potential for clinical success.
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Liu, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]
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Xi, L., et al. (2013). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry, 11(26), 4367-4378. [Link]
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Ansari, M. F., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][8][11][17]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ACS Omega. [Link]
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MDPI. (2022). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. [Link]
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Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
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Zhang, S. Q., et al. (2017). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anti-cancer agents in medicinal chemistry, 17(4), 493–503. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Boschelli, D. H., et al. (2001). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Journal of medicinal chemistry, 44(23), 3965–3977. [Link]
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Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
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Safety Operating Guide
Proper Disposal of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed protocol for the proper disposal of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline, moving beyond mere procedural steps to explain the critical reasoning that underpins these best practices. Our commitment to safety and environmental stewardship is as paramount as the scientific discoveries we pursue.
Understanding the Compound: Hazard Profile and Characteristics
Before delving into disposal procedures, a thorough understanding of the substance is essential. 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is a substituted aniline, and like many compounds in this class, it presents notable health and environmental hazards. Substituted anilines can exhibit toxicity, and their effects are often correlated with their chemical structure[1][2].
Key Safety Considerations:
-
Toxicity: 2,4-difluoroaniline, a related compound, is classified as harmful if swallowed, toxic in contact with skin, and toxic if inhaled[3][4]. It is crucial to handle 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline with the same level of caution.
-
Irritation: The compound may cause skin and serious eye irritation[4].
-
Methemoglobinemia: A significant risk associated with anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Symptoms can include dizziness, headache, cyanosis (bluish skin), and a rapid heart rate[5][6].
-
Combustibility: The related compound, 2,4-difluoroaniline, is a combustible liquid[7].
Physicochemical and Toxicological Data Summary
For clarity, the table below summarizes key data for the closely related compound, 2,4-difluoroaniline, which should be used as a conservative proxy for handling and disposal planning.
| Property | Value | Source |
| Molecular Formula | C6H5F2N | [3][7] |
| Molecular Weight | 129.11 g/mol | [3][7] |
| Appearance | Clear brown to light yellow oily liquid | [5][8] |
| Boiling Point | 170 °C at 753 mmHg | [7][8] |
| Flash Point | 62 °C (143.6 °F) | [7] |
| Density | 1.268 g/mL at 25 °C | [3][8] |
| LD50 Oral (Rat) | 820 mg/kg | [3][7] |
| LD50 Dermal (Rat) | 672 mg/kg | [3] |
| LC50 Inhalation (Rat) | 6,210 mg/m³ (4 h) | [3] |
Pre-Disposal Handling and Storage: Minimizing Risk
Proper handling and storage are the first steps in a compliant disposal process. These procedures are designed to prevent accidental release and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Given the compound's toxicity, a comprehensive PPE strategy is non-negotiable.
-
Gloves: Handle with appropriate chemical-resistant gloves (e.g., nitrile) that are inspected before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[3].
-
Eye and Face Protection: Wear safety glasses with side-shields or goggles. A face shield is recommended for larger quantities or when there is a risk of splashing[3].
-
Body Protection: A full-length lab coat, long pants, and closed-toe shoes are mandatory. For significant handling operations, a complete suit protecting against chemicals may be necessary[3][9].
-
Respiratory Protection: All work with this compound should be conducted in a certified laboratory chemical fume hood[9][10]. If there is a risk of inhalation, a NIOSH-approved respirator may be required.
Storage of Waste
Waste containers of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline must be managed as hazardous waste[10].
-
Container: Use a compatible, properly sealed, and clearly labeled container. Polyethylene containers are often suitable[10].
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2,4-difluoro-N-(pyridin-2-ylmethyl)aniline." Do not use abbreviations[11].
-
Segregation: This compound is a halogenated organic compound [12]. As such, it must be stored in a designated waste container for halogenated organic wastes, separate from non-halogenated organic and inorganic wastes[11][12].
-
Location: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids[9][10][13]. Secondary containment is highly recommended to mitigate spills[10][13].
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Ignition Sources: Remove all sources of ignition from the area[3][7].
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth[4]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal[3][4].
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected spill material is also considered hazardous waste and must be disposed of accordingly.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is that it must be managed as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[10][11].
Step 1: Waste Characterization
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is categorized as a halogenated organic compound due to the presence of fluorine atoms attached to the benzene ring[12]. This classification is critical as it dictates the appropriate disposal pathway. Land disposal of halogenated organic compounds is heavily restricted[14][15][16].
Step 2: Collection and Segregation
As previously mentioned, collect all waste containing this compound (including contaminated materials from spills) in a designated container for halogenated organic waste [11][12]. This segregation is vital to prevent dangerous reactions with other waste streams and to facilitate proper final disposal.
Step 3: Incineration
The preferred and most environmentally responsible method for disposing of halogenated organic compounds is chemical incineration [3][12]. This process should be carried out in a licensed hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride[3].
Step 4: Engage a Licensed Disposal Service
Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste.
-
Contact EHS: Notify your EHS office that you have a container of halogenated organic waste for disposal.
-
Proper Labeling and Manifesting: Ensure the waste container is accurately labeled and that all necessary paperwork (e.g., a hazardous waste manifest) is completed.
-
Scheduled Pickup: Arrange for the pickup of the waste by a licensed professional waste disposal company contracted by your institution[3].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.
Caption: Disposal workflow for 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline.
By adhering to these detailed procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the high standards of scientific responsibility.
References
- TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. (n.d.).
- 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
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- Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. (n.d.). Cole-Parmer.
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Personal protective equipment for handling 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Operational Guide: Safe Handling of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
This document provides essential safety protocols and operational guidance for the handling and disposal of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline. As a specialized chemical, a thorough understanding of its potential hazards, informed by its structural components, is critical for ensuring laboratory safety. This guide is intended for researchers, scientists, and drug development professionals.
Foundational Hazard Assessment: A Synthesis of Structural Alerts
-
The Fluoroaniline Moiety: Difluoroaniline is classified as toxic upon skin contact and inhalation, and harmful if swallowed.[1][2][3] Aromatic amines can also lead to methemoglobinemia, a condition that impairs oxygen transport in the blood, characterized by symptoms like dizziness, headache, and cyanosis (a bluish discoloration of the skin).[4]
-
The Pyridine Moiety: Pyridine and its derivatives are often volatile, possess strong, unpleasant odors, and can cause respiratory irritation.[5][6]
Given these factors, 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline must be handled as a substance with significant potential for toxicity via multiple exposure routes and as a respiratory and skin irritant.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The following PPE is mandatory for all operations involving this compound.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting NIOSH or EU EN 166 standards. A full-face shield worn over goggles.[2][7][8] | Protects against splashes of the compound or solvents. The face shield provides an additional layer of protection against energetic splashes during procedures like quenching or transfers. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Butyl rubber).[5][6] Consider double-gloving. | Provides a barrier against dermal absorption, which is a primary exposure route.[1] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[2][8] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A flame-resistant lab coat. A chemically resistant apron for handling larger quantities.[7] | Protects skin and personal clothing from spills and contamination. All protective clothing should be removed before exiting the laboratory. |
| Respiratory Protection | All handling must occur within a certified chemical fume hood.[5][6][9] | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosolized powder.[10] A NIOSH-approved respirator with organic vapor cartridges may be required for spill cleanup or if engineering controls fail.[8][11] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential for minimizing risk.
Step 1: Preparation and Area Designation
-
Designate a Work Area: All handling of 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline must occur in a designated area within a certified chemical fume hood.[9][10]
-
Prepare the Surface: Cover the work surface with absorbent, disposable bench paper to contain any minor spills.[10]
-
Assemble Materials: Ensure all necessary equipment (glassware, spatulas, weighing boats) and an appropriate spill kit are within immediate reach inside the fume hood.
-
Verify Fume Hood Operation: Confirm that the fume hood is functioning correctly before beginning any work.
Step 2: Weighing and Transfer (Solid Compound)
-
Minimize Dust: If the compound is a powder, handle it carefully to avoid creating dust. Use weigh boats to prevent spills on the balance pan.[10]
-
Controlled Environment: Whenever possible, place the analytical balance inside the fume hood to contain any airborne particles.[10] If this is not feasible due to air currents affecting accuracy, use an exhausted balance enclosure.[9]
-
Keep Containers Closed: The primary container should remain sealed whenever not in active use.[10]
Step 3: Dissolution and Reaction
-
Add Reagents Slowly: When dissolving the compound or adding it to a reaction, do so slowly and carefully to avoid splashing and aerosol generation.
-
Maintain Containment: All operations should be conducted within the fume hood. Keep the sash at the lowest practical height.
-
Temperature Control: Be mindful of any exothermic reactions that could increase the compound's volatility.
Step 4: Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical using a suitable solvent. Collect this solvent rinse as hazardous waste.
-
Wipe Down Surfaces: Wipe down the designated work area within the fume hood. Dispose of the bench paper as solid hazardous waste.
-
Proper PPE Removal: Remove gloves and any other disposable PPE, turning them inside out to contain contaminants, and dispose of them in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[7][12]
Integrated Workflow for Safe Chemical Handling
The following diagram outlines the critical steps and decision points for safely managing 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
